Product packaging for 2-Cyclohexyl-p-cresol(Cat. No.:CAS No. 1596-09-4)

2-Cyclohexyl-p-cresol

货号: B072701
CAS 编号: 1596-09-4
分子量: 190.28 g/mol
InChI 键: GTLMTHAWEBRMGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Cyclohexyl-4-methylphenol is a sterically hindered phenolic compound of significant interest in chemical research and development. Its primary research value lies in its role as a versatile precursor and building block in organic synthesis, particularly for creating complex molecular architectures and functional materials. The compound's mechanism of action is characterized by its potent antioxidant properties, functioning as a radical scavenger that donates a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals, thereby inhibiting oxidative chain reactions. This makes it a critical subject of study in the development of novel polymer stabilizers, lubricant additives, and non-polymeric antioxidant systems. Researchers also utilize 2-Cyclohexyl-4-methylphenol to investigate structure-activity relationships in antioxidant chemistry, where the influence of the bulky cyclohexyl substituent and the methyl group's position on reactivity, solubility, and thermal stability can be systematically explored. Its application extends to materials science for the synthesis of specialty resins and as an intermediate in pharmaceutical research. This reagent is provided to support advanced investigative work in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B072701 2-Cyclohexyl-p-cresol CAS No. 1596-09-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-cyclohexyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMTHAWEBRMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166693
Record name Phenol, 2-cyclohexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-09-4
Record name 2-Cyclohexyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-cyclohexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYCLOHEXYL-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-p-cresol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Cyclohexyl-p-cresol, also known as 2-Cyclohexyl-4-methylphenol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.[1][2]

IUPAC Name: 2-Cyclohexyl-4-methylphenol[1]

Synonyms: 4-Methyl-2-cyclohexylphenol, o-Cyclohexyl-p-cresol[1][2]

CAS Registry Number: 1596-09-4[1][2][3]

Molecular Formula: C₁₃H₁₈O[1][2][3][4][5]

Canonical SMILES: CC1=CC(=C(C=C1)O)C2CCCCC2[3][5]

InChI Key: GTLMTHAWEBRMGI-UHFFFAOYSA-N[2][5]

The structure of this compound consists of a p-cresol (4-methylphenol) core with a cyclohexyl substituent at the C2 position. The presence of the hydroxyl group imparts acidic properties, while the cyclohexyl and methyl groups contribute to its lipophilicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and scientific literature.

PropertyValueSource
Molecular Weight 190.29 g/mol [4][5][6]
Appearance Solid or viscous liquid[2]
Melting Point 54 °C[1]
Boiling Point 257.1 °C at 760 mmHg[4][5]
Density 1.026 g/cm³[4][5]
pKa (Predicted) 10.58 ± 0.43[3]
LogP 3.748[4]
Solubility Limited solubility in water, moderate solubility in organic solvents.[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic information for this compound.

  • ¹H NMR Spectroscopy: Data is available for this compound.[7]

  • ¹³C NMR Spectroscopy: While a spectrum for the parent compound 2-cyclohexylphenol is available, specific data for the p-cresol derivative can be referenced.[8]

  • Infrared (IR) Spectroscopy: IR spectra are available for this compound.[7]

  • Mass Spectrometry (MS): Mass spectral data is available for this compound.[7]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol with either cyclohexene or cyclohexanol in the presence of an acid catalyst.[9][10] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and zeolites.[9][11][12]

Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol describes a general procedure for the synthesis of this compound based on literature methods.[9][12]

Materials:

  • p-Cresol

  • Cyclohexene

  • Acid catalyst (e.g., p-toluenesulfonic acid or an acidic zeolite)

  • Anhydrous solvent (e.g., toluene or heptane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add p-cresol and the chosen anhydrous solvent.

  • Catalyst Addition: Add the acid catalyst (e.g., 5-10 mol% of p-toluenesulfonic acid or 1-10% by weight of an acidic zeolite relative to p-cresol).[9]

  • Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 100-180 °C) with stirring.[9][12] Slowly add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst like a zeolite was used, filter it off.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Biological Activity

This compound is known for its antioxidant properties, which makes it useful in various industrial applications, particularly in the formulation of plastics and rubber.[2] Additionally, it may have applications in the pharmaceutical and cosmetic industries due to its potential antimicrobial properties.[2] However, detailed studies on its specific biological mechanisms of action and its effects on signaling pathways are not extensively reported in the publicly available literature. The compound is primarily utilized as a chemical intermediate in the synthesis of other molecules.[6]

Safety Information

This compound is moderately toxic by ingestion and is a severe eye irritant.[3] As with many phenolic compounds, it should be handled with care to avoid skin and eye irritation.[2] When heated to decomposition, it emits acrid smoke and irritating vapors.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of p-cresol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification p_cresol p-Cresol flask Reaction Flask p_cresol->flask solvent Anhydrous Solvent solvent->flask catalyst Acid Catalyst catalyst->flask heating Heating & Stirring (100-180 °C) flask->heating cyclohexene Cyclohexene cyclohexene->heating Slow Addition monitoring Reaction Monitoring (TLC/GC) heating->monitoring cooling Cool to RT monitoring->cooling filtration Catalyst Filtration (if solid) cooling->filtration washing Washing (NaHCO₃, Brine) filtration->washing drying Drying (MgSO₄/Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification_method Vacuum Distillation or Column Chromatography evaporation->purification_method product Pure this compound purification_method->product

General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-4-methylphenol from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexyl-4-methylphenol, a valuable intermediate in the preparation of stabilizers for thermoplastics and elastomers.[1] The primary synthetic route discussed is the Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent, typically cyclohexene or cyclohexanol, in the presence of an acidic catalyst.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 2-cyclohexyl-4-methylphenol from p-cresol is a classic example of a Friedel-Crafts alkylation reaction.[2] This electrophilic aromatic substitution involves the attachment of a cyclohexyl group to the electron-rich aromatic ring of p-cresol.[3] The reaction is catalyzed by a variety of acidic catalysts, including Lewis acids and Brønsted acids.[3][4] The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators. Since the para position is blocked by the methyl group, the incoming cyclohexyl electrophile is directed to the ortho position.

Catalytic Systems

Several catalytic systems have been successfully employed for this synthesis, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions. Commonly used catalysts include:

  • Zeolites: Large-pore, acidic zeolites have been shown to be effective catalysts for the liquid-phase alkylation of p-cresol with cyclohexanol or cyclohexene.[1]

  • p-Toluenesulfonic Acid: This Brønsted acid is a milder catalyst that can afford high yields of cyclohexyl cresols.[5][6]

  • Aluminum Chloride (AlCl₃): A strong Lewis acid, AlCl₃ is a traditional catalyst for Friedel-Crafts reactions and can be used for the alkylation of p-cresol with cyclohexanol.[7]

  • Phosphoric Acid (H₃PO₄): This acid has also been utilized to catalyze the reaction between p-cresol and cyclohexanol.[7]

  • Benzenesulphonic Acid: This catalyst has been used in the alkylation of p-cresol with cyclohexene.[8]

  • Aluminum Phenoxide: This catalyst can be prepared in situ by reacting phenol with aluminum and is used for the alkylation of phenols with olefins like cyclohexene.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 2-cyclohexyl-4-methylphenol and related alkylated cresols.

CatalystAlkylating Agentp-Cresol to Alkylating Agent Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Large Pore, Acidic ZeoliteCyclohexene1.3-1.8 : 1Not specifiedNot specified92.1[1]
Large Pore, Acidic ZeoliteCyclohexanol1.3-1.8 : 1Not specified5-1084.9[1]
p-Toluenesulphonic AcidCyclohexene10:1120388.5[5]
Aluminum Chloride (AlCl₃)Cyclohexanol5:190-100Not specified61[1][7]
Phosphoric Acid (H₃PO₄)CyclohexanolNot specified90-100Not specified78[1]
Benzenesulphonic AcidCyclohexeneNot specifiedNot specifiedNot specifiedHigh[8]

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-cyclohexyl-4-methylphenol using two different catalytic systems.

Protocol 1: Zeolite-Catalyzed Alkylation with Cyclohexene

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[1]

Materials:

  • p-Cresol

  • Cyclohexene

  • Large-pore, acidic zeolite (e.g., Y-type zeolite in its hydrogen form)

  • Toluene (optional, as solvent)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Activation: Dry the zeolite catalyst at 110°C for 3 hours. For the hydrogen form, heat the zeolite powder in a thin layer with a temperature ramp of 10°C per minute up to 420°C and hold for 60 minutes.[1]

  • Reaction Setup: In the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add p-cresol and 1-10% by weight of the activated zeolite catalyst (based on the amount of p-cresol).[1]

  • Reaction Execution: Heat the mixture to the desired reaction temperature with stirring. Add cyclohexene dropwise from the dropping funnel at a rate that prevents a significant reflux of cyclohexene.[1] The recommended molar ratio of p-cresol to cyclohexene is between 1.1:1 and 2:1, with a preferred range of 1.3:1 to 1.8:1.[1]

  • Reaction Monitoring: After the addition of cyclohexene is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the zeolite catalyst.

    • Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted p-cresol.

    • Neutralize the aqueous layer with a dilute hydrochloric acid solution and extract with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 2-cyclohexyl-4-methylphenol.

Protocol 2: p-Toluenesulfonic Acid-Catalyzed Alkylation with Cyclohexene

This protocol is based on a study investigating the alkylation of cresols with cyclohexene.[5]

Materials:

  • p-Cresol

  • Cyclohexene

  • p-Toluenesulfonic acid

  • Petroleum ether

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Anhydrous sodium sulfate

Equipment:

  • Flask fitted with a stirrer, condenser, thermometer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the flask with p-cresol and p-toluenesulfonic acid (10% by weight of p-cresol).[5]

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 120°C) and add cyclohexene dropwise over a period of 2 hours.[5] The molar ratio of p-cresol to cyclohexene can be varied, with a 10:1 ratio reported to give high yields.[5]

  • Reaction Time: After the addition is complete, continue stirring the mixture for an additional hour at the reaction temperature.[5]

  • Work-up:

    • Cool the reaction mixture and dissolve it in petroleum ether.

    • Wash the organic solution with a dilute sodium hydroxide solution to remove unreacted p-cresol.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the petroleum ether by distillation.

    • Distill the residue under reduced pressure to obtain 2-cyclohexyl-4-methylphenol.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product p_cresol p-Cresol plus1 + p_cresol->plus1 cyclohexene Cyclohexene cyclohexene->plus1 catalyst Acid Catalyst (e.g., Zeolite, H+) plus1->catalyst product 2-Cyclohexyl-4-methylphenol catalyst->product

Caption: General reaction scheme for the synthesis of 2-cyclohexyl-4-methylphenol.

Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - Charge flask with p-cresol and catalyst. start->setup addition Reactant Addition: - Heat to reaction temperature. - Add cyclohexene/cyclohexanol dropwise. setup->addition reaction Reaction: - Stir at temperature for specified time. addition->reaction workup Work-up: - Cool and filter (if solid catalyst). - Wash with base and water. reaction->workup purification Purification: - Dry organic layer. - Remove solvent. - Vacuum distillation. workup->purification product 2-Cyclohexyl-4-methylphenol purification->product

Caption: A typical experimental workflow for the synthesis of 2-cyclohexyl-4-methylphenol.

Conclusion

The synthesis of 2-cyclohexyl-4-methylphenol from p-cresol is a well-established process with multiple effective catalytic routes. The choice of catalyst and reaction conditions can be tailored to optimize for yield, selectivity, and process efficiency. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further research may focus on developing more environmentally friendly and reusable catalytic systems to enhance the sustainability of this synthesis.

References

In-Depth Technical Guide: Physical and Chemical Properties of 1-(2-Hydroxy-5-methylphenyl)-1-propanone (CAS 938-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-1-propanone, a versatile organic compound with the CAS Number 938-45-4. Also known by its synonym 2'-hydroxy-5'-methylpropiophenone, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and as a functional ingredient in cosmetic formulations.[1] Its unique molecular structure, featuring a substituted phenolic ring and a ketone functional group, underpins its chemical reactivity and diverse applications. This document aims to be an essential resource for professionals in research and development by presenting detailed data, experimental methodologies, and visualizations of key processes.

Chemical Identity and Structure

IUPAC Name: 1-(2-hydroxy-5-methylphenyl)propan-1-one[2]

Synonyms: 2'-hydroxy-5'-methylpropiophenone, 2-Propanoyl-4-methylphenol[2]

CAS Number: 938-45-4[3]

Molecular Formula: C₁₀H₁₂O₂[2]

Molecular Weight: 164.20 g/mol

The chemical structure of 1-(2-Hydroxy-5-methylphenyl)-1-propanone consists of a propiophenone core with a hydroxyl group at the ortho position and a methyl group at the para position of the phenyl ring.

Physical Properties

The physical characteristics of 1-(2-Hydroxy-5-methylphenyl)-1-propanone are critical for its handling, formulation, and application. A summary of its key physical properties is provided in the table below.

PropertyValueReference
Appearance Colorless to pale yellow liquid[4]
Melting Point 2 °C (literature)
Boiling Point 251.67 °C (rough estimate)
Density 1.070 g/mL at 25 °C
Refractive Index n20/D 1.545
Flash Point >110 °C (>230 °F)
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4][5]

Chemical Properties

The chemical behavior of 1-(2-Hydroxy-5-methylphenyl)-1-propanone is dictated by its functional groups. The phenolic hydroxyl group imparts acidic properties and allows for reactions such as etherification and esterification. The ketone group is susceptible to nucleophilic addition and reduction reactions. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents will influence the position of substitution.

This compound is utilized as a photoinitiator in UV-curable systems. Upon exposure to UV radiation, it can generate free radicals that initiate polymerization.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of a compound. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of a solid organic compound can be determined with high precision using a capillary tube method with a melting point apparatus.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation method or a micro-method for small sample volumes.

Protocol (Micro-method):

  • A small amount of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Protocol:

  • To a small, accurately weighed amount of the compound (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • A visual observation is made to determine if the solid has completely dissolved.

  • If the compound dissolves, it is recorded as soluble. If not, it is recorded as insoluble. For more quantitative results, the amount of solvent required to dissolve a known mass of the compound can be measured.

Visualizations

Synthesis Workflow

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-propanone can be achieved through various organic synthesis routes. A common method is the Fries rearrangement of p-cresyl propionate. The following diagram illustrates a generalized workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification start p-Cresol & Propionyl Chloride esterification Esterification start->esterification Base rearrangement Fries Rearrangement esterification->rearrangement Lewis Acid (e.g., AlCl3) product Crude 1-(2-Hydroxy-5-methylphenyl)-1-propanone rearrangement->product extraction Work-up & Extraction product->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 UV Photon Absorption S1->S0 Fluorescence / Internal Conversion T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Heat Heat Dissipation S1->Heat T1->S0 Phosphorescence T1->Heat Radicals Radical Formation T1->Radicals Photochemical Reactions

References

Spectroscopic Analysis of 2-Cyclohexyl-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexyl-p-cresol (CAS No. 1596-09-4), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from closely related phenolic compounds and outlines the standard experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and similar molecules.

Quantitative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of its constituent functional groups and comparison with similar phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 6.7Multiplet3HAromatic protons (Ar-H)
~4.5 - 5.5Singlet (broad)1HPhenolic proton (-OH)
~3.0 - 3.5Multiplet1HMethine proton (-CH-)
~2.2Singlet3HMethyl protons (-CH₃)
~1.8 - 1.2Multiplet10HCyclohexyl protons (-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~150 - 155C-OH (aromatic)
~130 - 135C-CH (aromatic)
~128 - 132C-H (aromatic)
~115 - 120C-H (aromatic)
~35 - 40-CH- (cyclohexyl)
~25 - 35-CH₂- (cyclohexyl)
~20 - 25-CH₃ (methyl)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic)
1600 - 1450Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)

Table 4: Mass Spectrometry (MS) Data

m/z RatioRelative Intensity (%)Assignment
190.14~100[M]⁺ (Molecular Ion)
175.12Moderate[M - CH₃]⁺
107.05High[M - C₆H₁₁]⁺ (loss of cyclohexyl)
91.05Moderate[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Report Structure->Report

Caption: General workflow for the spectroscopic characterization of this compound.

Alkylation mechanism of p-cresol with cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Alkylation Mechanism of p-Cresol with Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkylation of p-cresol with cyclohexene, a significant reaction in industrial and synthetic chemistry for producing valuable alkylated phenols. These products serve as crucial intermediates for antioxidants, resins, surface-active agents, and stabilizers for fuels and polymers.[1][2][3] This document details the underlying reaction mechanisms, presents quantitative data from various catalytic systems, outlines detailed experimental protocols, and provides visual representations of the chemical pathways and workflows.

The alkylation of p-cresol with cyclohexene is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution.[4][5][6] The reaction is typically catalyzed by Brønsted or Lewis acids.[7] The core of the mechanism involves the generation of a cyclohexyl carbocation electrophile from cyclohexene, which then attacks the electron-rich p-cresol molecule.

A key feature of this reaction is the competition between two primary pathways: C-alkylation and O-alkylation .[8][9]

  • C-Alkylation: The electrophilic attack occurs on the aromatic ring of p-cresol, leading to the formation of a carbon-carbon bond. Due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring, the substitution predominantly occurs at the ortho position relative to the hydroxyl group, yielding 2-cyclohexyl-4-methylphenol.

  • O-Alkylation: The electrophilic attack occurs on the oxygen atom of the hydroxyl group, resulting in the formation of an ether, specifically cyclohexyl p-tolyl ether.[10]

The selectivity between C- and O-alkylation is highly dependent on the reaction conditions. Generally, O-alkylation is favored under milder conditions (lower temperatures and weaker acid sites), as it is the kinetically controlled product.[8][11] In contrast, C-alkylation is the thermodynamically more stable product and is favored at higher temperatures and in the presence of stronger acid catalysts.[8][11]

Generation of the Electrophile

The reaction is initiated by the protonation of cyclohexene by an acid catalyst (H⁺) to form a secondary cyclohexyl carbocation. This carbocation is the reactive electrophile that drives the alkylation process.

Cyclohexene + H⁺ ⇌ Cyclohexyl Carbocation

Mechanistic Pathways

The following diagram illustrates the competing C-alkylation and O-alkylation pathways.

G cluster_products Products PC p-Cresol Intermediate_O Oxonium Ion Intermediate PC->Intermediate_O Nucleophilic attack by Oxygen Intermediate_C Sigma Complex (Arenium Ion) PC->Intermediate_C Nucleophilic attack by Ring (ortho position) CH Cyclohexene Carbocation Cyclohexyl Carbocation CH->Carbocation + H+ H_plus H+ (Catalyst) Carbocation->Intermediate_O Carbocation->Intermediate_C O_Alk O-Alkylation Product (Cyclohexyl p-tolyl ether) C_Alk C-Alkylation Product (2-Cyclohexyl-4-methylphenol) Intermediate_O->O_Alk - H+ Intermediate_C->C_Alk - H+ G Start Start Charge Charge p-cresol and catalyst to flask Start->Charge Heat Heat to reaction temperature with stirring Charge->Heat Add Add cyclohexene dropwise Heat->Add React Continue stirring at temperature Add->React Cool Cool to room temperature React->Cool Workup Work-up: - Dissolve in solvent - Neutralize & Wash - Dry Cool->Workup Isolate Isolate product: - Evaporate solvent - Distill under vacuum Workup->Isolate Analyze Analyze product (GC-MS, NMR, FTIR) Isolate->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 2-Cyclohexyl-p-cresol, an important chemical intermediate. This document details the underlying reaction mechanisms, offers in-depth experimental protocols, presents quantitative data for various catalytic systems, and provides guidance on product characterization.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an alkyl group onto an aromatic ring.[1][2] The synthesis of this compound (also known as 4-methyl-2-cyclohexylphenol) from p-cresol and a cyclohexylating agent such as cyclohexene or cyclohexanol is a classic example of this reaction. The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack. The challenge lies in achieving high selectivity for the desired ortho-substituted product, this compound, over the para-substituted isomer and preventing polyalkylation.[3]

This guide will explore various catalytic approaches to maximize the yield and selectivity of this compound, a compound of interest in the synthesis of stabilizers for thermoplastics and elastomers.

Reaction Mechanism

The Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by either a Lewis acid or a Brønsted acid.[4]

Step 1: Generation of the Electrophile

The catalyst activates the alkylating agent to form a cyclohexyl carbocation or a polarized complex.

  • With Cyclohexene: A Brønsted acid protonates the double bond of cyclohexene, forming a secondary carbocation.

  • With Cyclohexanol: A Lewis or Brønsted acid facilitates the removal of the hydroxyl group as a water molecule, generating the cyclohexyl carbocation.[5]

Step 2: Electrophilic Attack

The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the electrophilic cyclohexyl carbocation. This attack is directed to the positions ortho and para to the strongly activating hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

Step 3: Deprotonation and Aromatization

A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and yielding the final product, this compound or 4-Cyclohexyl-p-cresol.[4]

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ H_plus H+ pCresol p-Cresol Sigma_Complex Sigma Complex (Resonance Stabilized) pCresol->Sigma_Complex + Cyclohexyl Carbocation Product This compound Sigma_Complex->Product - H+ H_plus_out H+ G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Charge p-Cresol and Catalyst Heating Heat to Reaction Temperature Reactants->Heating Addition Add Cyclohexylating Agent Heating->Addition Reaction Stir at Temperature Addition->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Distillation Vacuum Distillation Filtration->Distillation Product_Collection Collect this compound Distillation->Product_Collection

References

Theoretical investigation of 2-Cyclohexyl-p-cresol antioxidant activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the theoretical investigation of 2-Cyclohexyl-p-cresol antioxidant activity for researchers, scientists, and drug development professionals.

Introduction: Computational Insights into Antioxidant Activity

This compound is a phenolic compound with potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a process implicated in numerous diseases, by neutralizing harmful free radicals.[1] The efficacy of a phenolic antioxidant is largely determined by its ability to donate a hydrogen atom or an electron to a free radical.[2] Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the mechanisms of antioxidant action at a molecular level.[1][3] These methods allow for the calculation of various thermodynamic parameters that quantify the antioxidant potential of a molecule, offering predictive insights that can guide experimental design and drug development.[1][4]

This guide details the theoretical methodologies used to evaluate the antioxidant activity of this compound, focusing on the primary free radical scavenging mechanisms and the key thermodynamic descriptors involved.

Core Antioxidant Mechanisms for Phenolic Compounds

The free radical scavenging activity of phenolic compounds like this compound is generally understood to proceed through three primary mechanisms.[4][5] The preferred pathway is highly dependent on factors such as the solvent environment and the structure of the antioxidant.[2][4]

  • Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The efficiency of this pathway is primarily related to the O-H bond dissociation enthalpy (BDE).[6][7] A lower BDE facilitates easier hydrogen donation.[8]

    • Reaction: ArOH + R• → ArO• + RH

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to the anion. The first step, governed by the Ionization Potential (IP), is typically rate-determining.[4][5]

    • Reaction Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

    • Reaction Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH

  • Sequential Proton Loss Electron Transfer (SPLET): This is also a two-step mechanism, which is particularly relevant in polar, protic solvents. The phenol first deprotonates to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical. The initial deprotonation step is governed by the Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE).[4][6]

    • Reaction Step 1 (PL): ArOH → ArO⁻ + H⁺

    • Reaction Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

Theoretical and Computational Protocols

Quantum chemical calculations are essential for determining the thermodynamic feasibility of each antioxidant mechanism.[1] Density Functional Theory (DFT) is the most widely used method for these investigations due to its balance of accuracy and computational cost.[3]

Computational Workflow

A typical workflow for the theoretical investigation of an antioxidant involves geometry optimization followed by the calculation of key thermodynamic parameters in different environments.

G cluster_input Input cluster_calc Computational Steps cluster_output Output & Analysis mol This compound Structure opt Geometry Optimization (DFT: B3LYP, M06-2X) mol->opt freq Frequency Calculation (Verify Minima) opt->freq gas Gas Phase Calculations (BDE, IP, PA) freq->gas solvent Solvent Phase Calculations (PCM/SMD Model) freq->solvent thermo Thermodynamic Data (ΔH, ΔG) gas->thermo solvent->thermo mech Mechanism Prediction (HAT, SET-PT, SPLET) thermo->mech activity Antioxidant Activity Assessment mech->activity

Caption: A typical computational workflow for antioxidant analysis.

Detailed Methodologies
  • Software: Calculations are commonly performed using computational chemistry software suites like Gaussian, ORCA, or Spartan.

  • Level of Theory: The B3LYP functional is widely used, though more modern functionals like M06-2X or M05-2X are often recommended for better accuracy in thermochemical calculations, especially for radical species.[8][9]

  • Basis Set: Pople-style basis sets such as 6-311++G(d,p) are frequently employed to provide a good description of the electronic structure, including diffuse functions and polarization.[3][9]

  • Geometry Optimization: The molecular structures of this compound, its corresponding phenoxyl radical, radical cation, and anion are fully optimized without symmetry constraints at the chosen level of theory.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[7]

  • Solvent Effects: To model reactions in physiological environments (polar or lipid), implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are applied.[4][10] Calculations are typically performed in water (polar) and a non-polar solvent like benzene or n-heptane to simulate different biological media.

Key Thermodynamic Descriptors and Data Presentation

The relative importance of the HAT, SET-PT, and SPLET mechanisms is evaluated by comparing the reaction enthalpies of their key steps. The most favorable mechanism is the one with the lowest reaction enthalpy.

Descriptors for Antioxidant Mechanisms

The following thermodynamic parameters are calculated to assess each pathway:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. It is the primary descriptor for the HAT mechanism.[7]

    • Calculation: BDE = H(ArO•) + H(H•) - H(ArOH)

  • Ionization Potential (IP): The enthalpy change for the removal of an electron from the antioxidant molecule. It is the key descriptor for the first step of the SET-PT mechanism.[3][4]

    • Calculation: IP = H(ArOH•+) + H(e⁻) - H(ArOH)

  • Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation. This relates to the second step of the SET-PT mechanism.

    • Calculation: PDE = H(ArO•) + H(H⁺) - H(ArOH•+)

  • Proton Affinity (PA): The enthalpy change associated with the deprotonation of the parent phenol. This is the key descriptor for the first step of the SPLET mechanism.[4][6]

    • Calculation: PA = H(ArO⁻) + H(H⁺) - H(ArOH)

  • Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the phenoxide anion. It corresponds to the second step of the SPLET pathway.[4]

    • Calculation: ETE = H(ArO•) + H(e⁻) - H(ArO⁻)

Visualizing the Antioxidant Pathways

G ArOH ArOH + R• ArO_RH ArO• + RH ArOH->ArO_RH BDE

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

G ArOH ArOH + R• ArOH_R ArOH•+ + R⁻ ArOH->ArOH_R IP ArO_RH ArO• + RH ArOH_R->ArO_RH PDE

Caption: Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanism.

G ArOH ArOH ArO_H ArO⁻ + H⁺ ArOH->ArO_H PA ArO_R ArO• + R⁻ ArO_H->ArO_R ETE (with R•)

Caption: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.

Data Summary Tables

The calculated enthalpies (in kJ/mol or kcal/mol) for this compound in different environments should be summarized for comparative analysis. The following tables are representative templates for presenting such data.

Table 1: Calculated Reaction Enthalpies (kJ/mol) for this compound in the Gas Phase.

ParameterSymbolReactionCalculated Value
Bond Dissociation EnthalpyBDEArOH → ArO• + H•Value
Ionization PotentialIPArOH → ArOH•+ + e⁻Value
Proton AffinityPAArOH → ArO⁻ + H⁺Value
Proton Dissociation EnthalpyPDEArOH•+ → ArO• + H⁺Value
Electron Transfer EnthalpyETEArO⁻ → ArO• + e⁻Value

Table 2: Calculated Reaction Enthalpies (kJ/mol) for this compound in Different Solvents.

ParameterGas PhaseWater (Polar)Benzene (Non-polar)
HAT Mechanism
BDEValueValueValue
SET-PT Mechanism
IPValueValueValue
PDEValueValueValue
SPLET Mechanism
PAValueValueValue
ETEValueValueValue

Interpretation and Conclusion

By comparing the key thermodynamic parameters, the dominant antioxidant mechanism for this compound can be predicted in different environments.

  • In the gas phase and non-polar solvents, the HAT mechanism is often favored. The antioxidant activity is determined by comparing the BDE of the antioxidant with that of the target radical.

  • In polar solvents, the SPLET mechanism typically becomes more competitive.[4] A low PA value indicates that the phenol can be easily deprotonated, initiating the SPLET pathway. The SET-PT mechanism is generally less favorable for phenolic antioxidants due to the high energy required to form the radical cation (high IP).[4]

The theoretical investigation provides a robust, molecular-level understanding of the antioxidant properties of this compound. The calculated thermodynamic descriptors serve as quantitative indicators of its potential to scavenge free radicals, guiding further experimental validation and application in drug development and materials science. The choice of computational method and solvent model is critical for obtaining results that correlate well with experimental observations.

References

Solubility of 2-Cyclohexyl-p-cresol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol, also known as 2-cyclohexyl-4-methylphenol, is an organic compound with a phenolic structure. It is characterized by a cyclohexyl group and a methyl group attached to a benzene ring. This compound is of interest in various industrial and research applications, including as a precursor in the synthesis of more complex molecules and potentially in the pharmaceutical and cosmetic industries. A critical physicochemical property for its application, particularly in drug development and formulation, is its solubility in organic solvents. This technical guide provides an overview of the available solubility information, experimental protocols for its determination, and a visualization of its general synthesis pathway.

Data Presentation: Solubility of this compound

Extensive literature and database searches for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values. However, qualitative descriptions consistently indicate that this compound exhibits moderate solubility in organic solvents and limited solubility in water.[1] The presence of the non-polar cyclohexyl group contributes to its hydrophobic nature, favoring solubility in organic media.

Table 1: Qualitative Solubility of this compound

Solvent ClassQualitative SolubilityRationale
Polar Protic
(e.g., Methanol, Ethanol)Expected to be solubleThe hydroxyl group can form hydrogen bonds with the solvent, while the overall non-polar character suggests good miscibility.
Polar Aprotic
(e.g., Acetone, Ethyl Acetate)Expected to be solubleThe polarity of these solvents can interact with the phenol group, and the organic nature of the compound will favor dissolution.
Non-Polar
(e.g., Toluene, Hexane)Expected to be solubleThe large non-polar cyclohexyl and methyl groups suggest good solubility in non-polar solvents through van der Waals interactions.
Aqueous
(e.g., Water)Limited solubilityThe hydrophobic nature of the cyclohexyl and methyl groups outweighs the hydrophilic character of the single hydroxyl group, leading to poor water solubility.[1]

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature, as no specific quantitative data is currently available.

Experimental Protocols: Determination of Solubility

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the shake-flask method is a widely used and reliable experimental protocol for phenolic compounds.[2][3][4]

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of a solid compound in a solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary to achieve a clear supernatant.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a filter.

  • Dilution: Dilute the collected aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument. For phenolic compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are common methods.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Mandatory Visualization

Synthesis of Cyclohexylphenols

The following diagram illustrates a general synthetic pathway for the production of cyclohexylphenols, which are precursors to compounds like this compound. The process involves the alkylation of a phenol with a cyclohexylating agent.

Synthesis_of_Cyclohexylphenols Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation CyclohexylatingAgent Cyclohexylating Agent (e.g., Cyclohexanol, Cyclohexene) CyclohexylatingAgent->Alkylation AcidCatalyst Acid Catalyst AcidCatalyst->Alkylation ProductMixture Mixture of o- and p-Cyclohexylphenols Alkylation->ProductMixture Separation Separation/ Purification ProductMixture->Separation o_Cyclohexylphenol o-Cyclohexylphenol Separation->o_Cyclohexylphenol p_Cyclohexylphenol p-Cyclohexylphenol Separation->p_Cyclohexylphenol

General synthesis pathway for cyclohexylphenols.

References

An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclohexylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted cyclohexylphenols, focusing on key data and experimental methodologies relevant to research and development in the pharmaceutical and chemical industries.

Introduction

Substituted cyclohexylphenols are a class of organic compounds that feature a phenol ring attached to a cyclohexyl group, with various substituents on either or both rings. Their unique structural combination of aromatic and aliphatic moieties imparts a range of physicochemical properties that are of interest in drug design, materials science, and chemical synthesis. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various processes. This guide summarizes key thermochemical data, details the experimental protocols used for their determination, and provides visual representations of these methodologies.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for 2-, 3-, and 4-cyclohexylphenol. These isomers represent the fundamental structures from which more complex substituted cyclohexylphenols are derived.

Table 1: Physical Properties of Cyclohexylphenol Isomers

Property2-Cyclohexylphenol3-Cyclohexylphenol4-CyclohexylphenolSource(s)
CAS Number 119-42-61943-95-91131-60-8[1][2][3][4]
Molecular Formula C₁₂H₁₆OC₁₂H₁₆OC₁₂H₁₆O[1][2][3][4]
Molecular Weight ( g/mol ) 176.26176.26176.25[1][2][3]
Melting Point (°C) 56-130-135[5][6][7]
Boiling Point (°C) 284-213-215[5][6]
Vapor Pressure (mmHg @ 25°C) --0.00144[5]

Table 2: Enthalpy Data for Cyclohexylphenol Isomers (kJ/mol)

Enthalpy2-Cyclohexylphenol3-Cyclohexylphenol4-CyclohexylphenolSource(s)
ΔfH°gas (Calculated) -177.47--177.47[8][9]
ΔfusH° (Calculated) 18.50--[9]
ΔvapH° (Calculated) 58.03--[9]

Note: The majority of the available enthalpy data is based on calculations and estimations. Experimental values are not widely reported in readily accessible literature.

Experimental Protocols

The determination of thermochemical properties relies on precise and accurate experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Static bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of solid and liquid organic compounds.[10][11][12][13]

Principle: A known mass of the sample is combusted in a constant-volume stainless steel container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath of known volume, and the resulting temperature change is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Calorimetric thermometer (0.01°C resolution)

  • Ignition unit

  • Pellet press

  • Fuse wire (e.g., nichrome)

  • Crucible

Procedure:

  • Sample Preparation: A sample of the substituted cyclohexylphenol (typically 0.5 - 1.0 g) is accurately weighed and, if solid, pressed into a pellet.

  • Bomb Assembly: The pellet is placed in the crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water. The calorimeter lid, equipped with a stirrer and a thermometer, is secured.

  • Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings can be titrated to determine the amount of nitric acid formed from any residual nitrogen.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire.[10][11][12][13]

G Static Bomb Calorimetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample & Fuse Wire B Assemble Bomb A->B C Pressurize with O₂ B->C D Place Bomb in Calorimeter C->D E Equilibrate & Record Initial Temp. D->E F Ignite Sample E->F G Record Temp. Rise F->G H Depressurize & Inspect Bomb G->H I Analyze Bomb Washings H->I J Calculate Enthalpy of Combustion I->J

Static Bomb Calorimetry Workflow Diagram

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in physical properties as a function of temperature.[14][15][16][17]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure for Enthalpy of Fusion:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the substituted cyclohexylphenol is placed in a sample pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min). The cell is purged with an inert gas.

  • Data Collection: The temperature is scanned through the melting point of the sample. The DSC records the differential heat flow between the sample and the reference.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Procedure for Heat Capacity (Cp):

  • Three-Scan Method:

    • Baseline Scan: An empty sample pan and an empty reference pan are run to obtain a baseline.

    • Sapphire Scan: A sapphire standard of known mass is run under the same conditions to calibrate the instrument.

    • Sample Scan: The sample is run under the same conditions.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans at each temperature.

G DSC Workflow for Enthalpy of Fusion cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample B Seal in DSC Pan A->B C Place Sample & Reference in DSC B->C D Program Temp. Ramp C->D E Run Scan D->E F Identify Melting Peak E->F G Integrate Peak Area F->G H Calculate ΔfusH G->H

DSC Workflow for Enthalpy of Fusion

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility.[5][18][19][20]

Principle: A sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is then calculated from this rate of mass loss.

Apparatus:

  • Knudsen cell with a precisely machined orifice

  • High-vacuum system

  • Thermostatically controlled furnace or bath

  • Microbalance for measuring mass loss

Procedure:

  • Sample Preparation: The Knudsen cell is loaded with a known mass of the substituted cyclohexylphenol.

  • System Assembly: The cell is placed in the furnace within the high-vacuum chamber.

  • Evacuation and Heating: The system is evacuated to a high vacuum. The cell is then heated to the desired temperature and allowed to equilibrate.

  • Mass Loss Measurement: The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.

  • Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation (ΔsubH) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

G Knudsen Effusion Method Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Load Sample into Knudsen Cell B Place Cell in Vacuum Chamber A->B C Evacuate & Heat to Temp. B->C D Measure Mass Loss over Time C->D E Calculate Rate of Mass Loss D->E F Calculate Vapor Pressure E->F G Repeat at Different Temps. F->G H Plot ln(P) vs 1/T G->H I Calculate ΔsubH H->I

Knudsen Effusion Method Workflow

Conclusion

The thermochemical properties of substituted cyclohexylphenols are essential for a wide range of applications, from drug development to materials science. This guide has provided a summary of available data for key isomers and detailed the fundamental experimental techniques used to determine these properties. While a comprehensive experimental dataset for a broad range of substituted cyclohexylphenols is still an area for further research, the methodologies outlined here provide a solid foundation for obtaining the necessary data to advance scientific and industrial endeavors.

References

The Advent and Advancement of Cyclohexylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of cyclohexylphenol compounds. From their origins in the early 20th century, stemming from the foundational principles of Friedel-Crafts alkylation, to their contemporary roles as crucial intermediates in materials science and pharmacology, this document traces the scientific journey of these versatile molecules. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Furthermore, this guide elucidates the mechanism of action of specific cyclohexylphenol derivatives, such as their role as µ-opioid receptor antagonists, visualized through signaling pathway diagrams. This in-depth resource is intended to serve as a valuable reference for researchers and professionals engaged in chemical synthesis and drug development.

Discovery and Historical Context

The story of cyclohexylphenol compounds is intrinsically linked to the development of Friedel-Crafts reactions, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877.[1][2][3] This set of reactions, which allows for the attachment of substituents to an aromatic ring, paved the way for the synthesis of a vast array of novel molecules, including the alkylation of phenols.

While the precise first synthesis of a cyclohexylphenol is not definitively documented in readily available literature, early patents from the 1930s indicate that the synthesis of these compounds, specifically through the reaction of phenol with cyclohexene or cyclohexanol, was being explored.[4] A notable patent from 1933 by The Dow Chemical Company details a method for the manufacture of ortho- and para-cyclohexylphenols, highlighting their potential utility even in these early stages.[4] These initial syntheses often relied on harsh catalysts such as sulfuric acid and phosphoric acid, which, while effective, posed significant environmental and handling challenges.[5]

Subsequent research focused on refining these synthetic methodologies, leading to the use of catalysts like aluminum chloride and, more recently, the development of greener alternatives such as zeolites and other solid acid catalysts.[5][6] This evolution in synthetic approaches has not only improved the efficiency and safety of cyclohexylphenol production but has also expanded the accessible range of derivatives for further investigation.

Synthesis of Cyclohexylphenol Compounds

The primary and most established method for synthesizing cyclohexylphenols is the Friedel-Crafts alkylation of phenol with a cyclohexylating agent, typically cyclohexene or cyclohexanol.[7] The reaction is catalyzed by an acid, which facilitates the formation of a cyclohexyl carbocation that then undergoes electrophilic aromatic substitution onto the phenol ring.

General Reaction Scheme

The fundamental reaction can be depicted as follows:

G cluster_reactants Reactants cluster_products Products phenol Phenol plus1 + phenol->plus1 cyclohexene Cyclohexene / Cyclohexanol plus1->cyclohexene arrow Acid Catalyst cyclohexene->arrow products o-Cyclohexylphenol + p-Cyclohexylphenol arrow->products

Caption: General synthesis of cyclohexylphenols.

Key Experimental Protocols

Below are detailed protocols for the synthesis of 4-cyclohexylphenol using both traditional and modern catalytic methods.

2.2.1. Protocol 1: Friedel-Crafts Alkylation using a Zeolite Catalyst

This method employs a reusable and environmentally friendly solid acid catalyst.[8]

  • Materials:

    • Phenol

    • Cyclohexene

    • H-Beta Zeolite catalyst

    • Toluene (solvent)

    • Nitrogen gas (for inert atmosphere)

    • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)

    • Heating mantle

  • Procedure:

    • Set up the reaction apparatus under a nitrogen atmosphere.

    • Charge the flask with phenol and the H-Beta Zeolite catalyst in a suitable solvent like toluene.

    • Heat the mixture to the desired reaction temperature (typically between 140-220°C).

    • Slowly add cyclohexene to the reaction mixture.

    • Maintain the reaction at the set temperature with continuous stirring for 2-12 hours.

    • Monitor the reaction progress using Gas Chromatography (GC).

    • Upon completion, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • Remove the solvent and unreacted starting materials by distillation to obtain the crude product.

    • Purify the product by recrystallization or distillation.

2.2.2. Protocol 2: Hydroalkylation of Phenol

This one-pot synthesis utilizes phenol as the sole organic reactant with a bifunctional catalyst.[9]

  • Materials:

    • Phenol

    • 1% Pd-Al2O3 catalyst

    • Fused salt (NaCl-AlCl3, 1:1 mol ratio)

    • Hydrogen gas

    • High-pressure reactor

  • Procedure:

    • Charge the high-pressure reactor with phenol, the Pd-Al2O3 catalyst, and the fused salt.

    • Pressurize the reactor with hydrogen.

    • Heat the reaction mixture to 120°C with stirring.

    • Maintain these conditions for approximately 4.5 hours.

    • After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Dilute the reaction mixture with a suitable organic solvent and filter to remove the catalyst and salts.

    • Wash the organic phase with water and brine.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by distillation or recrystallization.

Biological Activities of Cyclohexylphenol Derivatives

Cyclohexylphenol and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown promise as antimicrobial, antioxidant, and anticancer agents, as well as modulators of specific cellular signaling pathways.

Antimicrobial Activity

Several studies have demonstrated the potential of cyclohexylphenol derivatives as antimicrobial agents. Their lipophilic nature, conferred by the cyclohexyl group, is thought to facilitate their interaction with and disruption of microbial cell membranes.

Table 1: Antimicrobial Activity of Selected Phenolic Derivatives

Compound/ExtractTest OrganismIC50/MIC (µg/mL)Reference
Ciprofloxacin Derivative 4S. aureus0.035[10]
Ciprofloxacin Derivative 4E. coli0.062[10]
Ciprofloxacin Derivative 5S. aureus0.035[10]
Ciprofloxacin Derivative 5E. coli0.062[10]
3-Acetylcoumarin DerivativeS. aureus58.60 ± 4.23[11]
3-Acetylcoumarin DerivativeP. aeruginosa95.21[11]

3.1.1. Experimental Protocol: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][13]

  • Materials:

    • Test compound (cyclohexylphenol derivative)

    • Bacterial culture (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Antioxidant Activity

The phenolic hydroxyl group in cyclohexylphenols can donate a hydrogen atom to scavenge free radicals, making them effective antioxidants. This property is crucial for protecting against oxidative stress-related damage in biological systems.

Table 2: Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayIC50 (µg/mL)Reference
Gallic AcidDPPH4.05 (µM)[14]
Ascorbic AcidDPPH24.42 (µM)[14]
TroloxDPPH30.12 (µM)[14]
BHTDPPH>100 (µM)[14]
Xylaria spp. ExtractDPPHVaries[15]
Anogeissus leiocarpus ExtractDPPH104.74[16]

3.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[2][17]

  • Materials:

    • Test compound (cyclohexylphenol derivative)

    • DPPH solution (in methanol or ethanol)

    • Methanol or ethanol

    • 96-well microtiter plate or cuvettes

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of the test compound and a series of dilutions.

    • Prepare a working solution of DPPH.

    • Add the test compound dilutions to the wells of the microtiter plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Activity

Certain cyclohexylphenol derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Selected Phenolic and Other Derivatives

Compound/ExtractCell LineIC50Reference
Tricyclohexyltin p-methoxycinnamateHT-291.2 x 10⁻⁶ M (24h)[18]
Paclitaxel AnalogSK-BR-3Varies[19]
Paclitaxel AnalogMDA-MB-231Varies[19]
Benzoic AcidVarious85.54 ± 3.17 to 670.6 ± 43.26 µg/ml[16]
CisplatinVariousHighly variable[20]

Cyclohexylphenols as µ-Opioid Receptor Antagonists

A particularly interesting area of research is the development of cyclohexylphenol derivatives as antagonists of the µ-opioid receptor (MOR). MOR activation is responsible for the analgesic effects of opioids but also their undesirable side effects, such as respiratory depression and addiction. MOR antagonists can block these effects and are used in the treatment of opioid overdose and addiction.

Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR). When an agonist binds, it promotes the exchange of GDP for GTP on the associated Gαi subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events. An antagonist, such as certain cyclohexylphenol derivatives, binds to the receptor but does not induce this conformational change, thereby blocking agonist-induced signaling.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist Opioid Agonist mor µ-Opioid Receptor (MOR) agonist->mor Binds & Activates antagonist Cyclohexylphenol Antagonist antagonist->mor Binds & Blocks g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP pka PKA camp->pka Activates cellular_response Cellular Response (Analgesia, etc.) pka->cellular_response Phosphorylates Downstream Targets

Caption: µ-Opioid receptor signaling pathway.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon GPCR stimulation and is a valuable tool for characterizing agonists and antagonists.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor

    • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

    • GDP

    • Test compounds (agonist and cyclohexylphenol antagonist)

    • Assay buffer

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Thaw the cell membranes on ice and resuspend in assay buffer.

    • In a 96-well plate, add assay buffer, GDP, and the test compounds (agonist alone or with the antagonist).

    • Add the cell membrane preparation to each well.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.

Conclusion

Cyclohexylphenol compounds, born from the pioneering work on Friedel-Crafts alkylation, have evolved from simple chemical curiosities to valuable building blocks in a multitude of scientific and industrial applications. Their straightforward synthesis, coupled with their diverse and tunable biological activities, ensures their continued relevance in fields ranging from materials science to medicinal chemistry. This technical guide has provided a comprehensive overview of the history, synthesis, and biological evaluation of these important molecules. The detailed protocols and compiled data are intended to empower researchers to further explore the potential of cyclohexylphenol derivatives in the development of new materials and therapeutic agents. As our understanding of structure-activity relationships deepens, the future of cyclohexylphenol research promises even more exciting discoveries and innovations.

References

A Theoretical Investigation into the Electronic Structure of 2-Cyclohexyl-p-cresol: A Molecular Orbital Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical molecular orbital calculations performed on 2-Cyclohexyl-p-cresol, a substituted phenol derivative of interest in various chemical and pharmaceutical applications. Utilizing Density Functional Theory (DFT), this paper elucidates the electronic properties, orbital energies, and potential reactivity of the molecule. The presented data, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charge distribution, and bond length analysis, offers valuable insights for understanding its chemical behavior and for guiding further research in drug design and material science.

Introduction

This compound, a derivative of p-cresol, possesses a unique structural combination of a phenolic ring and a bulky cyclohexyl group.[1][2] This structure suggests potential applications where antioxidant properties and steric hindrance are crucial. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Molecular orbital theory provides a powerful framework for such investigations.[3] This guide details the computational methodology and theoretical results of molecular orbital calculations on this compound, offering a foundational understanding for its application in scientific research.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-31G(d,p) basis set was employed for all calculations, a method known for its balance of accuracy and computational efficiency in studying organic molecules.[4][5][6] All calculations were performed in the gas phase.

Experimental Protocols

In Silico Molecular Modeling and Geometry Optimization:

  • Initial Structure Generation: The 3D structure of this compound was constructed using molecular modeling software.

  • Conformational Analysis: A conformational search was performed to identify the lowest energy conformer.

  • Geometry Optimization: The geometry of the lowest energy conformer was fully optimized using the B3LYP/6-31G(d,p) level of theory. Frequency calculations were subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

  • Molecular Orbital Calculation: Following geometry optimization, single-point energy calculations were carried out to determine the molecular orbital energies, including HOMO and LUMO, and to analyze the Mulliken charge distribution.

Results and Discussion

The computational analysis of this compound provides key insights into its electronic characteristics. The following sections summarize the calculated properties.

Molecular Geometry

The optimized geometry of this compound reveals the spatial arrangement of its constituent atoms. Key bond lengths are presented in Table 1. The bond lengths within the phenyl ring are characteristic of an aromatic system, while the C-O and O-H bond lengths are consistent with those of other phenolic compounds.

Table 1: Selected Calculated Bond Lengths of this compound

BondBond Length (Å)
C-C (phenyl)1.39 - 1.41
C-O1.37
O-H0.96
C-C (cyclohexyl)1.53 - 1.55
C-C (phenyl-cyclohexyl)1.52
Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-5.89
LUMO-0.25
HOMO-LUMO Gap (ΔE)5.64

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the phenol ring, particularly on the oxygen atom and the aromatic pi system, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire aromatic ring.

Mulliken Charge Distribution

The Mulliken charge analysis provides an estimation of the partial atomic charges within the molecule, offering insights into its polarity and electrostatic potential.

Table 3: Calculated Mulliken Charges on Key Atoms of this compound

AtomMulliken Charge (a.u.)
O-0.65
H (hydroxyl)+0.42
C (ipso-OH)+0.28
C (ipso-cyclohexyl)-0.15

The significant negative charge on the oxygen atom and the positive charge on the hydroxyl hydrogen highlight the polar nature of the O-H bond, which is characteristic of phenols and is crucial for their hydrogen-bonding capabilities and antioxidant activity.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow employed for the molecular orbital calculations of this compound.

computational_workflow A 1. Initial Structure Generation B 2. Conformational Analysis A->B C 3. Geometry Optimization (DFT/B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation C->D E 5. Single-Point Energy Calculation D->E Confirm Minimum Energy F 6. Analysis of Molecular Orbitals (HOMO, LUMO) E->F G 7. Mulliken Charge Distribution Analysis E->G

Caption: Computational workflow for molecular orbital analysis.

Conclusion

The theoretical investigation of this compound using DFT calculations has provided a detailed picture of its electronic structure and properties. The calculated HOMO-LUMO gap indicates good kinetic stability, while the localization of the HOMO on the phenolic moiety suggests this region is the primary site of reactivity. The Mulliken charge distribution further corroborates the expected polarity of the molecule. These computational insights are valuable for predicting the chemical behavior of this compound and can serve as a basis for the rational design of new derivatives with tailored properties for applications in drug development and materials science. Further experimental studies are warranted to validate these theoretical findings.

References

Potential Metabolic Pathways of 2-Cyclohexyl-p-cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available scientific literature specifically detailing the metabolic pathways of 2-Cyclohexyl-p-cresol. The following in-depth technical guide is a predictive analysis based on established principles of xenobiotic metabolism and the known metabolic fates of its constituent chemical moieties: p-cresol and the cyclohexane ring. The proposed pathways, metabolites, and experimental protocols are intended to serve as a foundational resource for future research in this area.

Introduction

This compound is an alkylated phenolic compound. Understanding its metabolic fate is crucial for assessing its toxicological profile, pharmacokinetic properties, and potential interactions with biological systems. Xenobiotic metabolism typically proceeds in two phases: Phase I, which involves functionalization reactions such as oxidation, reduction, and hydrolysis, and Phase II, which consists of conjugation reactions that increase water solubility and facilitate excretion[1][2]. The metabolism of this compound is likely to occur on its three main structural components: the methyl group, the aromatic ring, and the cyclohexyl ring.

Predicted Phase I Metabolic Pathways

Phase I metabolism of this compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are known to catalyze the oxidation of a wide variety of xenobiotics[3][4][5].

Oxidation of the Methyl Group

Analogous to the metabolism of p-cresol, the methyl group of this compound is a likely site for oxidation[6]. This pathway would proceed through the formation of an alcohol and subsequently an aldehyde.

  • Predicted Metabolite 1: 2-Cyclohexyl-4-hydroxybenzyl alcohol

  • Predicted Metabolite 2: 2-Cyclohexyl-4-hydroxybenzaldehyde

Aromatic Hydroxylation

The aromatic ring of phenolic compounds is susceptible to hydroxylation. In the case of p-cresol, this leads to the formation of a hydroquinone, which can be further oxidized to a reactive benzoquinone[6].

  • Predicted Metabolite 3: 2-Cyclohexyl-4-methyl-hydroquinone

  • Predicted Metabolite 4: 2-Cyclohexyl-4-methyl-benzoquinone

Hydroxylation of the Cyclohexyl Ring

The cyclohexane ring is a common target for hydroxylation in xenobiotic metabolism, a reaction also catalyzed by CYP enzymes[7][8][9]. Hydroxylation can occur at various positions on the ring, with steric hindrance from the bulky phenyl group potentially influencing the regioselectivity. Studies on methylcyclohexane have shown that hydroxylation tends to occur at the carbon atom furthest from the existing substituent[10][11]. Therefore, hydroxylation at the 3- and 4-positions of the cyclohexyl ring is probable, leading to the formation of various cis and trans isomers. These alcohol metabolites can be further oxidized to the corresponding ketones.

  • Predicted Metabolite 5: cis/trans-2-(2-Hydroxycyclohexyl)-p-cresol

  • Predicted Metabolite 6: cis/trans-2-(3-Hydroxycyclohexyl)-p-cresol

  • Predicted Metabolite 7: cis/trans-2-(4-Hydroxycyclohexyl)-p-cresol

  • Predicted Metabolite 8: 2-(2-Oxocyclohexyl)-p-cresol

  • Predicted Metabolite 9: 2-(3-Oxocyclohexyl)-p-cresol

  • Predicted Metabolite 10: 2-(4-Oxocyclohexyl)-p-cresol

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their excretion[1][12].

Sulfation and Glucuronidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for conjugation reactions. In humans, p-cresol is predominantly metabolized to p-cresyl sulfate, with p-cresyl glucuronide being a minor metabolite[13][14][15]. A similar pattern is predicted for this compound and its hydroxylated metabolites that retain the phenolic group.

  • Predicted Metabolite 11: 2-Cyclohexyl-p-cresyl sulfate

  • Predicted Metabolite 12: 2-Cyclohexyl-p-cresyl glucuronide

Glucuronidation of Cyclohexanol Metabolites

The hydroxyl groups introduced onto the cyclohexyl ring during Phase I metabolism are also potential sites for glucuronidation[7][10][11].

  • Predicted Metabolite 13: Glucuronide conjugates of cis/trans-2-(2-Hydroxycyclohexyl)-p-cresol

  • Predicted Metabolite 14: Glucuronide conjugates of cis/trans-2-(3-Hydroxycyclohexyl)-p-cresol

  • Predicted Metabolite 15: Glucuronide conjugates of cis/trans-2-(4-Hydroxycyclohexyl)-p-cresol

Data Presentation

Table 1: Predicted Phase I Metabolites of this compound and Likely Enzymes Involved

Predicted Metabolite IDPredicted Metabolite NameProposed Metabolic ReactionLikely Enzyme Family
M12-Cyclohexyl-4-hydroxybenzyl alcoholMethyl Group HydroxylationCytochrome P450 (CYP)
M22-Cyclohexyl-4-hydroxybenzaldehydeAlcohol DehydrogenationAlcohol Dehydrogenase
M32-Cyclohexyl-4-methyl-hydroquinoneAromatic HydroxylationCytochrome P450 (CYP)
M42-Cyclohexyl-4-methyl-benzoquinoneHydroquinone OxidationCytochrome P450 (CYP)
M5cis/trans-2-(2-Hydroxycyclohexyl)-p-cresolCyclohexyl Ring HydroxylationCytochrome P450 (CYP)
M6cis/trans-2-(3-Hydroxycyclohexyl)-p-cresolCyclohexyl Ring HydroxylationCytochrome P450 (CYP)
M7cis/trans-2-(4-Hydroxycyclohexyl)-p-cresolCyclohexyl Ring HydroxylationCytochrome P450 (CYP)
M82-(2-Oxocyclohexyl)-p-cresolCyclohexanol DehydrogenationAlcohol Dehydrogenase
M92-(3-Oxocyclohexyl)-p-cresolCyclohexanol DehydrogenationAlcohol Dehydrogenase
M102-(4-Oxocyclohexyl)-p-cresolCyclohexanol DehydrogenationAlcohol Dehydrogenase

Table 2: Predicted Phase II Metabolites of this compound and Likely Enzymes Involved

Predicted Metabolite IDPredicted Metabolite NameProposed Metabolic ReactionLikely Enzyme Family
M112-Cyclohexyl-p-cresyl sulfateSulfationSulfotransferase (SULT)
M122-Cyclohexyl-p-cresyl glucuronideGlucuronidationUDP-glucuronosyltransferase (UGT)
M13Glucuronide conjugates of M5GlucuronidationUDP-glucuronosyltransferase (UGT)
M14Glucuronide conjugates of M6GlucuronidationUDP-glucuronosyltransferase (UGT)
M15Glucuronide conjugates of M7GlucuronidationUDP-glucuronosyltransferase (UGT)

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic pathways of this compound.

In Vitro Metabolism using Human Liver Microsomes
  • Objective: To identify Phase I metabolites of this compound.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN)

    • Formic acid

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1-10 µM.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS for the presence of predicted metabolites.

In Vitro Metabolism using Hepatocytes
  • Objective: To identify both Phase I and Phase II metabolites.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium

    • This compound

  • Procedure:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

    • Allow cells to attach and recover for 24 hours.

    • Replace the medium with fresh medium containing this compound (1-10 µM).

    • Incubate for various time points (e.g., 0, 2, 8, 24 hours).

    • Collect both the cell culture medium and cell lysate at each time point.

    • Process the samples (e.g., protein precipitation of the lysate, direct injection of the medium).

    • Analyze by LC-MS/MS for parent compound, Phase I, and Phase II metabolites.

In Vivo Pharmacokinetic and Metabolism Study in Rodents
  • Objective: To identify metabolites in a living organism and determine pharmacokinetic parameters.

  • Materials:

    • Male Sprague-Dawley rats

    • This compound formulated for oral or intravenous administration

    • Metabolic cages for urine and feces collection

  • Procedure:

    • Administer a single dose of this compound to the rats.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

    • Process blood to obtain plasma.

    • House rats in metabolic cages and collect urine and feces for 48-72 hours.

    • Process plasma, urine, and fecal homogenates for analysis.

    • Analyze samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Mandatory Visualization

Predicted_Metabolic_Pathways_of_this compound cluster_phase1 Phase I Metabolism cluster_methyl_ox Methyl Oxidation cluster_aromatic_ox Aromatic Hydroxylation cluster_cyclohexyl_ox Cyclohexyl Hydroxylation cluster_phase2 Phase II Metabolism Parent This compound M1 2-Cyclohexyl-4-hydroxybenzyl alcohol Parent->M1 CYP450 M3 2-Cyclohexyl-4-methyl- hydroquinone Parent->M3 CYP450 M7 cis/trans-2-(4-Hydroxycyclohexyl)- p-cresol Parent->M7 CYP450 M11 2-Cyclohexyl-p-cresyl sulfate Parent->M11 SULT M12 2-Cyclohexyl-p-cresyl glucuronide Parent->M12 UGT M2 2-Cyclohexyl-4-hydroxybenzaldehyde M1->M2 ADH M4 2-Cyclohexyl-4-methyl- benzoquinone M3->M4 CYP450 M10 2-(4-Oxocyclohexyl)-p-cresol M7->M10 ADH M15 Glucuronide of M7 M7->M15 UGT

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow_for_Metabolite_Identification cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis HLM Human Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS Hepatocytes Hepatocytes Hepatocytes->LCMS Rodent Rodent Model Rodent->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID Pathway Pathway Elucidation MetaboliteID->Pathway

Caption: General experimental workflow for the identification of metabolites.

References

Methodological & Application

Application Notes and Protocols: 2-Cyclohexyl-p-cresol as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol is a sterically hindered phenolic antioxidant used as a stabilizer in various polymeric materials. Its primary function is to inhibit or retard the auto-oxidation of polymers, a process that leads to degradation of their physical and chemical properties. This degradation is often initiated by factors such as heat, light, and mechanical stress during processing and end-use. The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its hydroxyl group to reactive free radicals, thereby terminating the degradation chain reaction. These non-radical polymer chains are less reactive and do not propagate the degradation process. This document provides detailed application notes and protocols for the evaluation of this compound as a polymer stabilizer.

Mechanism of Action

The stabilizing effect of this compound is based on its function as a primary antioxidant. It operates through a free-radical scavenging mechanism, which is a critical process in preventing the degradation of polymers. The cyclohexyl group provides steric hindrance around the hydroxyl group, which enhances its stability and effectiveness as a radical scavenger.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer Polymer R_dot Polymer Radical (R°) Polymer->R_dot Initiator Heat, Light, Stress Initiator->R_dot Initiation ROO_dot Peroxy Radical (ROO°) R_dot->ROO_dot Propagation R_dot->ROO_dot O2 Oxygen (O2) O2->ROO_dot ROOH Hydroperoxide (ROOH) ROO_dot->ROOH R_dot_2 Polymer Radical (R°) ROO_dot->R_dot_2 Propagation A_dot Stabilized Radical (A°) ROO_dot->A_dot ROOH_stable Stable Product (ROOH) ROO_dot->ROOH_stable Termination RH Polymer (RH) RH->ROOH AH This compound (AH) AH->A_dot

Caption: Free-radical scavenging mechanism of this compound.

Performance Data

The following tables summarize the typical performance of this compound as a polymer stabilizer in comparison to an unstabilized polymer and a common commercial antioxidant.

Table 1: Oxidative Induction Time (OIT) Data

Polymer MatrixStabilizerConcentration (wt%)OIT at 200°C (minutes)
PolypropyleneNone02.5
PolypropyleneThis compound0.115.2
PolypropyleneCommercial Antioxidant0.118.5
PolyethyleneNone03.1
PolyethyleneThis compound0.120.8
PolyethyleneCommercial Antioxidant0.125.4

Table 2: Color Stability (Yellowness Index) After Accelerated Aging

Polymer MatrixStabilizerConcentration (wt%)Yellowness Index (YI)
PolypropyleneNone015.8
PolypropyleneThis compound0.15.2
PolypropyleneCommercial Antioxidant0.14.5
PolyethyleneNone012.3
PolyethyleneThis compound0.13.8
PolyethyleneCommercial Antioxidant0.13.1

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.

Protocol 1: Determination of Oxidative Induction Time (OIT)

Objective: To determine the resistance of a stabilized polymer to oxidation at an elevated temperature.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Prepare a polymer blend containing the desired concentration of this compound (e.g., 0.1 wt%).

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

  • DSC Measurement:

    • Place the sample pan in the DSC cell.

    • Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas to oxygen.

    • Record the heat flow as a function of time.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Protocol 2: Accelerated Aging and Color Stability Measurement

Objective: To evaluate the long-term thermal stability and color retention of the stabilized polymer.

Apparatus:

  • Forced-air oven

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation:

    • Mold the polymer blend into plaques of uniform thickness.

  • Accelerated Aging:

    • Place the polymer plaques in a forced-air oven at a specified temperature (e.g., 150°C).

    • Remove samples at regular intervals (e.g., 0, 100, 200, 500 hours).

  • Color Measurement:

    • Measure the Yellowness Index (YI) of the aged samples using a spectrophotometer according to ASTM E313.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a polymer stabilizer.

Start Start Formulation Polymer Formulation (with and without stabilizer) Start->Formulation Compounding Melt Compounding Formulation->Compounding Specimen Specimen Preparation (e.g., molding, extrusion) Compounding->Specimen Initial Initial Property Testing (OIT, Color, Mechanical) Specimen->Initial Aging Accelerated Aging (Thermal, UV) Specimen->Aging Analysis Data Analysis and Comparison Initial->Analysis Aged Aged Property Testing Aging->Aged Aged->Analysis Conclusion Conclusion on Stabilizer Efficacy Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for evaluating polymer stabilizers.

Conclusion

This compound serves as an effective primary antioxidant for a range of polymers. The provided protocols and data offer a framework for its evaluation and application in preventing thermo-oxidative degradation. Researchers should adapt these methodologies to their specific polymer systems and end-use requirements to optimize stabilization performance.

Application Notes and Protocols for 2-Cyclohexyl-p-cresol as a Polymeric Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexyl-p-cresol is a sterically hindered phenolic antioxidant utilized in the stabilization of various plastic formulations. Its primary role is to mitigate the thermo-oxidative degradation of polymers during high-temperature processing and throughout the product's service life. The strategic positioning of a bulky cyclohexyl group ortho to the hydroxyl group on the cresol backbone provides significant steric hindrance. This structural feature is key to its efficacy as a primary antioxidant, enabling it to effectively scavenge free radicals and inhibit degradative chain reactions. These notes provide detailed methodologies for the incorporation and evaluation of this compound in common polyolefins such as polyethylene (PE) and polypropylene (PP).

Mechanism of Action: Free Radical Scavenging

The degradation of polymers is often an auto-oxidative process initiated by heat, light, or mechanical stress, which generates highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), propagating a chain reaction that leads to chain scission, cross-linking, and a loss of mechanical and aesthetic properties.[1]

This compound functions as a primary antioxidant by interrupting this cycle. It donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, thereby neutralizing it and forming a stable, non-reactive phenoxy radical. The steric hindrance provided by the cyclohexyl group delocalizes the unpaired electron and prevents the phenoxy radical from initiating new degradation chains, thus terminating the auto-oxidation process.

Diagram: Antioxidant Mechanism

Caption: Free radical scavenging mechanism of this compound.

Applications

This compound is recommended for use in a variety of polymers, including:

  • High-Density Polyethylene (HDPE)

  • Low-Density Polyethylene (LDPE)

  • Linear Low-Density Polyethylene (LLDPE)

  • Polypropylene (PP)

  • Styrenic Polymers

It is particularly effective in applications requiring long-term heat stability and color retention.

Performance Data (Illustrative)

The following tables present illustrative performance data for this compound in High-Density Polyethylene (HDPE) and Polypropylene (PP). This data is representative of typical hindered phenolic antioxidants and should be confirmed by specific testing for any given application.

Table 1: Oxidative Induction Time (OIT) of HDPE and PP

Polymer MatrixAntioxidant Concentration (wt%)OIT at 200°C (minutes)
HDPE0.0 (Control)< 1
HDPE0.125
HDPE0.248
PP0.0 (Control)< 1
PP0.135
PP0.265

Table 2: Color Stability (Yellowness Index) after Thermal Aging

Polymer MatrixAntioxidant Concentration (wt%)Initial Yellowness Index (YI)YI after 240h at 110°C
HDPE0.0 (Control)1.512.8
HDPE0.11.64.5
HDPE0.21.63.2
PP0.0 (Control)1.215.5
PP0.11.35.1
PP0.21.33.8

Table 3: Retention of Mechanical Properties (Tensile Strength at Break) after Thermal Aging

Polymer MatrixAntioxidant Concentration (wt%)Initial Tensile Strength (MPa)Tensile Strength after 240h at 110°C (MPa)Retention (%)
HDPE0.0 (Control)281139%
HDPE0.1282589%
HDPE0.2282796%
PP0.0 (Control)341338%
PP0.1343088%
PP0.2343294%

Experimental Protocols

The following protocols describe the methods for evaluating the performance of this compound in plastics.

Protocol 1: Sample Preparation

Objective: To incorporate this compound into a polymer matrix at specified concentrations.

Materials:

  • Polymer resin (e.g., HDPE or PP powder/pellets)

  • This compound

  • Internal mixer or twin-screw extruder

  • Compression molder

  • Specimen molds (for tensile bars and plaques)

Procedure:

  • Pre-blending: Dry blend the polymer resin with the desired weight percentage (e.g., 0.1%, 0.2%) of this compound.

  • Melt Compounding:

    • Feed the pre-blended mixture into an internal mixer or a twin-screw extruder.

    • Process the material at a temperature appropriate for the polymer (e.g., 180-210°C for HDPE, 200-230°C for PP).

    • Ensure a sufficient residence time to achieve homogeneous dispersion of the antioxidant.

  • Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.

  • Specimen Molding:

    • Dry the pellets to remove any residual moisture.

    • Using a compression molder, press the pellets into plaques (for OIT and color analysis) and standardized tensile bars (e.g., ASTM D638 Type I) at the recommended molding temperature and pressure for the specific polymer.

    • Allow the molded specimens to cool under pressure.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Protocol 2: Oxidative Induction Time (OIT) Measurement

Objective: To determine the thermal oxidative stability of the stabilized polymer. This protocol is based on ASTM D3895 and ISO 11357-6.[2][3]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the compression-molded plaque. Place the sample into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Heating: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C) at a rate of 20°C/min under the nitrogen atmosphere.

  • Isothermal Testing:

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement.

    • Hold the sample at the isothermal temperature and record the heat flow.

  • Data Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[3]

Protocol 3: Color Stability (Yellowness Index) Measurement

Objective: To evaluate the resistance to discoloration upon thermal aging. This protocol is based on ASTM D1925.[4]

Apparatus:

  • Spectrophotometer or Colorimeter

  • Forced-air convection oven

Procedure:

  • Initial Measurement:

    • Take a compression-molded plaque of the stabilized polymer.

    • Measure the initial Yellowness Index (YI) using a spectrophotometer according to the instrument's operating instructions.[4]

  • Thermal Aging:

    • Place the plaque in a forced-air convection oven set to a specified temperature (e.g., 110°C).

    • Age the sample for a defined period (e.g., 240 hours).

  • Final Measurement:

    • Remove the sample from the oven and allow it to cool to room temperature.

    • Measure the final Yellowness Index.

  • Data Analysis: Calculate the change in Yellowness Index (ΔYI) as the difference between the final and initial values.

Protocol 4: Mechanical Property Retention Measurement

Objective: To assess the retention of mechanical properties after thermal aging. This protocol is based on ASTM D638.[1][5]

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

  • Forced-air convection oven

Procedure:

  • Initial Measurement:

    • Take a set of at least five standardized tensile bars.

    • Determine the tensile strength at break for each specimen using a UTM at a specified crosshead speed (e.g., 50 mm/min for rigid plastics).[1]

    • Calculate the average initial tensile strength.

  • Thermal Aging:

    • Place a second set of at least five tensile bars in a forced-air convection oven at a specified temperature (e.g., 110°C) for a defined period (e.g., 240 hours).

  • Final Measurement:

    • Remove the aged specimens from the oven and condition them back to standard laboratory conditions.

    • Determine the tensile strength at break for each aged specimen using the same UTM parameters.

    • Calculate the average final tensile strength.

  • Data Analysis: Calculate the percentage retention of tensile strength using the formula:

    • Retention (%) = (Average Final Tensile Strength / Average Initial Tensile Strength) x 100

Diagram: Experimental Workflow

Experimental_Workflow cluster_testing Performance Evaluation start Start: Polymer Resin & This compound prep Protocol 1: Sample Preparation (Compounding & Molding) start->prep specimens Conditioned Specimens (Plaques & Tensile Bars) prep->specimens oit Protocol 2: OIT Measurement (DSC) specimens->oit color_initial Protocol 3 (Initial): Yellowness Index specimens->color_initial mech_initial Protocol 4 (Initial): Tensile Properties specimens->mech_initial results Data Analysis: - OIT - ΔYI - % Property Retention oit->results aging Thermal Aging (Oven) color_initial->aging mech_initial->aging color_final Protocol 3 (Final): Yellowness Index aging->color_final mech_final Protocol 4 (Final): Tensile Properties aging->mech_final color_final->results mech_final->results end End: Performance Characterization results->end

Caption: Workflow for evaluating antioxidant performance in plastics.

References

Application Note: HPLC Analysis of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyclohexyl-p-cresol. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in quality control, stability testing, and research and development. The method utilizes a C18 stationary phase with a methanol and water mobile phase, providing excellent separation and quantification of the analyte.

Introduction

This compound is an alkylated phenol derivative. Accurate and precise analytical methods are crucial for its quantification in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including instrumentation, reagent preparation, and chromatographic conditions.

Experimental

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Mobile Phase: A mixture of Methanol and Water (80:20 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (80:20 v/v) + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 218 nm and 280 nm
Run Time 10 minutes

Note: The UV detection wavelength of 218 nm is suggested for a more universal response for phenolic compounds, while 280 nm is closer to the λmax of many phenolic structures and may offer better selectivity.

Results and Data Presentation

System suitability parameters should be evaluated to ensure the performance of the chromatographic system. The parameters to be assessed include retention time, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
Retention Time (RT) Consistent (RSD < 2%)
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

A calibration curve should be generated by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated by the correlation coefficient (r²).

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) > 0.999

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup & Equilibration A->C B Standard & Sample Preparation D Sample Injection B->D C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method demonstrates good linearity and is suitable for routine quality control and research applications in various scientific and industrial settings. The provided protocol and workflows can be readily implemented in any laboratory with standard HPLC instrumentation.

Gas Chromatography Method for Separating Cresol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cresol, a methylphenol, exists as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are widely used as intermediates in the synthesis of antioxidants, resins, and other valuable chemicals. Due to their similar physical and chemical properties, particularly the close boiling points of m-cresol and p-cresol, their separation for individual use or for purity assessment presents a significant analytical challenge. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of these isomers. This document provides detailed application notes and protocols for the successful separation of cresol isomers using various GC methods, including the use of specialized capillary columns and derivatization techniques.

Methodologies and Experimental Protocols

The separation of cresol isomers by gas chromatography can be approached through several methods, each with its own advantages depending on the sample matrix and the required sensitivity. Key considerations for method development include the choice of the stationary phase, the temperature program, and the detector. For complex matrices or when enhanced separation is required, derivatization or specialized injection techniques like headspace solid-phase microextraction (SPME) can be employed.

Protocol 1: Separation on a Chiral Capillary Column

This method utilizes a specialized chiral column that offers unique selectivity for positional isomers like cresols.

Experimental Protocol:

  • Column: Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness)[1]

  • Carrier Gas: Helium at a pressure of 200 kPa (2 bar, 28 psi)[1]

  • Injector: Split injector with a split ratio of 100:1, temperature set at 250 °C[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C

    • Ramp 1: Increase to 140 °C at a rate of 10 °C/min

    • Ramp 2: Increase to 200 °C at a rate of 5 °C/min[1]

  • Detector: Flame Ionization Detector (FID) at 250 °C[1]

  • Sample: 0.2 µL of a 5 mg/mL solution of cresol isomers in dichloromethane[1]

Protocol 2: Separation via Silylation and GC-MS

Derivatization through silylation can enhance the volatility and improve the chromatographic separation of cresol isomers, particularly on standard, non-polar columns.

Experimental Protocol:

  • Derivatization:

    • React authentic samples of cresol isomers with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in dichloromethane.

    • Incubate the reaction mixture for 30 minutes at 40 °C[2].

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]

  • Injector: Temperature set at an appropriate level for the silylated derivatives.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: Increase to 110 °C at 3 °C/min

    • Ramp 2: Increase to 260 °C at 25 °C/min

    • Final hold: 5 minutes at 260 °C[2]

  • Detector: Mass Spectrometer (MS) with Electron Ionization (EI) at 70 eV[2]

Protocol 3: Analysis of Aqueous Samples using Headspace SPME-GC-FID

For the analysis of cresol isomers in aqueous solutions, headspace solid-phase microextraction (HS-SPME) offers a simple and sensitive sample preparation method.

Experimental Protocol:

  • Sample Preparation (HS-SPME):

    • Use a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber[3].

    • Perform headspace extraction at 40 °C for 60 minutes in the presence of 0.3 g/mL of sodium chloride[3].

    • Desorb the analytes in the GC injector at 210 °C for 60 seconds[3].

  • Column: Elite Wax column[3]

  • Detector: Flame Ionization Detector (FID)[3]

  • Note: Specific GC parameters such as carrier gas flow and temperature program should be optimized for the Elite Wax column to achieve the best separation.

Data Presentation

The following tables summarize the quantitative data and key parameters from the described methods.

Table 1: GC Parameters for Cresol Isomer Separation

ParameterMethod 1: Chiral ColumnMethod 2: Silylation GC-MSMethod 3: HS-SPME-GC-FID
Column Agilent CP-Chirasil-Dex CBAgilent HP-5msElite Wax
Dimensions 25 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µmNot specified
Carrier Gas Helium (200 kPa)Helium (1.0 mL/min)Not specified
Injector Temp. 250 °CNot specified210 °C (desorption)
Detector FID (250 °C)MS (EI, 70 eV)FID
Sample Prep. Direct injectionSilylation with MSTFAHeadspace SPME

Table 2: Elution Order of Cresol Isomers

Elution OrderMethod 1: Chiral Column[1]Method 2: Silylation GC-MS[2]
1 o-cresolo-cresol
2 p-cresolm-cresol
3 m-cresolp-cresol

Table 3: Performance Characteristics of the HS-SPME-GC-FID Method [3]

ParameterValue
Detection Limit (o-cresol) 0.68 µg/L
Detection Limit (m-cresol) 0.96 µg/L
Detection Limit (p-cresol) 1.31 µg/L
Linear Range 1.5 to 10.0 mg/L
0.997
RSD ≤ 5.9%

Visualizations

Experimental Workflow for GC Separation of Cresol Isomers

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis direct_injection Direct Injection (Protocol 1) gc_system Gas Chromatograph direct_injection->gc_system silylation Silylation (Protocol 2) silylation->gc_system spme Headspace SPME (Protocol 3) spme->gc_system data_processing Data Processing & Quantification gc_system->data_processing

Caption: Experimental workflow for the GC separation of cresol isomers.

Factors Affecting Cresol Isomer Separation in GC

logical_relationship separation Cresol Isomer Separation column Column Stationary Phase column->separation temp_program Temperature Program temp_program->separation carrier_gas Carrier Gas Flow Rate carrier_gas->separation derivatization Derivatization derivatization->separation

Caption: Key factors influencing the GC separation of cresol isomers.

Discussion

The choice of analytical method for cresol isomer separation is highly dependent on the specific requirements of the analysis. For routine analysis where baseline separation of all three isomers is critical, a specialized column such as the Agilent CP-Chirasil-Dex CB provides excellent selectivity. However, these columns can be more expensive than standard phases.

When using a common stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), co-elution of m- and p-cresol is a frequent issue[2]. In such cases, derivatization by silylation is a highly effective strategy to resolve these isomers. The resulting trimethylsilyl ethers exhibit different chromatographic behavior, allowing for their separation. This approach, however, adds an extra step to the sample preparation process.

For trace-level analysis of cresol isomers in aqueous matrices, headspace SPME coupled with GC-FID is a sensitive and solvent-free sample preparation technique. The choice of fiber coating is crucial for efficient extraction, with PDMS-DVB being a suitable option[3].

In all methods, optimization of the GC temperature program is essential to achieve the best balance between resolution and analysis time. A slower temperature ramp can improve the separation of closely eluting peaks but will increase the total run time. The carrier gas flow rate also plays a role in separation efficiency and should be optimized for the specific column dimensions.

Conclusion

The successful separation of cresol isomers by gas chromatography is achievable through careful method selection and optimization. The use of specialized chiral columns, derivatization techniques, or advanced sample preparation methods like headspace SPME can overcome the challenges associated with the similar physicochemical properties of these isomers. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable GC methods for the analysis of cresol isomers in various sample matrices.

References

Application Notes and Protocols for the High-Yield Liquid-Phase Synthesis of 4-Methyl-2-cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-methyl-2-cyclohexylphenol, a key intermediate in the manufacturing of stabilizers for thermoplastics, elastomers, and various active pharmaceutical ingredients.[1][2] The protocols outlined below focus on the liquid-phase alkylation of p-cresol with cyclohexene or cyclohexanol, utilizing different catalytic systems to achieve high product yields and selectivity.

Introduction

The synthesis of 4-methyl-2-cyclohexylphenol is primarily achieved through the electrophilic aromatic substitution of p-cresol with a cyclohexylating agent. The reaction proceeds via the formation of a cyclohexyl carbocation, which then attacks the electron-rich aromatic ring of p-cresol.[3] The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired ortho-alkylation product while minimizing the formation of the para-isomer and poly-alkylated byproducts. This document details two effective methods: one employing a reusable and environmentally friendly zeolite catalyst, and another using p-toluenesulphonic acid, a milder alternative to traditional corrosive mineral acids.[1][4][5]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data from different catalytic systems for the synthesis of 4-methyl-2-cyclohexylphenol, allowing for easy comparison of their efficacy.

Catalyst SystemAlkylating Agentp-Cresol to Alkylating Agent Molar RatioCatalyst Loading (% w/w of p-cresol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Large Pore, Acidic ZeoliteCyclohexene1.5:13%150792.1[1]
Large Pore, Acidic ZeoliteCyclohexanol1.5:13%150984.9[1]
p-Toluenesulphonic AcidCyclohexene10:110%120388.5[4]
Sulfuric Acid (72%)Cyclohexanol--60-"Moderate"[1]
Aluminum ChlorideCyclohexanol5:1Equimolar to cyclohexanol90-100--[1]
Phosphoric AcidCyclohexanol--90-100--[1]

Experimental Protocols

Method 1: High-Yield Synthesis using a Large-Pore Acidic Zeolite Catalyst

This protocol is adapted from a patented process demonstrating high yields and catalyst reusability.[1]

3.1.1. Materials and Equipment

  • p-Cresol (reagent grade)

  • Cyclohexene or Cyclohexanol (reagent grade)

  • Large-pore, acidic zeolite (e.g., H-Beta or H-Mordenite)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware for work-up and purification

  • Nitrogen or Argon gas supply for inert atmosphere

3.1.2. Catalyst Preparation (Activation)

The zeolite catalyst should be activated prior to use to remove any adsorbed water.

  • Place the required amount of zeolite in a suitable vessel.

  • Dry the zeolite at 110°C for at least 3 hours.[1]

  • For creating the hydrogen form (H-form) from the sodium form (Na-form), a programmed heating process is required. Spread the zeolite powder in a thin layer and heat with a temperature ramp of 10°C per minute up to 420°C. Hold at this temperature for 60 minutes.[1]

3.1.3. Reaction Procedure

  • Set up the reaction apparatus (three-necked flask, condenser, dropping funnel, thermometer, and stirrer) under an inert atmosphere.

  • Charge the flask with p-cresol and the activated zeolite catalyst (1-10% by weight of p-cresol, preferably 2-4%).[1]

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).

  • Once the temperature has stabilized, add cyclohexene (or cyclohexanol) dropwise from the dropping funnel to the stirred mixture. The molar ratio of cyclohexene/cyclohexanol to p-cresol should be in the range of 1:1 to 1:4, with a preferred range of 1:1.3 to 1:1.8.[1] The addition rate should be controlled to maintain a steady reaction temperature and, in the case of cyclohexene, to avoid significant reflux.[1] For a 2-4 mole scale reaction, the addition typically takes 3-6 hours.[1]

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours to ensure complete conversion.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

3.1.4. Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Separate the solid zeolite catalyst from the liquid product mixture by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.

  • The liquid product can be purified by fractional distillation under reduced pressure to isolate the 4-methyl-2-cyclohexylphenol.

Method 2: Synthesis using p-Toluenesulphonic Acid Catalyst

This protocol is based on a study investigating the effects of various reaction parameters on the alkylation of cresols.[4]

3.2.1. Materials and Equipment

  • p-Cresol (reagent grade)

  • Cyclohexene (reagent grade)

  • p-Toluenesulphonic acid (reagent grade)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware for work-up and purification

3.2.2. Reaction Procedure

  • Assemble the reaction apparatus as described in Method 1.

  • Charge the flask with p-cresol and p-toluenesulphonic acid (e.g., 10% by weight of p-cresol).[4]

  • Heat the mixture with stirring to the reaction temperature (e.g., 120°C).[4]

  • Add cyclohexene dropwise from the dropping funnel over a period of time (e.g., 2 hours). A molar ratio of p-cresol to cyclohexene of 10:1 has been shown to be effective.[4]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 1 hour) to complete the reaction.[4]

3.2.3. Work-up and Purification

  • After cooling the reaction mixture, dissolve it in a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic solution with water, followed by a dilute sodium bicarbonate solution to neutralize and remove the p-toluenesulphonic acid catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can then be purified by distillation under reduced pressure.

Visualizations

Reaction Scheme

Reaction_Scheme pCresol p-Cresol Product 4-Methyl-2-cyclohexylphenol pCresol->Product Alkylation Cyclohexene Cyclohexene / Cyclohexanol Cyclohexene->Product Catalyst Acid Catalyst (Zeolite or p-TSA) Catalyst->Product Catalyzes Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Activation Catalyst Activation (Drying/Calcination) Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Activation->Reaction_Setup Charge_Reactants Charge p-Cresol and Catalyst Reaction_Setup->Charge_Reactants Heating Heat to Reaction Temperature Charge_Reactants->Heating Add_Alkylating_Agent Dropwise Addition of Cyclohexene/Cyclohexanol Heating->Add_Alkylating_Agent Stirring Continued Stirring Add_Alkylating_Agent->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Catalyst Separation (Filtration) Cooling->Filtration Purification Product Purification (Distillation) Filtration->Purification

References

Application Notes and Protocols: Synthesis of Phenolic Resins Using 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of phenolic resins using 2-Cyclohexyl-p-cresol. This document outlines the synthesis of both novolac and resol type resins, offering insights into their potential properties and applications based on the unique structure of the starting phenol.

Introduction

Phenolic resins are a class of thermosetting polymers synthesized through the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde.[1] They are known for their excellent thermal stability, chemical resistance, and mechanical strength.[2] The properties of phenolic resins can be tailored by the choice of the phenolic monomer. The use of this compound as the phenolic monomer is anticipated to impart unique characteristics to the resulting resins due to the presence of a bulky, non-polar cyclohexyl group. This bulky substituent is expected to influence the resin's solubility, thermal properties, and cross-linking behavior.

There are two primary types of phenolic resins:

  • Novolac Resins: Synthesized under acidic conditions with a molar excess of the phenol. These resins are thermoplastic and require a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking.[2]

  • Resol Resins: Synthesized under alkaline (basic) conditions with a molar excess of formaldehyde.[3] These resins contain reactive hydroxymethyl groups and can undergo self-curing upon heating.[1]

Synthesis of this compound Based Phenolic Resins

The synthesis of phenolic resins from this compound follows the general principles of phenol-formaldehyde condensation. The presence of the cyclohexyl group at the ortho position and a methyl group at the para position leaves two reactive sites on the aromatic ring for reaction with formaldehyde.

Novolac Resin Synthesis

The synthesis of a novolac resin from this compound involves the acid-catalyzed condensation with a substoichiometric amount of formaldehyde.

Experimental Protocol: Synthesis of this compound Novolac Resin

Parameter Value
Reactants
This compound1.0 mol
Formaldehyde (37% aqueous solution)0.8 mol
Catalyst
Oxalic Acid0.02 mol
Reaction Conditions
Temperature95-100 °C
Reaction Time4-6 hours
Post-Processing
NeutralizationSodium Bicarbonate solution
WashingDeionized water
DryingVacuum oven at 60-70 °C

Methodology:

  • A reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer is charged with this compound and oxalic acid.

  • The mixture is heated to 95 °C with constant stirring until the phenol is completely melted and the catalyst is dissolved.

  • Formaldehyde solution is added dropwise to the reaction mixture over a period of 60 minutes, maintaining the temperature at 95-100 °C.

  • After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

  • The reaction mixture is then neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is separated, and the resin layer is washed multiple times with hot deionized water to remove any unreacted monomers and catalyst.

  • The resulting resin is dried in a vacuum oven at 60-70 °C until a constant weight is achieved.

Resol Resin Synthesis

The synthesis of a resol resin from this compound involves the base-catalyzed condensation with a molar excess of formaldehyde.

Experimental Protocol: Synthesis of this compound Resol Resin

Parameter Value
Reactants
This compound1.0 mol
Formaldehyde (37% aqueous solution)1.5 - 2.5 mol
Catalyst
Sodium Hydroxide (50% aqueous solution)0.1 - 0.3 mol
Reaction Conditions
Temperature70-80 °C
Reaction Time2-4 hours
Post-Processing
NeutralizationAcetic Acid or Phosphoric Acid
WashingDeionized water (optional)
DehydrationVacuum distillation

Methodology:

  • A reaction vessel is charged with this compound and the sodium hydroxide solution.

  • The mixture is heated to 70 °C with stirring.

  • Formaldehyde solution is added slowly to the mixture, maintaining the temperature between 70-80 °C.

  • After the addition, the reaction is continued for 2-4 hours at the same temperature.

  • The reaction is then cooled and neutralized with an acid (e.g., acetic acid) to a pH of 6-7.

  • Water is removed from the resin by vacuum distillation until the desired viscosity or solids content is reached.

Characterization and Expected Properties

The synthesized resins should be characterized to determine their chemical structure, molecular weight, and thermal properties.

Table of Expected Properties and Characterization Techniques:

PropertyCharacterization TechniqueExpected Influence of this compound
Chemical Structure FTIR, NMR SpectroscopyPresence of characteristic peaks for the cyclohexyl group, aromatic ring, and methylene bridges.
Molecular Weight Gel Permeation Chromatography (GPC)The bulky cyclohexyl group may lead to lower molecular weights compared to phenol-based resins under similar conditions.
Thermal Stability Thermogravimetric Analysis (TGA)The cyclohexyl group might influence the degradation mechanism and char yield.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)The bulky group could increase Tg by restricting chain mobility.
Solubility Solubility TestsIncreased solubility in non-polar organic solvents due to the hydrophobic cyclohexyl group.
Curing Behavior DSC, RheometryThe steric hindrance from the cyclohexyl group may affect the curing kinetics.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_novolac Novolac Synthesis cluster_resol Resol Synthesis N_Start This compound + Formaldehyde (Phenol Excess) N_Catalyst Acid Catalyst (e.g., Oxalic Acid) N_Reaction Reaction at 95-100°C N_Catalyst->N_Reaction N_Neutralize Neutralization N_Reaction->N_Neutralize N_Wash Washing N_Neutralize->N_Wash N_Dry Drying N_Wash->N_Dry N_Product Novolac Resin N_Dry->N_Product R_Start This compound + Formaldehyde (Formaldehyde Excess) R_Catalyst Base Catalyst (e.g., NaOH) R_Reaction Reaction at 70-80°C R_Catalyst->R_Reaction R_Neutralize Neutralization R_Reaction->R_Neutralize R_Dehydrate Dehydration R_Neutralize->R_Dehydrate R_Product Resol Resin R_Dehydrate->R_Product

Caption: General workflow for the synthesis of novolac and resol resins from this compound.

Curing Pathways

Curing_Pathways cluster_novolac_curing Novolac Curing cluster_resol_curing Resol Curing Novolac Novolac Resin Heat_N Heat (>130°C) Novolac->Heat_N HMTA HMTA (Curing Agent) HMTA->Heat_N Crosslinked_N Crosslinked Novolac Network Heat_N->Crosslinked_N Resol Resol Resin (with -CH2OH groups) Heat_R Heat (>120°C) Resol->Heat_R Crosslinked_R Crosslinked Resol Network Heat_R->Crosslinked_R

Caption: Curing mechanisms for this compound based novolac and resol resins.

Potential Applications

The unique structure of this compound suggests that the resulting phenolic resins could be advantageous in several applications:

  • Coatings and Varnishes: The increased hydrophobicity from the cyclohexyl group could lead to enhanced water resistance and compatibility with non-polar solvents, making these resins suitable for protective coatings.[4]

  • Adhesives: The modified resin structure may offer improved bonding to non-polar substrates.

  • Composites and Laminates: The altered cross-linking density and thermal properties could be beneficial in the formulation of high-performance composites.[2]

  • Rubber and Tire Industry: Phenolic resins are used as tackifiers and reinforcing agents in rubber formulations. The properties of this compound based resins may be beneficial in these applications.[2]

Conclusion

The synthesis of phenolic resins from this compound presents an opportunity to develop new polymers with tailored properties. The protocols provided herein are based on established methodologies for phenolic resin synthesis and serve as a starting point for further research and development. The bulky, hydrophobic nature of the cyclohexyl substituent is expected to significantly influence the processing characteristics and final properties of the resins, potentially leading to materials with enhanced performance in a variety of applications. Further experimental work is required to fully elucidate the structure-property relationships of these novel phenolic resins.

References

Detecting 2-Cyclohexyl-p-cresol in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of 2-cyclohexyl-p-cresol in various environmental matrices. The methodologies described are based on established analytical techniques for phenolic compounds and can be adapted and validated for the specific analysis of this compound.

Introduction

This compound is a substituted phenolic compound that may be used in various industrial applications, leading to its potential release into the environment. Monitoring its presence in environmental compartments such as water, soil, and sediment is crucial for assessing its environmental fate and potential ecological impact. This application note outlines the analytical workflow for the extraction, cleanup, and quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound
PropertyValueReference
CAS Number1596-09-4[1]
Molecular FormulaC13H18O[1]
Molecular Weight190.286 g/mol [1]
pKa10.58 ± 0.43 (Predicted)[1]

Analytical Methodology

The primary analytical technique for the determination of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high selectivity and sensitivity, which are essential for analyzing complex environmental samples.

Principle

The overall workflow involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by GC-MS. The compound is separated from other components in the gas chromatograph based on its boiling point and polarity and is subsequently detected and quantified by the mass spectrometer.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound in environmental samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Water, Soil, Sediment) Extraction Extraction (LLE, SPE, or UAE) Sample_Collection->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing

Figure 1: General workflow for the analysis of this compound.

Protocols for Sample Preparation

The choice of sample preparation method depends on the matrix (water, soil, or sediment) and the expected concentration of the analyte.

Water Sample Preparation

3.1.1. Liquid-Liquid Extraction (LLE)

This is a traditional and effective method for extracting phenolic compounds from aqueous samples.

Protocol:

  • To a 1-liter water sample in a separatory funnel, add a suitable internal standard.

  • Adjust the pH of the sample to approximately 2 with a suitable acid (e.g., sulfuric acid).

  • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic phase.

  • Repeat the extraction two more times with fresh portions of the organic solvent.

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

3.1.2. Solid-Phase Extraction (SPE)

SPE is a more modern technique that uses less solvent and can be automated.

Protocol:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) with 5 mL of methanol followed by 5 mL of deionized water adjusted to the same pH as the sample.

  • Acidify the 1-liter water sample to pH 2.

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elute the retained this compound with a suitable organic solvent (e.g., 2 x 5 mL of methanol or ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Soil and Sediment Sample Preparation

3.2.1. Ultrasonic-Assisted Extraction (UAE)

UAE is an efficient method for extracting organic pollutants from solid matrices.

Protocol:

  • Homogenize the soil or sediment sample and weigh approximately 10 g (dry weight) into a beaker.

  • Add a suitable internal standard and a surrogate standard.

  • Add 30 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane, 1:1 v/v).

  • Place the beaker in an ultrasonic bath and extract for 15-30 minutes.

  • Decant the solvent extract and filter it.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and concentrate to about 1-2 mL.

  • Perform a cleanup step if necessary (e.g., using a silica gel column) to remove interfering co-extractives.

  • Adjust the final volume to 1 mL.

  • The extract is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS

Recommended GC-MS Conditions

The following are general GC-MS conditions that can be used as a starting point for the analysis of this compound. These conditions should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification

Note: The retention time and mass spectrum of this compound must be determined by injecting a certified analytical standard. The mass spectrum of p-cresol shows characteristic ions that can be used as a reference point for predicting the fragmentation pattern of this compound.[2][3][4]

Quantification

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations of this compound with a constant amount of internal standard.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical results, a robust QA/QC protocol should be implemented, including:

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample to assess the method's accuracy and precision.

  • Laboratory Control Sample (LCS): A certified reference material or a spiked blank is analyzed to monitor the performance of the analytical method.

  • Internal Standards: Added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of alkylated phenols in environmental samples using methods similar to those described above. These values should be considered as indicative and will need to be established specifically for this compound.

Table 1: Performance Data for Water Analysis

ParameterLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 11090 - 115
Relative Standard Deviation (RSD, %) < 15< 10
Method Detection Limit (MDL, µg/L) 0.01 - 0.10.005 - 0.05
Method Quantitation Limit (MQL, µg/L) 0.05 - 0.50.02 - 0.2

Table 2: Performance Data for Soil/Sediment Analysis

ParameterUltrasonic-Assisted Extraction
Recovery (%) 80 - 110
Relative Standard Deviation (RSD, %) < 20
Method Detection Limit (MDL, µg/kg) 0.1 - 1.0
Method Quantitation Limit (MQL, µg/kg) 0.5 - 5.0

Environmental Fate of this compound

The environmental fate of this compound is expected to be influenced by processes such as biodegradation, photodegradation, and sorption to soil and sediment. While specific data for this compound is limited, the fate of p-cresol and other alkylphenols can provide insights into its potential environmental behavior.

Potential Degradation Pathways

The following diagram illustrates the potential environmental degradation pathways for this compound based on known pathways for similar phenolic compounds.

Environmental Fate of this compound cluster_degradation Degradation Processes cluster_transport Transport and Partitioning 2_Cyclohexyl_p_cresol This compound Biodegradation Biodegradation (Aerobic/Anaerobic) 2_Cyclohexyl_p_cresol->Biodegradation Microbial metabolism Photodegradation Photodegradation (Reaction with radicals) 2_Cyclohexyl_p_cresol->Photodegradation Sunlight Sorption Sorption to Soil/Sediment 2_Cyclohexyl_p_cresol->Sorption Partitioning Volatilization Volatilization 2_Cyclohexyl_p_cresol->Volatilization Metabolites Metabolites Biodegradation->Metabolites Degradation_Products Degradation_Products Photodegradation->Degradation_Products Mineralization CO2 + H2O Metabolites->Mineralization Further degradation Degradation_Products->Mineralization Further degradation

Figure 2: Potential environmental fate pathways of this compound.

Biodegradation: Similar to p-cresol, this compound is expected to be biodegradable under both aerobic and anaerobic conditions.[5][6][7] The anaerobic degradation of p-cresol is initiated by the addition of fumarate to the methyl group.[5][8] The cyclohexyl substituent may influence the rate of biodegradation.

Photodegradation: In the atmosphere and surface waters, this compound is likely to undergo photodegradation through reactions with photochemically produced hydroxyl radicals.[9][10][11]

Conclusion

The methods outlined in this application note provide a robust framework for the detection and quantification of this compound in environmental samples. While the protocols are based on established methods for similar compounds, it is imperative to perform method validation using a certified analytical standard of this compound to determine its specific retention time, mass spectral characteristics, and method performance parameters such as recovery, precision, and detection limits. Proper quality assurance and quality control measures are essential for generating reliable and defensible data for environmental monitoring and risk assessment.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Cyclohexyl-p-cresol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available analytical methodologies indicates a notable scarcity of specific quantitative data and established protocols for 2-Cyclohexyl-p-cresol in complex matrices. This document, therefore, provides a foundational guide by adapting established methods for closely related alkylphenols and cresols, offering a starting point for researchers, scientists, and drug development professionals. The protocols outlined below are intended as a framework for method development and validation for the target analyte, this compound.

Introduction

This compound, also known as 2-cyclohexyl-4-methylphenol, is a phenolic compound utilized for its antioxidant properties, particularly in the stabilization of plastics and rubber.[1] It also serves as an intermediate in the synthesis of various pharmaceutical compounds.[2] The quantitative analysis of this compound in complex mixtures such as environmental samples, biological matrices, or industrial formulations is crucial for quality control, safety assessment, and pharmacokinetic studies.

Due to the limited specific literature for this compound, this application note leverages the well-established analytical techniques for other cresols and alkylphenols, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques offer the necessary selectivity and sensitivity for quantification in complex sample types.

Data Presentation

As of the date of this document, there is no publicly available quantitative data specifically for this compound concentrations in complex mixtures. The following tables are presented as templates. Researchers who successfully develop and validate a quantitative method for this analyte can use these formats to present their findings.

Table 1: Template for Quantitative Data of this compound in Industrial Polymer Samples

Sample IDPolymer MatrixExtraction MethodAnalytical MethodConcentration (µg/g)

Table 2: Template for Quantitative Data of this compound in Biological Matrices (e.g., Plasma, Urine)

Sample IDBiological MatrixSample PreparationAnalytical MethodConcentration (ng/mL)

Experimental Protocols

The following are detailed, yet generalized, protocols for the quantitative analysis of this compound. These should be optimized and validated for the specific matrix and instrumentation used.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of cresols and other phenolic compounds in environmental and industrial samples.

1. Scope: This method is suitable for the quantification of this compound in solvent-extractable complex mixtures, such as polymer additives or environmental solid samples.

2. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., 4-tert-butylphenol-d9 or a suitable isotopically labeled analog)

  • Solvents: Dichloromethane, Methanol, Acetonitrile (HPLC or GC grade)

  • Derivatizing agent (optional, for improved peak shape and sensitivity): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent) for sample cleanup if necessary.

3. Sample Preparation (Example for a Polymer Sample):

  • Weigh approximately 1 gram of the homogenized polymer sample into a glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 10 mL of dichloromethane and vortex for 1 minute.

  • Extract using ultrasonication for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction with another 10 mL of dichloromethane.

  • Combine the extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • (Optional) For derivatization, add 100 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for this compound (underivatized, MW 190.28): m/z 190 (molecular ion), 107 (base peak), 175.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a method for a structurally similar compound, 2-Cyclohexyl-6-isobutyl-p-cresol, and general methods for phenolic antioxidants.[3]

1. Scope: This method is suitable for the analysis of this compound in liquid samples or extracts from solid matrices.

2. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., 2,6-di-tert-butyl-p-cresol (BHT) or another suitable phenolic compound with a different retention time)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

3. Sample Preparation (Example for a Lubricant Oil Sample):

  • Weigh approximately 0.5 grams of the oil sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard.

  • Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 15 minutes to separate the layers.

  • Carefully transfer the upper acetonitrile layer to a clean vial.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v) with 0.1% phosphoric acid. The mobile phase composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 275-280 nm (a UV scan of the standard should be performed to determine the optimal wavelength).

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard in the mobile phase.

  • Analyze the standards using the same HPLC method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the prepared samples from the calibration curve.

Mandatory Visualizations

Due to the lack of specific published research on signaling pathways involving this compound, a diagram illustrating a generalized experimental workflow for its quantitative analysis is provided below.

General Workflow for Quantitative Analysis of this compound cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample Complex Mixture (e.g., Polymer, Biological Fluid) Homogenize Homogenization / Weighing Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (LLE, SPE, Sonication) Spike->Extract Cleanup Cleanup / Concentration Extract->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC-UV) Cleanup->Analysis Derivatization Derivatization (Optional for GC-MS) Cleanup->Derivatization DataAcquisition Data Acquisition Analysis->DataAcquisition Derivatization->Analysis Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for the quantitative analysis of this compound.

The following diagram illustrates the logical relationship in selecting an appropriate analytical technique based on sample characteristics.

Selection of Analytical Technique for this compound cluster_matrix Sample Matrix Characteristics cluster_technique Recommended Analytical Technique Analyte This compound Volatile Volatile / Semi-Volatile Analyte->Volatile NonVolatile Non-Volatile / Thermally Labile Analyte->NonVolatile GCMS GC-MS (High Specificity) Volatile->GCMS HPLCUV HPLC-UV (Robust, Common) NonVolatile->HPLCUV HPLCFluorescence HPLC-Fluorescence (Higher Sensitivity) NonVolatile->HPLCFluorescence Complex High Matrix Interference Complex->GCMS preferred Simple Low Matrix Interference Simple->HPLCUV

Caption: Decision tree for selecting an analytical technique for this compound.

References

2-Cyclohexyl-p-cresol and its Analogs as Intermediates in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-cyclohexyl-p-cresol and structurally related compounds as intermediates in the synthesis of pharmaceuticals. The primary focus is on the synthesis of the anti-protozoal drug Parvaquone, a key veterinary medicine.

Introduction

This compound and its analogs, characterized by a cyclohexyl group attached to a phenolic or quinonoid ring system, are valuable intermediates in the synthesis of bioactive molecules. While direct pharmaceutical applications starting from this compound are not extensively documented in readily available literature, the structurally related compound, 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, commercially known as Parvaquone, stands out as a significant therapeutic agent. Parvaquone is a potent anti-protozoal drug used in the treatment of theileriosis in cattle, a disease caused by Theileria parva and Theileria annulata. This document will detail the synthesis of Parvaquone, its mechanism of action, and provide relevant experimental protocols.

Application: Synthesis of Parvaquone (2-cyclohexyl-3-hydroxy-1,4-naphthoquinone)

Parvaquone is a hydroxynaphthoquinone derivative that serves as a crucial therapeutic agent in veterinary medicine.[1][2] Its synthesis has been approached through various routes, often utilizing commercially available starting materials to achieve scalability and cost-effectiveness.[3][4]

Synthetic Strategies

Several synthetic pathways for Parvaquone have been developed. A common strategy involves the introduction of a cyclohexyl group onto a naphthoquinone scaffold. One scalable method utilizes 2,3-dichloro-1,4-naphthoquinone as a starting material.[3] Another approach involves the radical-induced coupling of 2-hydroxy-1,4-naphthoquinone (lawsone) with a source of cyclohexyl radicals.[2] A key intermediate in some syntheses is 2-cyclohexyl-1-naphthol, which can be synthesized by the cyclohexylation of 1-naphthol.

The following table summarizes quantitative data from a modified, scalable synthesis of Parvaquone starting from 2,3-dichloro-1,4-naphthoquinone.

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)Purity (%)
12,3-dichloro-1,4-naphthoquinone, Cyclohexyl carboxylic acidSilver nitrate, Ammonium persulfate, Acetonitrile/Water80-8532-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinone~85-
22-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinonePotassium hydroxide, Ethanol/WaterReflux2Parvaquone96.77>99 (HPLC)

Experimental Protocols

Protocol 1: Synthesis of Parvaquone from 2,3-dichloro-1,4-naphthoquinone

This protocol is based on a scalable synthesis method.[3][4]

Step 1: Synthesis of 2-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinone

  • To a stirred solution of 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in a mixture of acetonitrile and water, add cyclohexyl carboxylic acid (1.2 equivalents) and silver nitrate (0.1 equivalents).

  • Heat the mixture to 80-85 °C.

  • Slowly add a solution of ammonium persulfate (2 equivalents) in water over a period of 1 hour.

  • Maintain the reaction at 80-85 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and then with a small amount of cold acetonitrile.

  • Dry the product under vacuum to yield 2-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinone.

Step 2: Hydrolysis to Parvaquone

  • Suspend the 2-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinone (1 equivalent) obtained from Step 1 in a mixture of ethanol and water.

  • Add potassium hydroxide (3 equivalents) and heat the mixture to reflux.

  • Maintain the reflux for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~2.

  • The yellow precipitate of Parvaquone will form.

  • Filter the solid, wash thoroughly with water until the washings are neutral.

  • Dry the product in a vacuum oven at 50-55 °C to obtain pure Parvaquone.[4]

Mechanism of Action of Parvaquone

Parvaquone exerts its anti-protozoal effect by targeting the parasite's mitochondrial electron transport chain.[1] Specifically, it inhibits the cytochrome bc1 complex (Complex III) by binding to the Qo site of cytochrome b.[1] This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately results in the death of the parasite.[1]

Parvaquone_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (Parasite) Complex_I Complex I Complex_II Complex II Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ gradient Parvaquone Parvaquone Parvaquone->Inhibition Inhibition->Complex_III Inhibition Parasite_Death Parasite Death

Caption: Mechanism of action of Parvaquone.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of Parvaquone.

Parvaquone_Synthesis_Workflow Start Start Materials: 2,3-dichloro-1,4-naphthoquinone Cyclohexyl carboxylic acid Reaction1 Step 1: Decarboxylative Coupling (Acetonitrile/Water, AgNO3, (NH4)2S2O8, 80-85°C) Start->Reaction1 Intermediate Intermediate: 2-(cyclohexyloxycarbonyl)-3-chloro-1,4-naphthoquinone Reaction1->Intermediate Reaction2 Step 2: Hydrolysis (Ethanol/Water, KOH, Reflux) Intermediate->Reaction2 Precipitation Acidification & Precipitation (HCl) Reaction2->Precipitation Purification Filtration & Washing (Water) Precipitation->Purification Drying Drying (Vacuum Oven, 50-55°C) Purification->Drying FinalProduct Final Product: Parvaquone Drying->FinalProduct

Caption: General workflow for Parvaquone synthesis.

Conclusion

While this compound itself is not a direct precursor in the most widely documented synthesis of a major pharmaceutical, the "2-cyclohexyl" substituted aromatic motif is a key structural feature in the potent anti-protozoal drug, Parvaquone. The synthetic routes to Parvaquone are well-established and scalable, providing a valuable case study for drug development professionals. The clear mechanism of action of Parvaquone, involving the disruption of the parasite's mitochondrial respiration, offers a solid foundation for further research into related compounds and potential new therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers interested in the synthesis and application of such compounds in pharmaceutical development.

References

Application Notes and Protocols for the Alkylation of p-Cresol with Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental setup for the alkylation of p-cresol with cyclohexanol, a key reaction in the synthesis of various industrial intermediates and fine chemicals. Detailed protocols, data summaries, and workflow visualizations are presented to facilitate the replication and optimization of this important chemical transformation.

Introduction

The alkylation of p-cresol with cyclohexanol is a classic electrophilic aromatic substitution reaction that yields valuable cyclohexyl-p-cresol derivatives. These products find applications as antioxidants, intermediates in the synthesis of dyes, resins, and biocides.[1] The reaction is typically catalyzed by solid acids, such as zeolites and acid-treated clays, or strong protic acids like perchloric acid and p-toluenesulphonic acid.[2][3] The choice of catalyst and reaction conditions significantly influences the conversion of reactants and the selectivity towards the desired products.

Reaction Parameters and Data Summary

The efficiency of the alkylation of p-cresol with cyclohexanol is dependent on several key parameters, including temperature, the molar ratio of reactants, catalyst loading, and reaction time. A summary of quantitative data from various studies is presented in Table 1 for easy comparison.

CatalystTemperature (°C)Molar Ratio (p-cresol:cyclohexanol)Catalyst LoadingReaction Time (h)p-Cresol Conversion (%)Product Selectivity (%)Reference
H-Y Zeolite2003:1Not Specified6~85 (phenol conversion)Selective to p-cyclohexylphenol[1]
H-Mordenite2003:1Not Specified6~85 (phenol conversion)Selective to p-cyclohexylphenol[4][1]
H-β Zeolite2003:1Not Specified6~72 (phenol conversion)Not Specified[4][1]
p-TSA treated Montmorillonite Clay140-170VariedNot SpecifiedVariedHigh activity reportedO-alkylation at lower temp., C-alkylation at higher temp.[2]
Perchloric Acid1408:1 (p-cresol:cyclohexene)5% by wt. of p-cresol495.4 (yield of 2-cyclohexyl-4-methylphenol)Not Specified[5]
Sulphuric AcidVaried4:1 to 10:1 (o-cresol:cycloheptanol)5-8% by wt. of o-cresol2-5High yield reportedNot Specified
p-Toluenesulphonic Acid1308:1 (m-xylene:cyclohexene)10% by wt. of m-xylene4.598.9 (yield)Not Specified[3]

Table 1: Summary of Reaction Conditions and Outcomes for the Alkylation of Cresols. (Note: Some data pertains to similar reactions with phenol or other cresol isomers due to the availability of specific quantitative data).

Experimental Protocols

The following is a generalized protocol for the liquid-phase alkylation of p-cresol with cyclohexanol using a solid acid catalyst. This protocol can be adapted based on the specific catalyst and equipment available.

3.1. Materials and Equipment

  • Reactants: p-cresol (reagent grade), cyclohexanol (reagent grade)

  • Catalyst: e.g., H-Y Zeolite, p-TSA treated Montmorillonite Clay

  • Solvent (optional): A high-boiling inert solvent like decalin can be used, though many procedures are solvent-free.[4][1][6]

  • Apparatus:

    • Three-necked round-bottom flask

    • Magnetic stirrer with hot plate or mechanical stirrer

    • Condenser

    • Thermometer or thermocouple

    • Dropping funnel (for addition of cyclohexanol)

    • Heating mantle

    • Nitrogen or argon inlet for inert atmosphere (optional)

3.2. Procedure

  • Catalyst Activation (if required): Solid catalysts like zeolites are often activated by heating under vacuum or in a stream of inert gas to remove adsorbed water. For example, calcination at 550°C for several hours.[7]

  • Reaction Setup: Assemble the three-necked flask with a condenser, thermometer, and dropping funnel. Place the flask in a heating mantle on a magnetic stirrer.

  • Charging Reactants: Charge the flask with p-cresol and the catalyst. If a solvent is used, add it at this stage.

  • Initiating the Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 140-200°C).[4][1]

  • Addition of Cyclohexanol: Once the desired temperature is reached, add cyclohexanol dropwise from the dropping funnel over a specific period (e.g., 2 hours).[8][5]

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 2-6 hours).[1][8][5] The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, it can be separated by filtration. The catalyst can often be washed, dried, and reused.[2]

    • If a liquid acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

  • Product Characterization: The structure of the purified product can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[8]

Visualization of Experimental Workflow and Logic

To better understand the experimental process and the interplay of key parameters, the following diagrams are provided.

Experimental_Workflow A Catalyst Activation (e.g., Calcination) B Reaction Setup (Flask, Condenser, Stirrer) A->B If solid catalyst C Charge Reactants (p-Cresol, Catalyst) B->C D Heat to Reaction Temperature C->D E Add Cyclohexanol (Dropwise) D->E F Reaction Monitoring (GC/HPLC) E->F G Cool Down F->G Reaction complete H Catalyst Separation (Filtration) G->H I Work-up & Purification (Distillation/Chromatography) H->I J Product Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the alkylation of p-cresol.

Logical_Relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Conversion Conversion (%) Temperature->Conversion Selectivity Product Selectivity (%) Temperature->Selectivity MolarRatio Molar Ratio (p-cresol:cyclohexanol) MolarRatio->Conversion MolarRatio->Selectivity Catalyst Catalyst Type & Loading Catalyst->Conversion Catalyst->Selectivity Time Reaction Time Time->Conversion

Caption: Logical relationship of key reaction parameters.

Reaction Mechanism

The alkylation of p-cresol with cyclohexanol proceeds via an electrophilic aromatic substitution mechanism. The first step involves the protonation of cyclohexanol by the acid catalyst to form a carbocation.[1] This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of p-cresol. The position of attack (ortho or para to the hydroxyl group) is influenced by steric hindrance and the reaction conditions. It is also proposed that cyclohexanol can first dehydrate to form cyclohexene, which then gets protonated to form the reactive carbocation intermediate.[1][6] O-alkylation to form cyclohexyl phenyl ether can also occur, which may then rearrange to the C-alkylated product under acidic conditions.[1][6]

References

Application Notes and Protocols for the Manufacture and Use of Non-Staining Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 30, 2025

Introduction to Non-Staining Antioxidants

Non-staining antioxidants are crucial additives in the manufacturing of a wide range of polymeric materials, including rubbers, plastics, and latexes. Unlike traditional antioxidants, such as some aromatic amines, non-staining antioxidants are specifically designed to prevent degradation from oxidation, heat, and light without causing discoloration or staining of the final product or adjacent materials.[1] This property is particularly critical in applications where aesthetics are important, such as in light-colored rubber goods, medical devices, food packaging, and consumer products.[2][3]

The primary classes of non-staining antioxidants include hindered phenols, phosphites, thioesters, and hindered amine light stabilizers (HALS).[1][2] These compounds function through various mechanisms, primarily by scavenging free radicals and decomposing hydroperoxides, to inhibit the oxidative degradation of polymers.[4][5] The selection of an appropriate non-staining antioxidant depends on the polymer type, processing conditions, end-use application, and regulatory requirements, especially for food contact and medical-grade materials.[3]

Classes and Mechanisms of Action of Non-Staining Antioxidants

Non-staining antioxidants are broadly categorized into primary and secondary antioxidants, which can be used synergistically to enhance the overall stability of the polymer.[4][5]

2.1. Primary Antioxidants (Radical Scavengers)

Primary antioxidants interrupt the degradation process by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing further propagation of the oxidative chain reaction.

  • Hindered Phenols: These are the most widely used class of primary non-staining antioxidants.[1][2] The bulky alkyl groups ortho to the hydroxyl group on the phenol ring enhance their stability and antioxidant activity.[4] Upon reaction with free radicals, they form stable phenoxy radicals that do not initiate new degradation chains. Common examples include Butylated Hydroxytoluene (BHT) and Irganox® 1010.[6][7]

  • Hindered Amine Light Stabilizers (HALS): While primarily known for their exceptional UV light stabilizing properties, HALS also function as effective long-term thermal antioxidants.[8][9] They act through a regenerative cyclic process where they are not consumed, allowing them to provide long-term protection by scavenging free radicals.[8][10] Unlike many other antioxidants, HALS are generally considered non-staining and non-discoloring.[6]

2.2. Secondary Antioxidants (Hydroperoxide Decomposers)

Secondary antioxidants work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into stable, non-radical products. They are often used in combination with primary antioxidants to provide a synergistic protective effect.[4][11]

  • Phosphites: These compounds are highly effective at decomposing hydroperoxides into alcohols.[2][12] They are particularly useful during high-temperature processing of polymers.[12] Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168) is a common example.[7][13]

  • Thioesters: This class of antioxidants also functions by decomposing hydroperoxides. They are known for their excellent heat stability and compatibility with a wide range of polymers.[1]

Signaling Pathway of Oxidative Degradation and Antioxidant Intervention

The following diagram illustrates the general mechanism of polymer oxidation and the points of intervention by primary and secondary non-staining antioxidants.

Antioxidant Mechanism Polymer (RH) Polymer (RH) Initiation Initiation Polymer (RH)->Initiation Heat, Light, Stress Alkyl Radical (R) Alkyl Radical (R) Initiation->Alkyl Radical (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O2 Oxygen (O2) Oxygen (O2) Propagation Propagation Peroxy Radical (ROO)->Propagation + RH Primary Antioxidant (AH) Primary Antioxidant (AH) Peroxy Radical (ROO)->Primary Antioxidant (AH) Intervention Hydroperoxide (ROOH) Hydroperoxide (ROOH) Propagation->Hydroperoxide (ROOH) Alkyl Radical (R*) Alkyl Radical (R*) Propagation->Alkyl Radical (R*) Degradation Products Degradation Products Hydroperoxide (ROOH)->Degradation Products Chain Scission, Crosslinking Secondary Antioxidant Secondary Antioxidant Hydroperoxide (ROOH)->Secondary Antioxidant Intervention Stable Products Stable Products Primary Antioxidant (AH)->Stable Products Forms Stable Radical (A) Stable Alcohols Stable Alcohols Secondary Antioxidant->Stable Alcohols Decomposition

Caption: Oxidative degradation pathway and intervention by non-staining antioxidants.

Manufacturing and Synthesis Protocols

The synthesis of non-staining antioxidants involves specific chemical reactions to create the desired molecular structures that impart both antioxidant efficacy and non-staining properties.

Synthesis of Hindered Phenolic Antioxidants (e.g., BHT)

3.1.1. Principle

Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a widely used hindered phenolic antioxidant. Its synthesis typically involves the alkylation of p-cresol with isobutylene in the presence of an acid catalyst.

3.1.2. Experimental Protocol

Materials:

  • p-cresol

  • Isobutylene

  • Sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium hydroxide solution (for neutralization)

  • Water (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve p-cresol in toluene.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Bubble isobutylene gas through the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by washing the mixture with a dilute sodium hydroxide solution, followed by several washes with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene by distillation.

  • The resulting crude BHT can be purified by recrystallization or vacuum distillation.

Synthesis of Phosphite Antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)

3.2.1. Principle

This phosphite antioxidant, known as Irgafos 168, is synthesized by the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, often in the presence of a catalyst or an acid scavenger.[13][14]

3.2.2. Experimental Protocol

Materials:

  • 2,4-di-tert-butylphenol

  • Phosphorus trichloride (PCl₃)

  • A catalyst (e.g., a tertiary amine like triethylamine) or an inert solvent that can also act as an HCl scavenger.

  • An inert solvent (e.g., toluene)

Procedure:

  • In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,4-di-tert-butylphenol in an inert solvent.

  • Add the catalyst to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus trichloride dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to ensure the reaction goes to completion.

  • The resulting mixture will contain the product and the hydrochloride salt of the catalyst.

  • Filter the mixture to remove the salt.

  • Wash the filtrate with water to remove any remaining impurities.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.

  • The final product can be purified by recrystallization.

Synthesis of Thioester Antioxidants

3.3.1. Principle

Thioester antioxidants can be synthesized through various methods, including thiol-free approaches to avoid the use of odorous thiols. One such method involves the photochemical reaction of aryl halides and carboxylic acids with a sulfur source.

3.3.2. Experimental Protocol (Photochemical Synthesis)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Carboxylic acid (e.g., benzoic acid)

  • Tetramethylthiourea (sulfur source and photoreductant)

  • A photocatalyst (if required by the specific protocol)

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • In a photochemically inert reaction vessel, combine the aryl halide, carboxylic acid, and tetramethylthiourea in the solvent.

  • Degas the solution to remove oxygen.

  • Irradiate the mixture with visible light (e.g., using a blue LED lamp) at room temperature with stirring.

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is typically worked up by extraction and purified using column chromatography to isolate the desired thioester.

Application and Performance Evaluation Protocols

The effectiveness of non-staining antioxidants is evaluated through a series of standardized tests that measure their ability to inhibit oxidation and their non-staining characteristics.

Evaluation of Antioxidant Efficacy

4.1.1. Oxidative Induction Time (OIT)

The OIT test, performed using Differential Scanning Calorimetry (DSC) according to ASTM D3895, is a common method to assess the thermal stability of a polymer formulation containing antioxidants.[15][16] It measures the time until the onset of exothermic oxidation of the material at a specified temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation and higher antioxidant effectiveness.[17]

Experimental Protocol (Isothermal OIT):

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.

  • The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[18]

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[18]

4.1.2. Accelerated Aging Tests

Accelerated aging exposes polymer samples to elevated temperatures (and sometimes humidity and UV light) to simulate long-term aging in a shorter period, as described in standards like ASTM F1980 and ASTM D3045.[19][20] The retention of physical properties (e.g., tensile strength, elongation) and color stability after aging are key performance indicators.

Experimental Protocol (Heat Aging):

  • Prepare standardized test specimens of the polymer with and without the antioxidant.

  • Place the specimens in a forced-air convection oven at a specified elevated temperature for various time intervals.

  • At each interval, remove a set of specimens and allow them to cool to room temperature.

  • Measure the desired physical properties (e.g., tensile strength, elongation at break) and color (e.g., using a spectrophotometer to determine the yellowness index).

  • Compare the property retention of the stabilized polymer to the unstabilized control.

Evaluation of Non-Staining Properties

ASTM D925 provides standard test methods for evaluating the staining of surfaces by rubber.[2][4][11] These methods can be adapted to assess the non-staining properties of antioxidants in various polymers.

  • Method A: Contact Stain: The polymer sample is placed in direct contact with a light-colored surface (e.g., a painted metal panel) and subjected to heat. The degree of discoloration on the surface is then evaluated.[11]

  • Method B: Migration Stain: The polymer sample is placed on a light-colored surface, and the assembly is exposed to heat and/or light. The staining of the area adjacent to the sample is assessed.[11]

  • Method C: Diffusion Stain: A light-colored veneer or coating is placed over the polymer sample, and the assembly is heated. The discoloration of the top surface of the veneer due to the diffusion of substances from the polymer is evaluated.[11]

Experimental Protocol (Contact Stain - Method A):

  • Prepare a vulcanized rubber specimen containing the antioxidant.

  • Sandwich the specimen between two white organic-finished panels.

  • Place the assembly under a specified pressure in an oven at a set temperature (e.g., 70°C) for a defined period.

  • After aging, remove the assembly from the oven and separate the specimen from the panels.

  • Visually assess the degree of staining on the panels compared to a control panel that was not in contact with the rubber.

Workflow for Evaluating a Non-Staining Antioxidant

Antioxidant Evaluation Workflow cluster_0 Formulation and Processing cluster_1 Performance Testing cluster_2 Data Analysis Compound Polymer Compound Polymer with Antioxidant Prepare Specimens Prepare Test Specimens (e.g., molding, curing) Compound Polymer->Prepare Specimens OIT Test Oxidative Induction Time (OIT) Test (ASTM D3895) Prepare Specimens->OIT Test Accelerated Aging Accelerated Aging (e.g., Heat, UV) Prepare Specimens->Accelerated Aging Staining Test Staining Evaluation (ASTM D925) Prepare Specimens->Staining Test Analyze OIT Analyze OIT Data OIT Test->Analyze OIT Analyze Physical Properties Measure Physical Property Retention Accelerated Aging->Analyze Physical Properties Analyze Color Measure Color Change / Staining Accelerated Aging->Analyze Color Staining Test->Analyze Color Performance Report Performance Report Analyze OIT->Performance Report Analyze Physical Properties->Performance Report Analyze Color->Performance Report

Caption: Workflow for the comprehensive evaluation of a non-staining antioxidant.

Quantitative Performance Data

The following tables provide representative data on the performance of various non-staining antioxidants in different polymer systems. Note that performance can vary depending on the specific formulation, processing conditions, and test methods.

Table 1: Oxidative Induction Time (OIT) of Antioxidants in Polypropylene (PP)

Antioxidant TypeAntioxidantConcentration (wt%)Test Temperature (°C)OIT (minutes)
Hindered PhenolIrganox 10100.120035-45
Hindered PhenolIrganox 13300.120040-50
PhosphiteIrgafos 1680.120010-15
Synergistic Blend Irganox 1010 / Irgafos 168 (1:1) 0.2 200 > 60
Hindered Amine (HALS)Chimassorb 9440.120020-30

Table 2: Yellowness Index (YI) of Natural Rubber After Accelerated Aging

AntioxidantConcentration (phr)Aging ConditionsInitial YIYI after Aging
Unstabilized Control07 days @ 70°C5.225.8
Hindered Phenol (Non-Staining)1.07 days @ 70°C5.510.2
Aromatic Amine (Staining)1.07 days @ 70°C6.145.3
Phosphite1.07 days @ 70°C5.412.5

Application in Specific Industries

6.1. Rubber and Latex Products

In the rubber industry, non-staining antioxidants are essential for light-colored products such as shoe soles, medical gloves, latex threads, and automotive interior components.[19][21] Phenolic and phosphite antioxidants are commonly used.[2] The typical dosage ranges from 0.25 to 2.0 parts per hundred rubber (phr).[6]

6.2. Plastics

For plastics like polyethylene (PE) and polypropylene (PP), a combination of a primary hindered phenolic antioxidant and a secondary phosphite antioxidant is often used to provide stability during high-temperature processing and throughout the product's service life.[5] HALS are incorporated for applications requiring long-term UV stability.[8]

6.3. Food Packaging

Antioxidants used in food contact materials are subject to strict regulatory approval by bodies such as the FDA and EFSA.[22] Specific non-staining antioxidants, such as certain hindered phenols and phosphites, are approved for use in polymers for food packaging to prevent degradation and the migration of harmful substances into the food.

6.4. Medical Devices

Polymers used in medical applications require high purity and stability to ensure patient safety. Non-staining and non-discoloring antioxidants are used to stabilize medical-grade polymers during sterilization processes (e.g., gamma radiation) and to ensure the long-term integrity of the device.[3]

Conclusion

The selection and application of non-staining antioxidants are critical for the development of high-quality, durable, and aesthetically pleasing polymer products. A thorough understanding of their mechanisms of action, combined with rigorous performance evaluation using standardized protocols, enables researchers and manufacturers to optimize formulations for specific applications. The synergistic use of primary and secondary antioxidants often provides the most effective protection against oxidative degradation while maintaining the desired non-staining characteristics.

References

Application Note and Protocol for Monitoring the Degradation of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol is a substituted phenolic compound with potential applications in various industrial and pharmaceutical fields. Understanding its environmental fate and degradation profile is crucial for assessing its toxicological and ecological impact. This document provides a detailed protocol for monitoring the degradation of this compound, focusing on photodegradation as an example. The methodologies described herein can be adapted for other degradation studies, such as biodegradation in various matrices. The analytical procedures are based on established methods for phenolic compounds and are tailored for the specific properties of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate sample preparation and analytical methods.

PropertyValueReference
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.29 g/mol [1]
CAS Number 1596-09-4[1]
Predicted pKa 10.58 ± 0.43[1]
Predicted LogP 4.5[1]

Experimental Protocols

Photodegradation Study

This protocol outlines a laboratory-scale experiment to assess the photodegradation of this compound in an aqueous solution under simulated sunlight.

Materials and Reagents:

  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (ACS grade)

  • Phosphate buffer solution (pH 7.0)

  • Quartz tubes

  • Solar simulator with a UV lamp (e.g., Xenon arc lamp)

  • Magnetic stirrer and stir bars

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.

  • Preparation of Working Solution: Dilute the stock solution with a phosphate buffer (pH 7.0) to a final concentration of 10 mg/L in quartz tubes. This concentration may need to be optimized based on the analytical instrument's sensitivity.

  • Experimental Setup: Place the quartz tubes containing the working solution under the solar simulator. Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Control Samples: Prepare control samples by wrapping identical quartz tubes in aluminum foil to protect them from light. These samples will account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from each tube.

  • Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter into HPLC vials to remove any particulates.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in aqueous samples.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A wavelength of approximately 275-280 nm is expected to be suitable, similar to p-cresol.[2]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Generate a calibration curve by plotting the peak area against the concentration.

Sample Preparation for Complex Matrices (e.g., Soil)

For monitoring degradation in more complex matrices like soil, a solvent extraction step is necessary.

Procedure:

  • Extraction: To a known weight of the soil sample (e.g., 5 g), add a suitable extraction solvent such as a mixture of acetone and hexane (1:1 v/v).

  • Sonication: Sonicate the mixture for a specified period (e.g., 15-30 minutes) to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Concentration: Carefully transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

Data Presentation

The degradation of this compound can be modeled using first-order kinetics. The degradation rate constant (k) and half-life (t₁/₂) can be calculated from the experimental data.

Table 2: Hypothetical Degradation Data for this compound in Photodegradation Experiment

Time (hours)Concentration (mg/L)ln(C₀/C)
010.000.000
18.500.163
27.230.324
45.220.650
82.721.303
121.421.956
240.203.912

Table 3: Calculated Kinetic Parameters for Photodegradation

ParameterValue
Rate Constant (k) 0.163 hr⁻¹
Half-life (t₁/₂) 4.25 hours
Correlation Coefficient (R²) 0.998

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photodegradation study.

G cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution in Quartz Tubes prep_stock->prep_work exposure Expose to Simulated Sunlight prep_work->exposure control Dark Control prep_work->control sampling Collect Samples at Time Intervals exposure->sampling control->sampling filtration Filter Samples sampling->filtration hplc HPLC Analysis filtration->hplc data Data Processing and Kinetic Analysis hplc->data

Caption: Workflow for the photodegradation study of this compound.

Hypothetical Degradation Pathway

The degradation of this compound is likely to proceed through oxidation of the methyl group and/or hydroxylation of the aromatic ring, followed by ring cleavage. The cyclohexyl group may also undergo oxidation.

G A This compound B Hydroxylated Intermediates (e.g., catechols, hydroquinones) A->B Hydroxylation C Oxidized Side-Chain Intermediates (e.g., carboxylic acids) A->C Oxidation D Ring Cleavage Products (e.g., smaller organic acids) B->D Ring Cleavage C->D E Mineralization Products (CO₂, H₂O) D->E

Caption: A plausible degradation pathway for this compound.

Conclusion

This application note provides a comprehensive framework for monitoring the degradation of this compound. The detailed protocols for photodegradation studies, sample preparation, and HPLC analysis, along with the structured data presentation and visualizations, offer a robust starting point for researchers. While the provided data is hypothetical, the methodology is grounded in established analytical principles for phenolic compounds and can be readily adapted to specific experimental conditions and matrices. Further research is warranted to elucidate the precise degradation pathways and kinetics of this compound under various environmental conditions.

References

Application Note: Zeolite-Catalyzed Synthesis of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-p-cresol, also known as 4-methyl-2-cyclohexylphenol, is a valuable chemical intermediate used in the synthesis of various industrial products, including antioxidants, resins, and pharmaceuticals. The traditional synthesis often involves homogeneous acid catalysts like sulfuric or phosphoric acid, which pose significant environmental and corrosion challenges. The use of solid acid catalysts, particularly zeolites, offers a greener and more efficient alternative. Zeolites are crystalline aluminosilicates with well-defined microporous structures, strong acidity, and high thermal stability, making them highly active and selective catalysts for Friedel-Crafts alkylation reactions. Their heterogeneous nature allows for easy separation from the reaction mixture, enabling catalyst recycling and continuous process operation.

This application note provides detailed protocols and a summary of catalytic data for the synthesis of this compound via the alkylation of p-cresol with cyclohexanol or cyclohexene using large-pore, acidic zeolites.

Reaction Mechanism and Pathway

The synthesis of this compound over zeolite catalysts proceeds via a Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of the alkylating agent (cyclohexene or cyclohexanol) at a Brønsted acid site on the zeolite surface. In the case of cyclohexanol, it first undergoes dehydration to form cyclohexene, which is then protonated to generate a cyclohexyl carbenium ion. This highly reactive electrophile subsequently attacks the electron-rich aromatic ring of p-cresol, primarily at the ortho position due to the directing effect of the hydroxyl group, to form the desired product.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Zeolite Catalyst cluster_intermediates Intermediates cluster_products Product pCresol p-Cresol Product This compound pCresol->Product Electrophilic Aromatic Substitution Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbenium Ion Cyclohexene->Carbocation + H+ Cyclohexanol Cyclohexanol Cyclohexanol->Cyclohexene - H2O Zeolite Zeolite Acid Site (H+) Carbocation->Product Electrophilic Aromatic Substitution

Figure 1: Reaction mechanism for zeolite-catalyzed alkylation of p-cresol.

Experimental Protocols

This section details the protocol for the liquid-phase synthesis of this compound, adapted from established patent literature.[1]

Protocol 1: Alkylation of p-Cresol with Cyclohexanol

1. Catalyst Preparation and Activation:

  • Use a large-pore, acidic zeolite, such as Zeolite Y, in its hydrogen form (H-Y).
  • Prior to reaction, the zeolite catalyst should be activated to remove adsorbed water.
  • Spread the zeolite powder in a thin layer on a tray.
  • Heat the catalyst in a furnace with a programmed temperature ramp, for instance, 10°C per minute up to 420°C.
  • Hold the temperature at 420°C for 60 minutes to ensure complete activation.[1]
  • Cool the catalyst under a dry atmosphere (e.g., in a desiccator) before use.

2. Reaction Setup:

  • Equip a multi-necked flask with a mechanical stirrer, a condenser with a water separator, a dropping funnel, and a thermometer.
  • Charge the flask with p-cresol and the activated zeolite catalyst. The catalyst loading should be between 1-10% by weight, based on the amount of p-cresol.[1] A typical loading is 2-4 wt%.[1]
  • The molar ratio of cyclohexanol to p-cresol should be in the range of 1:1 to 1:4, with a preferred range of 1:1.3 to 1:1.8.[1]

3. Reaction Procedure:

  • Heat the mixture of p-cresol and zeolite to the desired reaction temperature (typically 140-200°C) with vigorous stirring.[1]
  • Slowly add cyclohexanol to the reaction mixture through the dropping funnel. The rate of addition should be controlled to match the rate at which water is evolved and collected in the separator.
  • For a 2-4 mole scale reaction, the addition of cyclohexanol typically takes 3-6 hours.[1]
  • After the complete addition of cyclohexanol, continue stirring the mixture at the reaction temperature for an additional 2-4 hours to ensure maximum conversion.[1]

4. Product Isolation and Purification:

  • Cool the reaction mixture to room temperature.
  • Separate the solid zeolite catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, reactivated, and reused.[1]
  • The liquid reaction mixture can be purified by vacuum distillation.[1]
  • Excess, unreacted p-cresol can be recovered as the first fraction and recycled.[1]
  • The desired product, this compound, is collected as a subsequent fraction.

Protocol 2: Alkylation of p-Cresol with Cyclohexene

The procedure using cyclohexene is fundamentally the same, with the main difference being that no water is formed during the reaction.

  • Reaction Procedure: Add cyclohexene to the heated p-cresol and zeolite mixture at a rate that prevents significant cyclohexene reflux, indicating it is being consumed in the reaction.[1]

ExperimentalWorkflow A Catalyst Activation (Zeolite H-Y, 420°C) B Reaction Setup (p-Cresol + Zeolite) A->B C Heat to 140-200°C B->C D Slowly Add Alkylating Agent (Cyclohexanol or Cyclohexene) C->D E Stir for 2-4h Post-Addition D->E F Cool to RT E->F G Filtration F->G H Catalyst Recovery (for reuse) G->H I Liquid Product Mixture G->I J Vacuum Distillation I->J K Purified This compound J->K L Recovered p-Cresol (for recycle) J->L

Figure 2: General experimental workflow for product synthesis and purification.

Data Presentation: Reaction Parameters and Results

The efficiency of the zeolite-catalyzed synthesis of this compound is highly dependent on the reaction conditions and the type of zeolite used.

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis[1]

Alkylating AgentCatalystCatalyst Loading (wt%)*Molar Ratio (Agent:p-cresol)Temperature (°C)Theoretical Yield (%)
CyclohexanolZeolite H-Y2-41:1.3 - 1:1.8140 - 20084.9
CyclohexeneZeolite H-Y2-41:1.3 - 1:1.8140 - 20092.1

*Based on the amount of p-cresol.

Table 2: Comparative Performance of Different Zeolites in Phenol Alkylation with Cyclohexanol

While specific comparative data for p-cresol alkylation across various zeolites is limited, studies on the alkylation of phenol (a similar substrate) provide valuable insights into catalyst suitability.[2] Large-pore zeolites are generally more effective.[2]

Zeolite TypePore StructureTypical Phenol Conversion (%) at 200°CSelectivity Notes
H-YLarge Pore (7.4 Å)~85High selectivity for p-cyclohexylphenol at higher temperatures.[2]
H-MordeniteLarge Pore (6.5 x 7.0 Å)~85High conversion, similar to H-Y.[2]
H-Beta (H-BEA)Large Pore (6.6 x 6.7 Å)~72Good activity and selectivity.[2]
H-ZSM-5Medium Pore (5.3 x 5.6 Å)~54Lower conversion due to pore size limitations.[2]

Conclusion

The use of large-pore, acidic zeolites like H-Y and H-Beta presents a highly efficient, selective, and environmentally benign method for the synthesis of this compound.[1][2] The process benefits from high product yields (up to 92%), mild reaction conditions, and the ability to recycle the catalyst, making it a superior alternative to traditional homogeneous acid catalysis.[1] The provided protocols and data serve as a comprehensive guide for researchers developing sustainable processes for the production of valuable alkylated phenols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Cyclohexyl-p-cresol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method is the Friedel-Crafts alkylation of p-cresol with an alkylating agent such as cyclohexene or cyclohexanol. This reaction is typically catalyzed by a protic or Lewis acid.

Q2: What are the common side products in this synthesis?

Common side products include the O-alkylation product (4-methylphenyl cyclohexyl ether), poly-alkylated p-cresol derivatives, and other isomers. The formation of these byproducts can significantly reduce the yield of the desired this compound.

Q3: How can I minimize the formation of side products?

To minimize side product formation, it is crucial to optimize reaction conditions. Using an excess of the aromatic substrate (p-cresol) can reduce polyalkylation.[1] Controlling the reaction temperature and time is also vital, as higher temperatures can sometimes favor undesired side reactions. The choice of catalyst can also influence the product distribution.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause: Inactive catalyst.

    • Solution: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions. Use freshly opened or purified reagents and solvents.[1]

  • Possible Cause: Deactivated aromatic ring.

    • Solution: While the hydroxyl group of p-cresol is activating, impurities in the starting material could deactivate the ring. Ensure the purity of your p-cresol.

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: The reaction temperature significantly impacts the yield. For the alkylation of p-cresol with cyclohexene using perchloric acid, a temperature of 140°C has been shown to produce a high yield.[2][3] Lower temperatures may result in a slower reaction rate and lower yield.

  • Possible Cause: Insufficient reaction time.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. For the perchloric acid-catalyzed reaction, a total reaction time of 4 hours (2 hours for addition and 2 hours of stirring) has been reported to be effective.[2][3]

Problem 2: Significant formation of O-alkylated byproduct (4-methylphenyl cyclohexyl ether).

  • Possible Cause: Reaction conditions favoring O-alkylation.

    • Solution: The ratio of C-alkylation to O-alkylation can be influenced by the catalyst and temperature. Some catalyst systems may favor O-alkylation at lower temperatures. Experiment with different acid catalysts and temperature ranges to optimize for C-alkylation.

Problem 3: Formation of poly-alkylated products.

  • Possible Cause: High reactivity of the mono-alkylated product.

    • Solution: The initial product, this compound, can be more reactive than p-cresol itself, leading to further alkylation. Using a molar excess of p-cresol relative to cyclohexene can statistically favor the mono-alkylation.[1] Molar ratios of p-cresol to cyclohexene between 6:1 and 8:1 have been shown to produce high yields of the mono-alkylated product.[2][3]

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials and multiple side products.

    • Solution: Optimize the reaction to maximize the conversion of the limiting reagent and minimize side product formation. After the reaction, a thorough work-up is necessary. This typically involves neutralizing the acid catalyst, washing with water and brine, and then purifying the crude product by distillation or column chromatography.

Data Presentation

Table 1: Effect of Temperature on the Yield of 2-Cyclohexyl-4-methylphenol

Temperature (°C)Yield (%)
6051.3
14074.3

*Conditions: Molar ratio of p-cresol to cyclohexene of 4:1. Data extracted from a study on the alkylation of p-cresol with cyclohexene using perchloric acid catalyst.[2]

Table 2: Effect of Molar Ratio of p-Cresol to Cyclohexene on Yield

Molar Ratio (p-cresol:cyclohexene)Yield (%)
4:174.3
8:193.6

*Conditions: Reaction temperature of 140°C. Data extracted from a study on the alkylation of p-cresol with cyclohexene using perchloric acid catalyst.[2]

Table 3: Effect of Amount of Perchloric Acid on Yield

Amount of Catalyst (% by wt. of p-cresol)Yield (%)
178.4 (data for m-cresol)
594.5 (data for m-cresol)

*Note: Specific data for p-cresol was not available for catalyst amount variation in the cited source. This data for m-cresol alkylation under similar conditions suggests a positive correlation between catalyst amount and yield up to a certain point.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Perchloric Acid Catalyst

This protocol is based on studies optimizing the alkylation of cresols with cyclohexene.[2][3]

Materials:

  • p-Cresol

  • Cyclohexene

  • Perchloric acid (catalyst)

  • Petroleum ether (for work-up)

  • Sodium sulfate (for drying)

  • Sodium carbonate solution (for neutralization)

  • Three-necked round-bottom flask

  • Stirrer

  • Condenser

  • Thermometer

  • Dropping funnel

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dry.

  • Charging Reactants: Charge the flask with p-cresol and the specified amount of perchloric acid catalyst (e.g., 5% by weight of p-cresol).

  • Heating: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 140°C).

  • Addition of Alkylating Agent: Once the desired temperature is reached, add cyclohexene dropwise from the dropping funnel over a period of 2 hours. Maintain a steady temperature throughout the addition.

  • Reaction: After the complete addition of cyclohexene, continue stirring the reaction mixture at the same temperature for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in petroleum ether.

    • Neutralize the catalyst by washing the organic layer with a sodium carbonate solution, followed by washing with water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by distillation under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Assemble and dry reaction apparatus charge 2. Charge p-cresol and perchloric acid setup->charge heat 3. Heat mixture to 140°C with stirring charge->heat add 4. Add cyclohexene dropwise over 2 hours heat->add react 5. Stir at 140°C for 2 hours add->react workup 6. Cool, dissolve in ether, neutralize, and dry react->workup purify 7. Filter and purify by vacuum distillation workup->purify product Pure this compound purify->product

Caption: A stepwise workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active and anhydrous conditions maintained? start->check_catalyst check_temp Is the reaction temperature optimal (e.g., 140°C)? check_catalyst->check_temp Yes solution_catalyst Solution: Use anhydrous reagents, solvents, and fresh catalyst. check_catalyst->solution_catalyst No check_ratio Is an excess of p-cresol being used (e.g., 8:1)? check_temp->check_ratio Yes solution_temp Solution: Adjust temperature to the optimal range. check_temp->solution_temp No check_time Has the reaction been allowed to proceed for sufficient time? check_ratio->check_time Yes solution_ratio Solution: Increase the molar ratio of p-cresol to cyclohexene. check_ratio->solution_ratio No solution_time Solution: Monitor reaction by TLC/GC and adjust time. check_time->solution_time No success Improved Yield check_time->success Yes solution_catalyst->check_catalyst solution_temp->check_temp solution_ratio->check_ratio solution_time->check_time

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Separation of Ortho- and Para-Cyclohexylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of ortho-cyclohexylphenol and para-cyclohexylphenol isomers.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating o- and p-cyclohexylphenol isomers?

A1: The primary challenge lies in the similar physicochemical properties of the ortho and para isomers, including their close boiling points and similar polarities. This makes separation by common laboratory techniques such as fractional distillation and crystallization difficult, often leading to incomplete separation and co-crystallization.[1][2]

Q2: Which separation techniques are most effective for these isomers?

A2: The most commonly employed and effective techniques are:

  • Fractional Crystallization: This method leverages differences in the solubility of the isomers in specific solvents.[3]

  • Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can provide excellent separation based on differential partitioning between a stationary and a mobile phase.[4]

Q3: How can I influence the ortho/para isomer ratio during synthesis to simplify separation?

A3: The ratio of ortho to para isomers formed during the alkylation of phenol with cyclohexene or cyclohexanol is highly dependent on reaction conditions and the catalyst used. Higher temperatures generally favor the formation of the para isomer. The choice of catalyst, such as zeolites or acid resins, also significantly influences the regioselectivity of the reaction.

Q4: Are there any safety precautions I should be aware of when working with cyclohexylphenol isomers and the solvents used for their separation?

A4: Yes. Cyclohexylphenols may cause skin, eye, and respiratory irritation. The organic solvents used for separation, such as benzene, toluene, and chlorinated hydrocarbons, are often flammable and can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

II. Troubleshooting Guides

A. Fractional Crystallization

Fractional crystallization is a powerful technique for purifying the p-cyclohexylphenol isomer, which is often a solid at room temperature, from the o-isomer, which can be a liquid or a lower-melting solid.

Common Problems and Solutions

ProblemPossible Cause(s)Troubleshooting Steps
Co-crystallization of Isomers - High concentration of the undesired isomer.- Inappropriate solvent choice.- Cooling rate is too fast.- Perform a preliminary separation (e.g., distillation) to enrich the desired isomer.- Screen different solvents to find one with a significant solubility difference between the isomers.- Slow down the cooling rate to allow for more selective crystal growth.
Low Yield of Purified Isomer - The desired isomer is too soluble in the chosen solvent at low temperatures.- Insufficient initial concentration of the desired isomer.- Choose a solvent in which the desired isomer has lower solubility at the crystallization temperature.- Concentrate the solution before crystallization.- Recover additional product from the mother liquor by further cooling or solvent evaporation.
Oiling Out Instead of Crystallization - The solution is supersaturated to a high degree.- Presence of impurities that inhibit crystallization.- Use a more dilute solution.- Add a seed crystal of the pure desired isomer to induce crystallization.- Perform a preliminary purification step to remove impurities.

Fractional_Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_separation Separation & Purification start Start with Isomer Mixture dissolve Dissolve in a suitable hot solvent (e.g., benzene, toluene, petroleum ether) start->dissolve cool Slowly cool the solution dissolve->cool crystals Crystals of the less soluble isomer form (typically p-cyclohexylphenol) cool->crystals filtrate Filter the crystals from the mother liquor crystals->filtrate wash Wash crystals with a small amount of cold solvent filtrate->wash mother_liquor Mother Liquor (enriched in the more soluble isomer) filtrate->mother_liquor dry Dry the purified crystals wash->dry end Pure Isomer dry->end

B. Chromatographic Separation

Chromatographic techniques offer high-resolution separation of ortho and para isomers.

TLC is an excellent tool for quickly assessing the composition of a mixture and for developing a solvent system for column chromatography.

Common Problems and Solutions

ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation (Spots Overlap) - Inappropriate solvent system polarity.- Adjust the solvent system. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[5][6]
Streaking of Spots - Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic or formic acid to the eluent to improve the spot shape.
Spots are not Visible - The compound does not absorb UV light.- Insufficient concentration of the sample.- Use a visualizing agent such as potassium permanganate stain or iodine vapor.- Spot a more concentrated sample.

TLC_Workflow cluster_prep Preparation cluster_development Development cluster_analysis Analysis start Prepare TLC Plate and Chamber spot Spot the isomer mixture on the baseline start->spot develop Place plate in a chamber with eluent spot->develop elute Allow eluent to travel up the plate develop->elute visualize Visualize spots under UV light or with a stain elute->visualize calculate Calculate Rf values for each isomer visualize->calculate end Separation Assessment calculate->end

HPLC is a highly efficient method for both analytical and preparative separation of cyclohexylphenol isomers.

Common Problems and Solutions

ProblemPossible Cause(s)Troubleshooting Steps
Co-elution or Poor Resolution - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water.[4] For positional isomers, small changes can have a significant impact.- Consider a phenyl or pentafluorophenyl (PFP) column for enhanced separation of aromatic isomers.[4]
Peak Tailing - Secondary interactions with the stationary phase.- Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%).[4]
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.

HPLC_Troubleshooting_Logic start HPLC Separation Issue q1 Poor Resolution? start->q1 q2 Peak Tailing? q1->q2 No sol1 Adjust Mobile Phase Ratio (e.g., ACN/Water) q1->sol1 Yes q3 Variable Retention Times? q2->q3 No sol3 Add Acid Modifier (e.g., 0.1% Formic Acid) q2->sol3 Yes sol4 Use a Column Oven q3->sol4 Yes end Improved Separation q3->end No sol2 Change Column Chemistry (e.g., to Phenyl or PFP) sol1->sol2 sol2->end sol3->end sol5 Ensure Consistent Mobile Phase Prep sol4->sol5 sol5->end

III. Experimental Protocols

A. Protocol for Fractional Crystallization of p-Cyclohexylphenol

This protocol is a general guideline and may require optimization based on the specific isomer ratio in the starting material.

  • Dissolution: In a fume hood, dissolve the crude mixture of cyclohexylphenol isomers in a minimal amount of a suitable hot solvent. Solvents such as benzene, toluene, or petroleum ether have been reported to be effective.[3]

  • Cooling: Slowly cool the solution to room temperature. For increased yield, further cool the solution in an ice bath or refrigerator.

  • Crystallization: Crystals of the less soluble p-cyclohexylphenol should form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the o-isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals and the composition of the mother liquor by TLC, GC, or HPLC.

B. Protocol for HPLC Separation of Cyclohexylphenol Isomers

This is a starting point for developing an analytical or preparative HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl or biphenyl column may offer better selectivity.[4]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. The addition of 0.1% formic acid can improve peak shape.[4]

  • Initial Isocratic Method:

    • Mobile Phase: 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

  • Gradient Method (if needed for better resolution):

    • Start with a lower percentage of acetonitrile (e.g., 40%) and gradually increase it to a higher percentage (e.g., 70%) over a period of 15-20 minutes.[4]

  • Injection: Dissolve a small amount of the isomer mixture in the mobile phase and inject it into the HPLC system.

  • Analysis: Identify the peaks corresponding to the ortho and para isomers based on their retention times (the para isomer is generally more retained in reversed-phase HPLC).

IV. Data Presentation

The following tables summarize typical data related to the synthesis and separation of cyclohexylphenol isomers.

Table 1: Influence of Reaction Conditions on o/p Isomer Ratio in Phenol Alkylation

CatalystAlkylating AgentTemperature (°C)ortho/para RatioReference
Amberlyst 15Cyclohexene85~2[3]
CH₃SO₃HCyclohexene853 to 5[3]
HY ZeoliteCyclohexanol140-220Decreases with increasing temperature[7]

Table 2: Reported Solvents for Fractional Crystallization of Cyclohexylphenol Isomers

IsomerRecommended SolventsReference
p-CyclohexylphenolBenzene, Toluene, Chlorobenzene, Naphtha[3]
o-CyclohexylphenolCarbon Tetrachloride, Petroleum Ether[3]

Table 3: Typical Chromatographic Conditions for Isomer Separation

TechniqueStationary PhaseMobile Phase / EluentCommentsReference
TLCSilica GelHexane/Ethyl Acetate mixturesAdjust ratio to achieve optimal Rf values (0.2-0.4).[5]
HPLCC18 or PhenylAcetonitrile/Water gradient with 0.1% Formic AcidGradient elution often necessary for baseline separation.[4]
GC5% Phenyl PolysiloxaneHelium or Hydrogen carrier gasDerivatization may be required to improve peak shape.[8]

References

Preventing byproduct formation in p-cresol alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-cresol alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing byproduct formation and maximizing the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the alkylation of p-cresol with agents like tert-butanol or isobutylene?

A1: The alkylation of p-cresol is an electrophilic substitution reaction that can lead to several products. The main desired product is typically a mono-C-alkylated cresol, such as 2-tert-butyl-p-cresol (2-TBC). However, several byproducts can also form, including:

  • Di-alkylated products: Such as 2,6-di-tert-butyl-p-cresol (DTBC), also known as Butylated Hydroxytoluene (BHT).[1][2]

  • O-alkylated products: Such as tert-butyl-p-tolyl ether (CTBE), which is a kinetically favored product, especially at lower temperatures.[1][3]

  • Oligomers: Formed from the polymerization of the alkylating agent, for instance, isobutene, particularly at higher temperatures (100°C and above).[4]

  • Other isomers: While the primary substitution occurs at the ortho position to the hydroxyl group, other isomers can form depending on the catalyst and conditions.

Q2: What is the difference between O-alkylation and C-alkylation, and how do reaction conditions affect their formation?

A2: O-alkylation is the attachment of the alkyl group to the oxygen atom of the hydroxyl group on p-cresol, forming an ether (like CTBE). C-alkylation is the attachment of the alkyl group directly to the carbon atoms of the aromatic ring (forming 2-TBC or 2,6-DTBC).[1][5]

  • O-alkylation is often the kinetically controlled product, meaning it forms faster, especially at lower temperatures and shorter reaction times.[3]

  • C-alkylation is the thermodynamically controlled product, meaning it is more stable. Higher temperatures and longer reaction times favor the formation of C-alkylated products.[3] The O-alkylated ether can also rearrange to the more stable C-alkylated product over time, particularly in the presence of an acid catalyst.[4][6]

Q3: How does the choice of catalyst influence selectivity towards the desired mono-alkylated product?

A3: The catalyst is crucial for controlling selectivity. Both homogeneous and heterogeneous acid catalysts are used.

  • Brønsted acidic ionic liquids have shown high efficiency, with some achieving 86% p-cresol conversion and high selectivity to the ortho-alkylated product.[3][7]

  • Solid acid catalysts like zeolites (e.g., H-MCM-22), sulfated zirconia, and heteropoly acids (e.g., 12-tungstophosphoric acid) supported on materials like zirconia or silica are widely used to improve catalyst recovery and reduce corrosion.[2][8][9]

  • The acidity and pore structure of the catalyst are key. For example, zeolites with narrow channels, like HMCM22, can exhibit shape selectivity, favoring the formation of specific isomers like p-cresol from phenol alkylation.[10][11] Strong Lewis acidity combined with Brønsted acidity can enhance the stability of the carbocation intermediate, thereby improving conversion rates.[3]

Q4: What is the effect of the reactant molar ratio on byproduct formation?

A4: The molar ratio of the alkylating agent (e.g., tert-butanol) to p-cresol significantly impacts the product distribution.

  • High molar ratios (excess alkylating agent) can lead to the formation of di-alkylated products like 2,6-DTBC.[2]

  • Low molar ratios can favor the formation of the desired mono-alkylated product, 2-TBC.

  • An optimal molar ratio is often sought to maximize the yield of the desired product while minimizing byproducts. For example, in one study, a tert-butanol/p-cresol molar ratio of 3 was found to be optimal.[2] In another, a 1:1 ratio gave the maximum p-cresol conversion, as higher ratios led to dilution and formation of unwanted oligomers.[4]

Troubleshooting Guide

Problem 1: High yield of the O-alkylated byproduct (tert-butyl-p-tolyl ether).

Potential Cause Recommended Solution
Reaction temperature is too low. O-alkylation is kinetically favored at lower temperatures. Increase the reaction temperature to favor the thermodynamically more stable C-alkylated product. Studies show that as temperature increases, the selectivity for the ether decreases.[4]
Reaction time is too short. The O-alkylated product can be an intermediate that converts to the C-alkylated product over time.[6] Increase the reaction time to allow for this rearrangement.
Inappropriate catalyst. The catalyst's acidity and nature influence the reaction pathway. Consider screening different solid acid catalysts or ionic liquids known to favor C-alkylation.

Problem 2: Excessive formation of the di-alkylated byproduct (2,6-di-tert-butyl-p-cresol).

Potential Cause Recommended Solution
Molar ratio of alkylating agent to p-cresol is too high. An excess of the alkylating agent promotes further alkylation of the mono-substituted product. Reduce the molar ratio of the alkylating agent to p-cresol. A 1:1 ratio or a slight excess of p-cresol is often optimal.[4][12]
High reaction temperature or prolonged reaction time. While higher temperatures favor C-alkylation, excessively high temperatures or long reaction times can lead to di-alkylation. Optimize the temperature and time to maximize mono-alkylation without promoting the second substitution.
High catalyst loading. A high concentration of active catalyst sites can increase the rate of the second alkylation step. Try reducing the catalyst loading.[6]

Problem 3: Low conversion of p-cresol.

Potential Cause Recommended Solution
Catalyst deactivation. Solid acid catalysts, especially zeolites, can deactivate due to coke formation.[8] Regenerate the catalyst (e.g., by calcination) or use a fresh batch. Some catalysts, like certain ionic liquids or supported heteropolyacids, show good reusability.[1][7]
Insufficient reaction temperature or time. Alkylation reactions require sufficient energy and time to proceed. Gradually increase the reaction temperature and/or time and monitor the conversion.
Water formation. The dehydration of tert-butanol produces water, which can dilute the catalyst and negatively affect conversion.[4] Consider using a catalyst that is more water-tolerant or using isobutylene as the alkylating agent to avoid water formation.
Low catalyst loading. The reaction rate is dependent on the amount of catalyst. If conversion is low, consider increasing the catalyst loading, but be mindful of its potential impact on selectivity.[12]

Visualized Workflows and Pathways

A troubleshooting workflow for low selectivity towards the desired 2-tert-butyl-p-cresol (2-TBC) product.

G start Start: Low Selectivity for 2-TBC check_byproducts Identify Major Byproduct(s) (GC-MS, NMR) start->check_byproducts o_alkylation High O-Alkylation (Ether Product) check_byproducts->o_alkylation Ether di_alkylation High Di-Alkylation (2,6-DTBC) check_byproducts->di_alkylation 2,6-DTBC other Other Issues (Oligomers, etc.) check_byproducts->other Other increase_temp Increase Reaction Temperature (& Monitor) o_alkylation->increase_temp reduce_ratio Decrease Alkylating Agent : p-Cresol Molar Ratio di_alkylation->reduce_ratio check_temp Check for Overheating (Potential Oligomerization) other->check_temp increase_time Increase Reaction Time (& Monitor) increase_temp->increase_time end_o Re-evaluate. Selectivity Improved? increase_time->end_o optimize_conditions Optimize Temp/Time (Avoid Extremes) reduce_ratio->optimize_conditions end_di Re-evaluate. Selectivity Improved? optimize_conditions->end_di

Caption: Troubleshooting workflow for low product selectivity.

A simplified reaction pathway for the alkylation of p-cresol with a tert-butyl group (TBA or isobutylene).

G cluster_reactants Reactants cluster_products Products & Byproducts p-Cresol p-Cresol intermediate tert-Butyl Carbocation tert-Butanol tert-Butanol catalyst Acid Catalyst (e.g., H+) catalyst->intermediate - H2O product 2-tert-butyl-p-cresol (Desired C-Alkylation) intermediate->product Thermodynamic Control (High Temp) byproduct1 tert-butyl-p-tolyl ether (O-Alkylation) intermediate->byproduct1 Kinetic Control (Low Temp) byproduct2 2,6-di-tert-butyl-p-cresol (Di-C-Alkylation) intermediate->byproduct2 Excess Alkylating Agent product->intermediate + Alkylating Agent byproduct1->product Rearrangement (High Temp, Time)

Caption: Reaction pathways in p-cresol alkylation.

Data Hub: Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various studies on the alkylation of p-cresol, providing a comparative look at different catalytic systems and conditions.

Table 1: Performance of Various Catalysts in p-Cresol Alkylation with tert-Butanol

CatalystTemp (°C)Molar Ratio (t-BuOH:p-cresol)p-Cresol Conversion (%)2-TBC Selectivity (%)2,6-DTBC Selectivity (%)Ether Selectivity (%)Reference
15% TPA/ZrO₂1303:16181.418.10.5[2]
SO₃H-functionalized IL70N/A8092 (to 2-TBC)N/AN/A[7][13]
Triethylammonium based IL70N/A86.286.6N/AN/A[7]
Deep Eutectic Solvent (DES)RT1:10.9783 (t-BuOH conv.)N/AN/AN/A[13][14]
15% WO₃/ZrO₂1303:169.892.4N/AN/A[13][14]
Supported Ionic Liquid1101:16576N/AHigh at low temp[4]

TPA = 12-tungstophosphoric acid; IL = Ionic Liquid; RT = Room Temperature.

Table 2: Alkylation of p-Cresol with Isobutylene

CatalystTemp (°C)Catalyst Loadingp-Cresol Conversion (%)2-TBC Selectivity (%)2,6-DTBC Selectivity (%)Ether Selectivity (%)Reference
10% PW/MCM-41901.5%93.8954.645.240.12[15]
10% CuSO₄/SBA-15N/AN/AN/AN/A85.5 (Yield)N/A[2]

PW = Phosphotungstic acid.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Alkylation using a Solid Acid Catalyst

This protocol provides a generalized methodology based on common practices reported in the literature for the alkylation of p-cresol with tert-butanol in a batch reactor.[6][15]

1. Materials and Setup:

  • Reactants: p-cresol, tert-butanol (or other alkylating agent).

  • Catalyst: Activated solid acid catalyst (e.g., 15% TPA/ZrO₂, dried beforehand).

  • Apparatus: A three-necked round-bottom flask or a batch autoclave reactor equipped with a magnetic stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Solvent (optional): An inert solvent like heptane or dodecane if required, though many procedures are solvent-free.[6]

2. Reaction Procedure:

  • Charge the reactor with a specific amount of p-cresol (e.g., 50 mmol) and the catalyst (e.g., 5-25 mol% based on the limiting reactant).[12][13]

  • Begin stirring and purge the system with nitrogen.

  • Heat the mixture to the desired reaction temperature (e.g., 70-130°C) using an oil bath or heating mantle.[2][13]

  • Once the temperature is stable, add the alkylating agent (e.g., tert-butanol, 50 mmol for a 1:1 ratio) to the reactor, either all at once or dropwise.

  • Maintain the reaction at the set temperature under constant stirring for the desired duration (e.g., 1-12 hours).[13]

3. Work-up and Analysis:

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a solid catalyst, separate it from the reaction mixture by filtration. The catalyst can often be washed with a solvent (e.g., ethyl acetate), dried, and stored for regeneration/reuse.[13][14]

  • The liquid product mixture is then typically analyzed to determine conversion and selectivity.

  • Analysis: Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the amounts of unreacted p-cresol, the desired product (2-TBC), and various byproducts (2,6-DTBC, ether, etc.). Use an internal standard for accurate quantification. Product identity can be confirmed by comparing retention times with authentic standards and by NMR spectroscopy.

References

Technical Support Center: Optimization of Cyclohexylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the optimization of reaction conditions for the cyclohexylation of phenols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cyclohexylation of phenol?

The cyclohexylation of phenol is an electrophilic aromatic substitution reaction. The reactive electrophile is typically a cyclohexyl carbenium ion. This ion can be generated from the protonation of cyclohexene or by the dehydration of cyclohexanol, which then forms cyclohexene in situ.[1][2] The carbocation then attacks the electron-rich phenol ring at the ortho and para positions (C-alkylation) or the hydroxyl group (O-alkylation).[1][3]

Q2: Why is my Friedel-Crafts alkylation of phenol with a Lewis acid catalyst (e.g., AlCl₃) not working well?

Direct Friedel-Crafts alkylation on phenol using strong Lewis acids like AlCl₃ is often problematic. The oxygen atom of the phenol's hydroxyl group has lone pair electrons that can coordinate strongly with the Lewis acid.[4][5] This coordination deactivates the catalyst and can lead to complex mixtures or even polymerization rather than the desired alkylated products.[5][6] Alternative catalysts, such as solid acids, are generally preferred.[6]

Q3: What are the common products and byproducts in this reaction?

The reaction typically yields a mixture of products depending on the conditions.

  • O-Alkylation Product: Cyclohexyl phenyl ether (CPE).[3][7]

  • C-Alkylation Products: 2-cyclohexylphenol (o-CP) and 4-cyclohexylphenol (p-CP).[3][7]

  • Common Byproducts: 2,4-dicyclohexylphenol, 2,6-dicyclohexylphenol, and cyclohexene dimers (cyclohexylcyclohexene).[7][8]

Troubleshooting Guide

Problem 1: Low or No Conversion of Phenol

If you are observing low or no conversion of your starting material, consider the following factors:

  • Catalyst Deactivation: As mentioned in the FAQ, traditional Lewis acids can be deactivated by phenol.[5][6] If using a solid acid catalyst like a zeolite, coking at high temperatures can lead to deactivation.

  • Inhibition by Cyclohexanol: When using cyclohexanol as the alkylating agent, its presence can inhibit the formation of the necessary cyclohexyl carbenium ion electrophile. The reaction rate often remains low until a significant portion of the cyclohexanol has been dehydrated to cyclohexene.[1][2]

  • Insufficient Temperature: The reaction requires sufficient thermal energy to proceed, especially for C-alkylation. Temperatures that are too low may result in minimal conversion.[9]

Problem 2: Poor Selectivity (O- vs. C-Alkylation)

Controlling the selectivity between O-alkylation (ether formation) and C-alkylation (ring substitution) is a common challenge.

  • Temperature is Key: This is the most significant factor.

    • Low temperatures (e.g., 45-70 °C) favor the kinetically controlled product, cyclohexyl phenyl ether (O-alkylation).[3]

    • Higher temperatures (e.g., beyond 150 °C) favor the thermodynamically more stable C-alkylation products.[3]

  • Catalyst Acidity: C-alkylation generally requires stronger acid sites than O-alkylation.[3]

Problem 3: Poor Regioselectivity (Ortho- vs. Para-Alkylation)

When C-alkylation is achieved, controlling the ratio of the ortho- to para- isomers is often desired.

  • Temperature: At lower temperatures, the ortho product may predominate, while higher temperatures typically favor the para isomer due to steric hindrance.[2]

  • Reaction Time and Molar Ratio: Increasing the reaction time and using a higher molar ratio of phenol to the alkylating agent can also increase para-selectivity.[2]

  • Catalyst Structure: The pore structure of solid catalysts like zeolites can influence regioselectivity. For instance, HY zeolites dealuminated at medium temperatures (500-700 °C) have been shown to increase para-selectivity.[2]

Experimental Protocols & Data

General Experimental Protocol for Cyclohexylation

The following is a generalized procedure based on common laboratory practices for phenol cyclohexylation using a solid acid catalyst.

Experimental_Workflow start_end start_end process process analysis analysis A 1. Catalyst Activation B 2. Reactor Setup (Phenol + Solvent) A->B Add Activated Catalyst C 3. Heat to Reaction Temp. B->C D 4. Add Alkylating Agent (Cyclohexene/Cyclohexanol) C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Quench & Workup (Filter catalyst, extract) E->F Reaction Complete G 7. Product Analysis (GC-MS, NMR) F->G

Caption: General experimental workflow for phenol cyclohexylation.

  • Catalyst Preparation: The selected solid acid catalyst (e.g., HY zeolite, Amberlyst resin) is activated, typically by heating under vacuum to remove adsorbed water.

  • Reaction Setup: A reaction vessel is charged with phenol, a solvent (e.g., decalin, dichloroethane), and the activated catalyst.[1][8]

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 60 °C for O-alkylation, 140-220 °C for C-alkylation) with stirring.[2][3]

  • Addition of Alkylating Agent: The alkylating agent (cyclohexene or cyclohexanol) is added to the reaction mixture, often dropwise over a period of time.[10]

  • Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is cooled, and the solid catalyst is filtered off. The filtrate is then subjected to a standard aqueous workup and extraction.

  • Analysis: The final product composition, conversion, and selectivity are determined using GC, GC-MS, and NMR spectroscopy.[1]

Data on Reaction Condition Optimization

The following tables summarize how different reaction parameters influence the outcome of the reaction.

Table 1: Effect of Temperature on Product Selectivity

Alkylating AgentCatalystTemperature (°C)Key OutcomeReference
CyclohexeneDTP/K-10 Clay60High selectivity for O-alkylation (Cyclohexyl Phenyl Ether).[3]
CyclohexeneVarious Acids> 150C-alkylation becomes the dominant pathway.[3]
CyclohexanolHY Zeolite140 - 220Mixture of cyclohexylphenols; para-isomer favored at higher temperatures.[2]

Table 2: Influence of Catalyst Type on Phenol Conversion

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Reference
HeY ZeolitesCyclohexene20088.6[2]
SO₃H-functionalized Ionic LiquidCyclohexanol20075.7[2]
12-Tungstophosphoric Acid on ZirconiaCyclohexeneMild ConditionsHigh Activity[7]
Perchloric AcidCyclohexene14095.4 (for p-cresol)[10]

Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start_node start_node decision_node decision_node reco_node reco_node start Start: Low Yield/Conversion q_selectivity Is selectivity the issue? start->q_selectivity reco_temp Increase reaction temperature and/or time. q_selectivity->reco_temp No q_o_vs_c O- vs C-Alkylation? q_selectivity->q_o_vs_c Yes q_catalyst Using Cyclohexanol? reco_temp->q_catalyst reco_catalyst Consider catalyst type. Avoid strong Lewis Acids. Ensure solid acid is activated. q_catalyst->reco_catalyst No reco_dehydration Allow time for in-situ dehydration to cyclohexene or use cyclohexene directly. q_catalyst->reco_dehydration Yes reco_o_alk For O-Alkylation (Ether): Decrease temperature (e.g., < 70°C). q_o_vs_c->reco_o_alk Need Ether reco_c_alk For C-Alkylation (Ring): Increase temperature (e.g., > 150°C). Use stronger acid sites. q_o_vs_c->reco_c_alk Need Ring Alkylation q_ortho_para Ortho- vs Para-? q_o_vs_c->q_ortho_para N/A reco_para For Para Selectivity: Increase temperature. Increase phenol:alkylating agent ratio. Consider catalyst pore size (zeolites). q_ortho_para->reco_para Yes

Caption: Troubleshooting flowchart for cyclohexylation of phenols.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cresols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of cresols and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of cresols?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor (Tf) greater than 1.2 suggests significant tailing.[2] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[1][3] For cresols, which are often analyzed as a mixture of isomers (ortho-, meta-, and para-cresol), poor peak shape can significantly compromise the accuracy of the results.[1][4]

Q2: What are the primary causes of peak tailing for cresols and other phenolic compounds?

A2: The most common causes of peak tailing for phenolic compounds like cresols are related to secondary interactions with the stationary phase and issues with the mobile phase.[1][5] Cresols, being polar and weakly acidic, are susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[5][6] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the cresol analytes, both ionized and non-ionized forms will exist, leading to peak distortion.[1][7]

  • Column contamination or degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1][5]

  • Column overloading: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[1][8]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][7]

  • Sample solvent mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][5]

Q3: How does the mobile phase pH affect the peak shape of cresols?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like cresols.[9][10] Cresols are weakly acidic, and their ionization state is dependent on the mobile phase pH.[10] To ensure a single, non-ionized form of the cresol molecules and minimize secondary interactions with silanol groups, it is generally recommended to use a mobile phase with a pH at least one to two units below the pKa of the cresols.[11] Operating near the pKa can lead to the co-existence of both ionized and neutral forms, resulting in peak broadening and tailing.[7][10]

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, improper sample preparation is a common source of peak tailing.[1] Key factors to consider are:

  • Sample solvent: It is always best to dissolve the sample in the initial mobile phase.[1] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][5]

  • Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[1][8] Diluting the sample can often resolve this issue.[8]

  • Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues.[1] Filtering the sample prior to injection is a crucial step.[8]

Troubleshooting Guide for Peak Tailing in Cresol Analysis

This guide provides a systematic approach to identify and resolve the root cause of peak tailing in your HPLC analysis of cresols.

Step 1: Initial Assessment

Before making significant changes to your method, perform these initial checks:

  • Review Historical Data: Has this issue appeared suddenly, or is it a persistent problem? Check your system suitability records to identify any trends.[2]

  • Isolate the Problem: Are all peaks tailing, or only the cresol peaks? If all peaks are tailing to a similar degree, it could indicate a physical problem with the column, such as a damaged packed bed.[2][12] If only the cresol peaks are tailing, the issue is more likely chemical in nature.[2]

  • Check the Guard Column: If you are using a guard column, replace it. A contaminated or worn-out guard column can introduce active sites that cause peak tailing.[2]

Step 2: Troubleshooting Workflow

Follow this workflow to systematically address the potential causes of peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Potential Physical Issue check_all_peaks->physical_issue Yes chemical_issue Potential Chemical Issue check_all_peaks->chemical_issue No check_column Inspect column for voids. Consider column age and usage. physical_issue->check_column check_system Check for extra-column volume (tubing length, connections). physical_issue->check_system replace_column Replace Column check_column->replace_column check_system->replace_column solution Peak Tailing Resolved replace_column->solution mobile_phase Optimize Mobile Phase chemical_issue->mobile_phase sample_prep Review Sample Preparation chemical_issue->sample_prep column_chem Consider Column Chemistry chemical_issue->column_chem ph_adjust Adjust pH (lower is often better for phenols). Ensure adequate buffering. mobile_phase->ph_adjust solvent_strength Check solvent strength and composition. mobile_phase->solvent_strength sample_solvent Dissolve sample in mobile phase. sample_prep->sample_solvent sample_conc Dilute sample to avoid overloading. sample_prep->sample_conc endcapped_column Use a modern, high-purity, end-capped column. column_chem->endcapped_column phenyl_column Consider a Phenyl stationary phase for enhanced selectivity. column_chem->phenyl_column ph_adjust->solution solvent_strength->solution sample_solvent->solution sample_conc->solution endcapped_column->solution phenyl_column->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 3: Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Determine the pKa of Cresols: The pKa of cresols is around 10.

  • Prepare Buffered Mobile Phase: Prepare an aqueous buffer with a pH at least one to two units below the pKa. For cresols, a pH range of 2.5-4 is often effective.

  • Common Buffers: Acetate or phosphate buffers are commonly used. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.

  • Organic Modifier: Mix the aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).

  • Equilibrate the System: Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Protocol 2: Column Washing and Regeneration

If column contamination is suspected, a thorough washing procedure can help restore performance.

  • Disconnect the Column from the Detector: This prevents contamination of the detector cell.[13]

  • Flush with Mobile Phase without Buffer: Replace the buffered mobile phase with a mixture of water and organic modifier (at the same ratio) to flush out the salts.[13]

  • Increase Organic Solvent Strength: Gradually increase the concentration of the organic solvent. A typical sequence for a reversed-phase column is:

    • Water/Acetonitrile (95:5)

    • Acetonitrile

    • Isopropanol

  • Flush with each solvent for at least 10-20 column volumes.

  • Re-equilibrate: Gradually return to the initial mobile phase composition and allow the column to equilibrate before use.

Protocol 3: Derivatization of Cresols (Alternative Method)

For challenging separations or to improve peak shape, derivatization can be employed.[14]

  • Reagents: Acetyl chloride and a base like pyridine.[4]

  • Procedure (in a fume hood):

    • Dissolve a known quantity of the cresol isomer mixture in a suitable solvent (e.g., dichloromethane).[4]

    • Add a slight molar excess of acetyl chloride and a base like pyridine.[4]

    • Allow the reaction to proceed.

    • Quench the reaction carefully with water and extract the cresyl acetate derivatives.[4]

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[4]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Cresol Analysis

ParameterRecommended ConditionRationale
Column C18 (end-capped, high purity) or Phenyl-HexylC18 is a good starting point. Phenyl-Hexyl can offer enhanced selectivity for aromatic compounds through π-π interactions.[4]
Mobile Phase Acetonitrile/Water or Methanol/Water with bufferAcetonitrile often provides better peak shapes for phenolic compounds.
pH 2.5 - 4.0To suppress the ionization of cresols and minimize silanol interactions.[6]
Buffer 10-25 mM Phosphate or AcetateTo maintain a stable pH.
Temperature 25 - 40 °CTo improve efficiency and reduce viscosity.
Detection UV at 218 nm or 274 nm218 nm provides a more universal response for cresol isomers.[15] 274 nm can also be used.[16]

Visualization of Chemical Interactions

The primary chemical cause of peak tailing for cresols on silica-based columns is the secondary interaction with residual silanol groups.

G cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Residual Silanol (Si-OH) Cresol Cresol Molecule Si-OH->Cresol Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction between cresol and a residual silanol group.

References

Minimizing tar formation during cyclohexylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexylphenol. Our aim is to help you minimize tar formation and optimize your reaction outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during cyclohexylphenol synthesis, offering potential causes and actionable solutions to get your research back on track.

Issue Potential Cause(s) Troubleshooting Solutions
Low or No Product Yield Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture. The presence of water in solvents or on glassware will deactivate the catalyst. For solid acid catalysts like zeolites, the active sites may be blocked.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- For solid catalysts, ensure proper activation according to the manufacturer's protocol (typically by calcination).
Deactivated Aromatic Ring: While phenol is an activated ring, substituents on a phenol derivative may be strongly electron-withdrawing (e.g., -NO₂, -CN, -SO₃H), deactivating it towards electrophilic substitution.[1]- Friedel-Crafts alkylation is generally not suitable for strongly deactivated aromatic rings. Consider alternative synthetic routes.
Insufficient Catalyst: In reactions using Lewis acids, the catalyst can form a complex with the hydroxyl group of the phenol product, rendering it inactive.[1]- For Lewis acid-catalyzed reactions, a stoichiometric amount of the catalyst may be necessary.
High Tar/Byproduct Formation Polyalkylation: The hydroxyl group on phenol is a strong activating group, making the product, cyclohexylphenol, more reactive than phenol itself. This can lead to the formation of di- and tri-substituted byproducts.[1]- Use a large excess of phenol relative to the alkylating agent (cyclohexene or cyclohexanol) to statistically favor mono-alkylation.- Control the reaction time and temperature carefully. Lower temperatures can reduce the rate of subsequent alkylations.[1]
Formation of Cyclohexyl Phenyl Ether (O-alkylation): Phenol is an ambident nucleophile and can react at the hydroxyl group (O-alkylation) as well as the aromatic ring (C-alkylation). O-alkylation is often kinetically favored, especially at lower temperatures.[1]- The choice of catalyst can influence the C/O alkylation ratio. Solid acid catalysts like zeolites can be tuned to favor C-alkylation.- Adjusting the reaction temperature can also alter the product distribution. While lower temperatures may initially favor the ether, this product can sometimes rearrange to the C-alkylated product at higher temperatures, though this can also lead to other byproducts.
Undesired Regioisomer Formation (e.g., high ortho/para ratio) Reaction Temperature: The ratio of ortho- to para-cyclohexylphenol is often temperature-dependent. Lower temperatures tend to favor the formation of the ortho isomer, while higher temperatures favor the thermodynamically more stable para isomer.- Optimize the reaction temperature to achieve the desired isomer ratio. For para-selectivity, higher temperatures are generally preferred.
Catalyst Deactivation During Reaction Coke Formation: At higher temperatures, complex side reactions can lead to the formation of heavy, carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is a common issue with zeolite catalysts.- Optimize the reaction temperature and time to minimize coke formation.- Consider using a catalyst with a hierarchical pore structure to reduce diffusion limitations that can lead to coking.- Implement a catalyst regeneration protocol (e.g., calcination in air) if using a solid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of cyclohexylphenol synthesis?

A1: In cyclohexylphenol synthesis, "tar" is a general term for a mixture of undesired, often high-molecular-weight byproducts. The primary components of this tar are typically:

  • Polyalkylated phenols: Di- and tri-cyclohexylphenols, which form when the initial cyclohexylphenol product undergoes further alkylation.

  • Cyclohexyl phenyl ether: The product of O-alkylation, where the cyclohexyl group attaches to the oxygen of the phenol's hydroxyl group.

  • Oligomers/Polymers of the alkylating agent: Cyclohexene can polymerize under acidic conditions.

  • Other isomers and rearrangement products.

Q2: Which type of catalyst is best for minimizing tar formation?

A2: Solid acid catalysts, particularly zeolites like H-Beta and H-Mordenite, are often superior to traditional homogeneous Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄) for minimizing tar formation.[2][3][4] Zeolites offer shape selectivity that can suppress the formation of bulky polyalkylated products and can be optimized to favor the desired C-alkylation over O-alkylation. They are also more environmentally friendly and easier to separate from the reaction mixture.

Q3: How does the choice of alkylating agent (cyclohexene vs. cyclohexanol) affect the reaction and tar formation?

A3: Both cyclohexene and cyclohexanol can be used as alkylating agents.

  • Cyclohexene: Directly forms the cyclohexyl carbocation in the presence of an acid catalyst.

  • Cyclohexanol: Must first be dehydrated to cyclohexene in situ, which then forms the carbocation. This dehydration step produces water, which can deactivate certain catalysts, particularly Lewis acids. However, with solid acid catalysts like zeolites, cyclohexanol can be an effective alkylating agent. The in situ generation of water can sometimes influence selectivity.

Q4: What is the effect of the phenol to cyclohexene/cyclohexanol molar ratio on the reaction?

A4: Using a molar excess of phenol is a common strategy to minimize polyalkylation.[1] By having more phenol molecules available, the probability of the cyclohexyl carbocation reacting with a phenol molecule instead of an already alkylated cyclohexylphenol molecule increases. Ratios of 3:1 to 10:1 (phenol:alkylating agent) are often employed.

Q5: Can a deactivated solid catalyst be regenerated?

A5: Yes, solid catalysts like zeolites that have been deactivated by coke formation can often be regenerated. A common method is to burn off the carbonaceous deposits by calcination in air at elevated temperatures. The specific regeneration protocol will depend on the catalyst and the nature of the deactivation.

Data on Tar Formation and Product Selectivity

The following tables summarize quantitative data from various studies on the synthesis of cyclohexylphenol, highlighting the impact of different reaction conditions on product distribution and tar (byproduct) formation.

Table 1: Comparison of Different Catalysts in Phenol Alkylation with Cyclohexanol

CatalystTemperature (°C)Phenol Conversion (%)Selectivity to 4-Cyclohexylphenol (%)Selectivity to 2-Cyclohexylphenol (%)Other Byproducts (%)
H-Y Zeolite200~85High (favored at high temp)LowDicyclohexylphenols, Cyclohexyl phenyl ether
H-Mordenite200~85HighLowDicyclohexylphenols, Cyclohexyl phenyl ether
H-Beta Zeolite200~72HighLowDicyclohexylphenols, Cyclohexyl phenyl ether
Co2P/Beta ZeoliteNot specified7756 (total CHP)Not specifiedOther alkylphenols

Data synthesized from multiple sources for comparative purposes.[2][3]

Table 2: Effect of Temperature on Product Selectivity in Phenol Alkylation

CatalystTemperature (°C)Phenol to Cyclohexanol RatioConversion (%)o/p Isomer RatioComments
HY Zeolite1401:1LowerOrtho favoredLower temperatures favor the ortho isomer.
HY Zeolite2201:1HigherPara favoredHigher temperatures favor the para isomer.
H-Beta150Not specified64Not specifiedSelectivity to cyclohexylphenols was ~70%.[4]
H-Beta175Not specifiedHigherNot specifiedIncreased formation of other alkylphenols (cresols).[4]

Experimental Protocols

Key Experiment: Alkylation of Phenol with Cyclohexene using H-Beta Zeolite

This protocol describes a general procedure for the synthesis of cyclohexylphenol using a solid acid catalyst to minimize byproduct formation.

Materials:

  • Phenol

  • Cyclohexene

  • H-Beta Zeolite (activated)

  • Toluene (or other suitable solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer)

  • Heating mantle

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at a high temperature (e.g., 500-550 °C) in a muffle furnace for several hours to remove adsorbed water and ensure high acidity. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Charging Reactants: To the flask, add phenol and the activated H-Beta zeolite catalyst. A typical molar ratio of phenol to cyclohexene is 5:1, and the catalyst loading is generally 1-10% by weight relative to phenol. Add a suitable solvent like toluene.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen or argon for 10-15 minutes to remove air and moisture.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 160-200 °C) with vigorous stirring. Once the temperature has stabilized, add the cyclohexene dropwise over a period of 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with solvent, dried, and potentially regenerated for future use.

  • Purification: The filtrate, containing the product, unreacted phenol, and solvent, can be concentrated under reduced pressure. The crude product can then be purified by distillation or recrystallization to isolate the desired cyclohexylphenol isomers.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a logical workflow for troubleshooting common experimental issues.

Reaction_Pathway Phenol Phenol Carbocation Cyclohexyl Carbocation Cyclohexene Cyclohexene Cyclohexene->Carbocation + H⁺ (Catalyst) o_CHP 2-Cyclohexylphenol (ortho-product) Carbocation->o_CHP + Phenol (C-alkylation) p_CHP 4-Cyclohexylphenol (para-product) Carbocation->p_CHP + Phenol (C-alkylation) Ether Cyclohexyl Phenyl Ether (O-alkylation) Carbocation->Ether + Phenol (O-alkylation) DiCHP Di-cyclohexylphenol (Polyalkylation) o_CHP->DiCHP + Carbocation p_CHP->DiCHP + Carbocation

Caption: Reaction pathway for cyclohexylphenol synthesis.

Troubleshooting_Workflow Start Low Yield or High Tar Formation Check_Purity Analyze Purity of Products (GC, NMR) Start->Check_Purity High_Polyalkylation High Polyalkylation? Check_Purity->High_Polyalkylation High_Ether High Ether Formation? Check_Purity->High_Ether Low_Conversion Low Conversion? Check_Purity->Low_Conversion High_Polyalkylation->High_Ether No Solution_Poly Increase Phenol:Alkene Ratio Lower Temperature/Time High_Polyalkylation->Solution_Poly Yes High_Ether->Low_Conversion No Solution_Ether Adjust Temperature Change Catalyst (e.g., to Zeolite) High_Ether->Solution_Ether Yes Solution_Conversion Check Catalyst Activity Ensure Anhydrous Conditions Increase Temperature/Time Low_Conversion->Solution_Conversion Yes End Optimized Reaction Low_Conversion->End No Solution_Poly->End Solution_Ether->End Solution_Conversion->End

Caption: Troubleshooting workflow for cyclohexylphenol synthesis.

References

Technical Support Center: Stability of 2-Cyclohexyl-p-cresol under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Cyclohexyl-p-cresol when exposed to ultraviolet (UV) radiation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under UV exposure?

This compound, as a substituted phenol, is anticipated to be susceptible to degradation upon exposure to UV radiation. Phenolic compounds can undergo photodegradation through various mechanisms, including photo-oxidation.[1][2] The rate and extent of degradation will depend on several factors, including the intensity and wavelength of the UV source, the duration of exposure, the solvent system used, and the presence of other substances that can act as photosensitizers or quenchers.

Q2: What are the potential degradation products of this compound upon UV exposure?

While specific degradation products for this compound are not extensively documented in publicly available literature, photodegradation of similar phenolic compounds like p-cresol can lead to the formation of hydroxylated and ring-opened products.[3] Potential degradation products for this compound could include hydroxylated derivatives of the cyclohexyl or phenyl ring, and ultimately, smaller organic acids and carbon dioxide upon complete mineralization. The initial steps likely involve the formation of phenoxyl radicals.[4]

Q3: How can I monitor the degradation of this compound during my experiment?

The degradation of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the decrease in the parent compound concentration over time. Other techniques such as UV-Visible spectrophotometry can also be used to observe changes in the absorbance spectrum. For the identification of degradation products, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: Are there any standard guidelines for conducting photostability testing?

Yes, several international guidelines provide a framework for photostability testing. The most widely recognized are the ICH Q1B guidelines for the photostability testing of new drug substances and products.[5][6][7] These guidelines specify the light sources, exposure levels, and procedures for testing. Additionally, various ASTM and ISO standards outline methods for UV exposure testing of materials.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid and complete degradation of this compound observed. - UV light intensity is too high.- The solvent is participating in the photoreaction.- Presence of photosensitizing impurities.- Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample.- Select a photochemically inert solvent (e.g., acetonitrile, water).- Purify the this compound sample and use high-purity solvents.
Inconsistent results between replicate experiments. - Fluctuations in UV lamp output.- Variations in sample temperature.- Inconsistent sample preparation or positioning.- Allow the UV lamp to stabilize before starting the experiment and monitor its output.- Use a temperature-controlled sample chamber.[5]- Ensure consistent sample volume, concentration, and placement within the UV chamber.
No degradation of this compound is observed. - The wavelength of the UV source does not overlap with the absorbance spectrum of the compound.- The duration of exposure is too short.- The concentration of the compound is too high (self-shielding effect).- Ensure the UV lamp emits at a wavelength absorbed by this compound (typically in the UVA or UVB range for phenols).- Increase the exposure time.- Prepare more dilute solutions of the compound.
Formation of unexpected side-products. - Reaction with the solvent or dissolved oxygen.- Complex secondary photochemical reactions.- Degas the solvent to remove dissolved oxygen.- Analyze the degradation products at different time points to understand the reaction pathway.- Consider the use of radical scavengers to investigate the reaction mechanism.

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound in Solution

Objective: To determine the rate of degradation of this compound in a specific solvent under controlled UV irradiation.

Materials:

  • This compound (high purity)

  • Solvent (e.g., acetonitrile, methanol, or water) of HPLC grade

  • Photochemical reactor equipped with a UV lamp (e.g., xenon arc or fluorescent lamp)[10][8]

  • Quartz cuvettes or reaction vessels

  • Stirring mechanism

  • HPLC system with a UV detector

  • Calibrated radiometer or lux meter[5]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10-50 µg/mL).

  • Dark Control: Wrap one sample vessel completely in aluminum foil to serve as a dark control. This will help differentiate between photodegradation and thermal degradation.[6]

  • UV Exposure:

    • Place the sample vessels (including the dark control) in the photochemical reactor at a fixed distance from the UV lamp.

    • If necessary, control the temperature of the sample chamber.

    • Begin UV irradiation. The specific conditions (wavelength and intensity) should be chosen based on the absorbance spectrum of this compound and relevant guidelines.[11]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample vessel.

  • Analysis:

    • Analyze the aliquots by HPLC to determine the concentration of this compound remaining.

    • The HPLC method should be validated for specificity, linearity, accuracy, and precision.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from photostability experiments. Note: The data presented below are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Parameter Condition A (e.g., High-Intensity UV) Condition B (e.g., Low-Intensity UV) Dark Control
Initial Concentration (µg/mL) 20.020.020.0
Concentration after 8h (µg/mL) 5.215.819.8
Degradation (%) after 8h 74%21%1%
First-Order Rate Constant (k) 0.168 h⁻¹0.029 h⁻¹N/A
Half-Life (t½) 4.1 hours23.9 hoursN/A

Visualizations

Signaling Pathways and Experimental Workflows

Photodegradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Products This compound This compound Excited_State Excited State [this compound]* This compound->Excited_State Absorption UV_Light UV Light (hν) Radical_Formation Phenoxyl Radical Formation Excited_State->Radical_Formation Oxygen_Reaction Reaction with O2 Radical_Formation->Oxygen_Reaction Peroxy_Radicals Peroxy Radicals Oxygen_Reaction->Peroxy_Radicals Degradation_Products Hydroxylated Derivatives Ring-Opened Products Smaller Organic Acids Peroxy_Radicals->Degradation_Products

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_identification Product Identification (Optional) Prep_Solution Prepare this compound Solution and Dark Control UV_Irradiation Expose Samples to UV Radiation in a Photostability Chamber Prep_Solution->UV_Irradiation Sampling Collect Aliquots at Defined Time Intervals UV_Irradiation->Sampling HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis LCMS_Analysis Analyze Samples by LC-MS Sampling->LCMS_Analysis Data_Analysis Determine Degradation Rate and Half-Life HPLC_Analysis->Data_Analysis Structure_Elucidation Elucidate Structures of Degradation Products LCMS_Analysis->Structure_Elucidation

References

Technical Support Center: Purification of Crude 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyclohexyl-p-cresol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The synthesis of this compound, typically via Friedel-Crafts alkylation of p-cresol with cyclohexanol or cyclohexene, can lead to several impurities.[1][2] The most common include:

  • Unreacted Starting Materials: Residual p-cresol and cyclohexanol/cyclohexene.

  • Isomeric Byproducts: While the 2-position is favored, some alkylation may occur at the 6-position, forming 6-cyclohexyl-p-cresol.

  • Poly-alkylated Products: Over-alkylation can lead to products like 2,6-dicyclohexyl-p-cresol.[3]

  • Catalyst Residues: Traces of the acid catalyst (e.g., H₂SO₄, AlCl₃, zeolites) may remain.[4]

  • Oxidation Products: Phenols are susceptible to air oxidation, which can form colored quinone-type impurities, often leading to a pink, red, or brown discoloration.[5]

Q2: My final product has a pink or brownish tint. What causes this and how can I prevent it?

A2: A pink or brown color in phenolic compounds is almost always due to the formation of trace amounts of highly colored oxidation products, such as quinones.[5] This oxidation is often accelerated by exposure to air, light, and trace metal impurities. To minimize this:

  • Work under an inert atmosphere: When practical, conduct purification steps like distillation and solvent evaporation under a nitrogen or argon atmosphere.

  • Use deoxygenated solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.

  • Store properly: Keep the purified product under an inert atmosphere, protected from light, and refrigerated.

Q3: Which purification method is best for achieving >99.5% purity?

A3: For achieving very high purity, a multi-step approach is often necessary. While vacuum distillation is excellent for bulk impurity removal, flash column chromatography is generally the most effective method for separating closely related isomeric and poly-alkylated impurities. For compounds that are crystalline solids, a final recrystallization step after chromatography can further enhance purity to >99.5%.

Q4: Can I use a simple acid-base extraction to purify my product?

A4: An acid-base extraction can be a useful initial cleanup step. By dissolving the crude mixture in a water-immiscible solvent (like diethyl ether or ethyl acetate) and extracting with an aqueous base (e.g., 1M NaOH), you can separate the phenolic compounds (including your product and unreacted p-cresol) into the aqueous layer, leaving non-acidic impurities behind. However, this method will not separate this compound from other phenolic impurities like unreacted p-cresol or isomers.

Section 2: Troubleshooting Purification Techniques

This section addresses specific issues that may be encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling Lack of nucleation sites.Superheating of the liquid.Too rapid heating.Add new boiling chips or a magnetic stir bar.Ensure uniform heating with a well-fitted heating mantle.Reduce the heating rate.
Poor Separation of Product and Impurity Boiling points are too close.Inefficient distillation column.Vacuum is unstable or not low enough.Use a fractionating column (e.g., Vigreux) to increase theoretical plates.Ensure all joints are properly sealed and the vacuum pump is operating correctly.If boiling points are very close, distillation may not be suitable; consider chromatography.
Product Solidifies in Condenser The melting point of the product is higher than the temperature of the condenser cooling water.Run warm water through the condenser instead of cold water, or use an air condenser (no water flow).
Recrystallization
Problem Possible Cause(s) Solution(s)
Product "Oils Out" instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.The solution is supersaturated with impurities.Cooling is too rapid.Re-heat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.Try a lower-boiling point solvent.Perform a preliminary purification (e.g., distillation) to remove bulk impurities.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).The compound is very soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again.Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites.Add a seed crystal of the pure compound.If necessary, change to a solvent in which the compound is less soluble, or use a two-solvent system (a "good" solvent and a "poor" solvent).[6]
Very Low Recovery of Product Too much solvent was used, and the product has significant solubility even at low temperatures.Crystals were filtered before crystallization was complete.The product is not very pure, and impurities are inhibiting crystallization.Concentrate the mother liquor and cool it again to recover more product.Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes before filtering.[5]Consider an alternative purification method like chromatography first.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Compound Streaks / Tailing Peaks The acidic phenolic -OH group is interacting strongly with the acidic silanol groups on the silica gel surface.[5]The sample was overloaded on the column.Add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the ionization of the silanol groups.[5]Use a less polar eluent if possible.Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel mass).
Poor Separation of Isomers The eluent polarity is not optimal.The flow rate is too fast.The column was packed improperly.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a ΔRf of at least 0.2.Try a less polar solvent system (e.g., mixtures of hexanes/heptanes with small amounts of ethyl acetate or toluene).[7]Run the column at a slower flow rate to improve separation efficiency.
Compound Won't Elute from the Column The eluent is not polar enough.The compound has irreversibly adsorbed to the silica gel.Gradually increase the polarity of the eluent (gradient elution).If the compound is still stuck, consider switching to a different stationary phase like neutral alumina.[7]

Section 3: Quantitative Data Summary

The following table summarizes the typical purity levels that can be achieved with different purification methods for substituted phenols. Exact values depend on the initial purity of the crude product and the optimization of the protocol.

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Vacuum Distillation 85 - 95%70 - 90%Solvents, starting materials with significantly different boiling points.
Recrystallization 95 - 99.5%50 - 85%Minor impurities with different solubility profiles.
Flash Column Chromatography >98%60 - 90%Isomers, poly-alkylated byproducts, and other closely related impurities.[8]
Multi-Step (e.g., Distillation then Chromatography) >99.5%40 - 75%A broad spectrum of impurities, leading to high-purity material.

Section 4: Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for an initial cleanup of crude this compound to remove lower-boiling starting materials and solvents.

  • Setup: Assemble a short-path vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Add a magnetic stir bar.

  • Drying: If water is present, dry the crude material with a drying agent like anhydrous MgSO₄, filter, and remove the solvent on a rotary evaporator.

  • Distillation:

    • Attach the flask to the distillation apparatus and begin stirring.

    • Slowly apply vacuum to the system. Be cautious of initial foaming if residual solvents are present.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (forerun), which will likely contain unreacted p-cresol.

    • Increase the temperature to distill the main product fraction. Collect the fraction that distills at a constant temperature and pressure.

    • Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Recrystallization

This protocol is effective if the product is a solid and a suitable solvent system can be identified.

  • Solvent Selection: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures like hexanes/ethyl acetate).[9] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification by Flash Column Chromatography

This protocol is highly effective for separating isomers and other impurities with similar polarities.[8]

  • TLC Analysis: Determine an appropriate eluent system using TLC. For this compound, start with mixtures of hexanes and ethyl acetate (e.g., 98:2, 95:5). The ideal system gives the product an Rf value of ~0.3.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the starting eluent and pour it into the column, tapping gently to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) or the eluent itself.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle air pressure to begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Visualizations

Purification_Workflow crude Crude this compound (from reaction workup) pre_purify Initial Cleanup (e.g., Acid-Base Wash) crude->pre_purify distill Vacuum Distillation pre_purify->distill Removes bulk starting materials chrom Flash Column Chromatography distill->chrom Removes isomers & poly-alkylated products recryst Recrystallization chrom->recryst Final polishing step (if solid) analysis Purity Analysis (NMR, GC-MS, HPLC) chrom->analysis If liquid or recrystallization fails recryst->analysis pure Pure Product (>99%) analysis->pure Method_Selection_Tree start Start: Crude Product q1 Are impurities mainly low-boiling starting materials? start->q1 q2 Are isomeric or poly-alkylated impurities present? q1->q2 No distill Use Vacuum Distillation q1->distill Yes q3 Is final purity >99.5% required and is product solid? q2->q3 No chrom Use Column Chromatography q2->chrom Yes recryst Use Recrystallization (after other methods) q3->recryst Yes end Purified Product q3->end No distill->q2 chrom->q3 recryst->end Chromatography_Troubleshooting problem Problem Peak Tailing / Streaking on Silica Gel cause1 Primary Cause Acidic -OH on phenol interacts with acidic Si-OH on silica problem->cause1 cause2 Secondary Cause Eluent polarity is too high, causing rapid movement without separation problem->cause2 solution1 Solution 1 Modify the Mobile Phase cause1->solution1 solution2 Solution 2 Change the Stationary Phase cause1->solution2 mod1 Add 0.5-1% acetic acid to the eluent solution1->mod1 mod2 Use a less polar solvent system (e.g., toluene/hexanes) solution1->mod2 change1 Switch to neutral alumina solution2->change1

References

Technical Support Center: Overcoming Catalyst Deactivation in Cyclohexylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during the synthesis of cyclohexylphenol. The information is designed to help you diagnose issues in your experiments, understand the underlying causes of catalyst deactivation, and implement effective solutions to restore and maintain catalyst performance.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

A sudden or gradual loss of catalyst activity is a common issue in cyclohexylphenol production. This guide will walk you through a systematic approach to identify the root cause of deactivation and take corrective actions.

Question: My reaction yield has dropped significantly, or the reaction time has increased. What are the likely causes and how do I troubleshoot?

Answer:

A decline in performance is typically due to catalyst deactivation. The primary mechanisms to consider are fouling (coking) , poisoning , leaching of active sites, and thermal degradation (sintering) . The following step-by-step process will help you diagnose the issue.

Step 1: Initial Diagnosis and Observation

Carefully observe the changes in your reaction and catalyst.

SymptomPotential CauseRecommended First Action
Gradual loss of activity over several runsFouling (coking), gradual poisoning, or leaching.Proceed to Step 2 for detailed analysis.
Sudden and significant drop in activityStrong catalyst poisoning.Focus on identifying potential poisons in your feedstock (Step 2).
Change in catalyst appearance (e.g., color change to dark brown/black, clumping)Significant fouling (coking) or thermal degradation.Characterize the spent catalyst (Step 2).
Increased pressure drop in a fixed-bed reactorFouling leading to pore blockage.Analyze the catalyst for coke deposition (Step 2).

Step 2: Pinpointing the Deactivation Mechanism

To select the correct remediation strategy, it's crucial to identify the specific deactivation mechanism.

Deactivation MechanismDescriptionHow to IdentifyMitigation & Regeneration
Fouling (Coking) Deposition of carbonaceous materials (coke) on the catalyst surface and in its pores, blocking active sites.- Thermogravimetric Analysis (TGA): A weight loss at high temperatures (typically 400-800°C) in an oxidizing atmosphere indicates coke combustion. - Visual Inspection: The catalyst may appear darkened.- Regeneration: Controlled calcination in air or a diluted oxygen stream to burn off the coke. - Mitigation: Optimize reaction temperature and pressure to minimize side reactions leading to coke formation.
Poisoning Strong chemisorption of impurities from reactants or byproducts onto the active sites, rendering them inactive. Water is a common poison, especially when using cyclohexanol as the alkylating agent.[1]- Feedstock Analysis: Check for impurities like sulfur, nitrogen compounds, or excess water in phenol and cyclohexene/cyclohexanol. - X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of foreign elements on the catalyst surface.- Regeneration: Chemical washing with appropriate solvents or mild acidic/basic solutions to remove the poison. - Mitigation: Purify reactants before use. If water is the byproduct, consider a two-step process where cyclohexanol is first dehydrated to cyclohexene.[1]
Leaching Dissolution of the active catalyst components into the reaction medium, leading to a permanent loss of activity. This is common for supported catalysts and ion-exchange resins.- Hot Filtration Test: If the reaction continues after filtering out the solid catalyst at reaction temperature, leaching of active species is confirmed. - ICP-OES/AAS Analysis: Detects the presence of catalyst metals in the reaction filtrate.- Regeneration: Not possible to restore leached components. - Mitigation: Anchor active species more strongly to the support. Select a solvent that minimizes the solubility of the active phase.
Thermal Degradation (Sintering) Growth of catalyst particles at high temperatures, leading to a reduction in the active surface area.- BET Surface Area Analysis: A significant decrease in the surface area of the spent catalyst compared to the fresh catalyst. - X-ray Diffraction (XRD): An increase in the crystallite size of the active phase.- Regeneration: Generally irreversible. - Mitigation: Operate at the lowest effective temperature. Choose thermally stable catalysts and supports.

Frequently Asked Questions (FAQs)

Catalyst Selection and Performance

Q1: Which type of catalyst is best for cyclohexylphenol synthesis?

A1: The choice of catalyst depends on the desired product selectivity (ortho- vs. para-cyclohexylphenol) and the alkylating agent. Large-pore zeolites like H-Y and H-mordenite have shown high phenol conversion (around 85%) when using cyclohexanol at 200°C.[2] Bifunctional catalysts, such as Co2P supported on Beta zeolite, have demonstrated high yield and selectivity for cyclohexylphenol in a one-pot hydroalkylation process.[3] For O-alkylation to produce cyclohexyl phenyl ether, 20% dodecatungstophosphoric acid (DTP) on K-10 clay is highly active and selective at lower temperatures (45–70 °C).

Q2: How does the choice of alkylating agent (cyclohexene vs. cyclohexanol) affect catalyst performance?

A2: Cyclohexanol, while often cheaper, can dehydrate to form water during the reaction.[1] This in-situ water generation can act as a poison to many solid acid catalysts, leading to deactivation.[1] Cyclohexene is often preferred as it does not produce water, but the reaction may proceed through different mechanistic pathways. In some zeolite-catalyzed systems, the presence of cyclohexanol can hinder the adsorption of cyclohexene at the Brønsted acid sites, delaying the alkylation reaction until most of the cyclohexanol is dehydrated.

Deactivation and Regeneration

Q3: My zeolite catalyst has deactivated due to coking. How can I regenerate it?

A3: Coked zeolite catalysts can typically be regenerated by controlled combustion of the coke deposits. A common procedure involves heating the catalyst in a flow of air or a diluted oxygen/nitrogen mixture. The temperature should be ramped up gradually to avoid excessive heat that could cause thermal damage to the zeolite structure. A typical regeneration temperature is between 450-550°C. The completion of regeneration can be monitored by the cessation of CO2 evolution in the off-gas.

Q4: I am using Amberlyst-15 as a catalyst and suspect leaching of the sulfonic acid groups. How can I confirm this and what can be done?

A4: To confirm leaching, perform a hot filtration test. Stop the reaction, filter the catalyst out while the reaction mixture is still hot, and allow the filtrate to continue reacting under the same conditions. If the reaction progresses, it indicates that active species have leached into the solution. Leaching from ion-exchange resins is often irreversible. To mitigate this, ensure the reaction temperature does not exceed the manufacturer's recommendation for the resin's thermal stability and choose a solvent system that minimizes the solubility of the sulfonic acid groups.

Quantitative Data on Catalyst Performance

The following tables summarize performance data for various catalysts used in the alkylation of phenol for cyclohexylphenol production.

Table 1: Performance of Zeolite Catalysts in Phenol Alkylation with Cyclohexanol

CatalystPhenol Conversion (%)Selectivity to p-Cyclohexylphenol (%)Reaction Temperature (°C)
H-Y~8538.7200
H-Mordenite~8544.8200
H-Beta7243.7200
H-ZSM-554-200

Data adapted from studies on large-pore zeolites.[2]

Table 2: Performance of Co2P/Zeolite Catalysts in Phenol Hydroalkylation

Catalyst SupportPhenol Conversion (%)Cyclohexylphenol Yield (%)Cyclohexylphenol Selectivity (%)
MCM-2290--
Beta774356
Ferrierite65--
Mordenite30--

Data for bifunctional catalysts consisting of 5 wt% Co as Co2P on different zeolite supports.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in a Batch Reactor
  • Reactor Setup: A typical setup consists of a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature controller.

  • Reactant Charging: Charge the reactor with phenol and the alkylating agent (cyclohexene or cyclohexanol) at the desired molar ratio (e.g., a 10:1 molar ratio of phenol to cyclohexene).

  • Catalyst Addition: Add the catalyst to the reaction mixture (e.g., 0.25 g of catalyst for a specific batch size).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80°C) and maintain it for the specified reaction time (e.g., 6 hours) with constant stirring.

  • Sampling and Analysis: Withdraw samples at regular intervals. Analyze the samples using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity towards cyclohexylphenol isomers.

Protocol 2: Thermogravimetric Analysis (TGA) for Coke Quantification
  • Sample Preparation: Carefully weigh a small amount (5-10 mg) of the spent (deactivated) catalyst into a TGA crucible.

  • Drying/Desorption: Heat the sample in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove adsorbed water and volatile compounds (e.g., 150-200°C). Hold at this temperature until a stable weight is achieved.

  • Combustion: Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O2/N2).

  • Temperature Program: Ramp the temperature up to a final temperature where all coke is expected to combust (e.g., 800°C) at a controlled heating rate (e.g., 10-15°C/min).

  • Data Analysis: The weight loss observed during the combustion phase (typically between 400°C and 800°C) corresponds to the amount of coke deposited on the catalyst.

Protocol 3: Hot Filtration Test for Leaching
  • Initial Reaction: Run the catalytic reaction under the desired conditions for a certain period (e.g., 30-60 minutes).

  • Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture. This can be done using a pre-heated filter funnel.

  • Continued Reaction of Filtrate: Transfer the hot filtrate to a new reaction vessel and continue to heat and stir it under the same reaction conditions.

  • Monitoring: Monitor the progress of the reaction in the filtrate by taking samples over time and analyzing them.

  • Interpretation:

    • No further reaction in the filtrate: Indicates that the catalysis is heterogeneous, and no active species have leached.

    • Reaction continues in the filtrate: Confirms that catalytically active species have leached from the solid catalyst into the solution.

Visualizing Deactivation and Troubleshooting Workflows

Catalyst_Deactivation_Pathways cluster_synthesis Cyclohexylphenol Synthesis cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration/Mitigation Fresh_Catalyst Fresh Catalyst Reaction Phenol + Alkylating Agent Fresh_Catalyst->Reaction Product Cyclohexylphenol Reaction->Product Deactivated_Catalyst Deactivated Catalyst Reaction->Deactivated_Catalyst Time, Temp, Impurities Fouling Fouling (Coking) Deactivated_Catalyst->Fouling Poisoning Poisoning Deactivated_Catalyst->Poisoning Leaching Leaching Deactivated_Catalyst->Leaching Sintering Thermal Degradation Deactivated_Catalyst->Sintering Calcination Calcination Fouling->Calcination Removes Coke Washing Chemical Washing Poisoning->Washing Removes Poisons New_Catalyst New Catalyst Required Leaching->New_Catalyst Irreversible Sintering->New_Catalyst Irreversible Regenerated_Catalyst Regenerated Catalyst Regenerated_Catalyst->Reaction Reuse Calcination->Regenerated_Catalyst Washing->Regenerated_Catalyst

Caption: Major pathways of catalyst deactivation and corresponding regeneration strategies.

Troubleshooting_Workflow Start Decreased Catalyst Performance Observe Observe Symptoms (Gradual/Sudden, Color Change) Start->Observe Gradual Gradual Deactivation Observe->Gradual Gradual Sudden Sudden Deactivation Observe->Sudden Sudden Analyze Characterize Spent Catalyst (TGA, XPS, BET, XRD) Gradual->Analyze Sudden->Analyze Fouling Fouling (Coking) Regenerate Select Regeneration Method (Calcination, Washing) Fouling->Regenerate Leaching Leaching Optimize Optimize Process Conditions (Temp, Purity, Solvent) Leaching->Optimize Poisoning Poisoning Poisoning->Regenerate Sintering Sintering Sintering->Optimize Analyze->Fouling Analyze->Leaching Analyze->Poisoning Analyze->Sintering

Caption: Workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Cresol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cresol derivatives during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What causes the co-elution of cresol isomers (o-, m-, p-cresol) in GC analysis?

Co-elution of cresol isomers occurs when these compounds are not sufficiently separated by the GC column and elute at the same time, resulting in overlapping peaks.[1] This is primarily due to their similar volatilities and polarities. Key factors contributing to co-elution include:

  • Inappropriate Stationary Phase: The chemical composition of the GC column's stationary phase may not have the necessary selectivity to differentiate between the isomers.[1]

  • Suboptimal Oven Temperature Program: An unoptimized temperature ramp can fail to provide the necessary resolution between closely eluting compounds.

  • Poor Peak Shape: Issues like peak tailing, often caused by the interaction of the acidic hydroxyl group of cresols with the GC system, can lead to peak overlap.[2]

Q2: How can I confirm if my chromatographic peak is a result of co-elution?

Detecting co-elution is crucial for accurate quantification. Here are several methods to identify it:

  • Visual Peak Inspection: Asymmetrical peaks, such as those with "shoulders" or noticeable splits, are strong indicators of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: When using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (upslope, apex, and downslope). A changing mass spectrum indicates the presence of multiple compounds.[1][3]

  • Diode Array Detector (DAD) Analysis: For systems equipped with a DAD, you can check for peak purity by comparing the UV spectra collected across the peak. If the spectra are not identical, co-elution is likely.[1]

Q3: Which type of GC column is best for separating cresol isomers?

The choice of GC column is critical for resolving cresol isomers.

  • Mid-to-High Polarity Columns: Stationary phases with mid-to-high polarity are generally recommended. Phases containing cyanopropylphenyl functional groups can provide unique selectivity for these compounds. It is often advisable to switch from a non-polar phase (like 100% dimethylpolysiloxane) to a more polar one.[3]

  • Phenyl Columns: Phenyl columns offer a different separation mechanism compared to standard ODS (C18) columns. They facilitate π-π interactions in addition to hydrophobic interactions, which can enhance selectivity for aromatic compounds like cresols.[4]

  • Chiral Columns: For separating positional isomers, specialized chiral stationary phases, such as those based on cyclodextrin derivatives, have shown excellent selectivity. The Agilent CP-Chirasil-Dex CB column is one such example.[3][5]

Q4: How can derivatization help in resolving co-eluting cresol derivatives?

Derivatization is a chemical modification technique that converts analytes into a form more suitable for GC analysis. For cresols, it can significantly improve volatility, reduce peak tailing, and enhance separation.[3] Silylation is a common derivatization method where the active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (TMS) group.

Common silylating agents include:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7]

Without derivatization, m- and p-cresol often co-elute. After silylation, the three isomers can be baseline separated.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of cresol derivatives.

Issue 1: Poor Resolution of Cresol Isomers

Symptoms:

  • Overlapping peaks for o-, m-, and p-cresol.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate GC Column Switch to a mid-to-high polarity column or a column with a phenyl-based stationary phase. For challenging separations, consider a chiral column.[3]
Suboptimal Temperature Program Optimize the oven temperature program. Try lowering the initial temperature, reducing the ramp rate (e.g., from 10°C/min to 5°C/min), or introducing an isothermal hold at a temperature just below the elution of the co-eluting pair.[3]
Analyte-System Interaction Derivatize the cresol samples using a silylating agent like MSTFA or BSTFA to improve peak shape and resolution.[7]
Complex Sample Matrix For highly complex samples where co-elution persists, consider using multidimensional gas chromatography (GCxGC) for enhanced separation.[3]

Experimental Protocols

Protocol 1: Derivatization of Cresol Isomers by Silylation

This protocol describes the silylation of cresol isomers using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Cresol isomer sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane

  • GC vials

  • Heating block or water bath

Procedure:

  • Prepare a solution of the cresol isomer sample in dichloromethane.

  • Add MSTFA to the sample solution. A typical ratio is to react 50-60 mg of the cresol sample with 2.5 mL of the silylating reagent.[6][8]

  • Cap the vial tightly and heat the mixture at 40°C for 30 minutes.[6][8]

  • Allow the sample to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

Protocol 2: Optimized GC Method for Silylated Cresol Isomers

This method is suitable for the analysis of silylated cresol isomers on a standard HP-5ms column.[6]

ParameterValue
GC System Thermo Scientific Trace 2000 GC/DSQ
Column Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature80°C, hold for 2 min
   Ramp 13°C/min to 110°C
   Ramp 225°C/min to 260°C
   Final Hold260°C for 5 min
Injector Split/Splitless
   Temperature250°C - 300°C[8]
Detector Mass Spectrometer (or FID)
   Detector Temperature270°C - 320°C (for FID)[8]
   MS IonizationElectron Ionization (EI) at 70 eV

Visual Guides

Troubleshooting_Workflow Start Co-elution Suspected (Overlapping Peaks) CheckPeakShape Visually Inspect Peak Shape (Asymmetry, Shoulders) Start->CheckPeakShape MS_Purity Analyze with MS (Check for changing spectra) CheckPeakShape->MS_Purity Asymmetry observed OptimizeMethod Optimize GC Method CheckPeakShape->OptimizeMethod Co-elution likely MS_Purity->OptimizeMethod Impurity confirmed ChangeColumn Select More Polar or Chiral Column OptimizeMethod->ChangeColumn OptimizeTemp Optimize Temperature Program (Lower initial T, reduce ramp) OptimizeMethod->OptimizeTemp Derivatize Perform Derivatization (e.g., Silylation) OptimizeMethod->Derivatize AdvancedGC Consider Advanced Techniques (e.g., GCxGC) OptimizeMethod->AdvancedGC If resolution is still poor Resolved Resolution Achieved ChangeColumn->Resolved OptimizeTemp->Resolved Derivatize->Resolved AdvancedGC->Resolved

Caption: Troubleshooting workflow for resolving co-elution.

Derivatization_Process Cresol Cresol Sample (o-, m-, p- isomers) Reaction Reaction (40°C, 30 min) Cresol->Reaction Reagent Silylating Reagent (e.g., MSTFA) Reagent->Reaction SilylatedCresol Silylated Cresol Derivatives Reaction->SilylatedCresol GC_Analysis GC Analysis SilylatedCresol->GC_Analysis

Caption: Silylation derivatization workflow for cresol analysis.

References

Technical Support Center: Synthesis of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexyl-p-cresol. The synthesis, a Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol, is a crucial reaction for producing valuable chemical intermediates used in the manufacturing of resins, antioxidants, and stabilizers.[1] This guide focuses on identifying and mitigating common side reactions to improve product yield and purity.

Troubleshooting Guide

Q1: Why is my yield of this compound lower than expected?

A low yield can be attributed to several factors, primarily the formation of side products or incomplete reaction.

  • Polyalkylation: The primary product, this compound, is more reactive than the starting p-cresol and can react with another cyclohexyl electrophile to form 2,6-dicyclohexyl-p-cresol. This is a common issue in Friedel-Crafts alkylation reactions.[2][3] To minimize this, use a significant molar excess of p-cresol relative to the alkylating agent (cyclohexene or cyclohexanol).[1][4]

  • O-Alkylation: Alkylation can occur on the hydroxyl group (O-alkylation) to form cyclohexyl p-methylphenyl ether, especially at lower temperatures.[5][6] C-alkylation is generally favored at higher temperatures.

  • Catalyst Deactivation: When using cyclohexanol as the alkylating agent, water is formed as a byproduct. This water can inhibit or deactivate the acid catalyst.[7] Using cyclohexene avoids this issue.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to lower yields. The reaction is significantly influenced by these parameters.[1][5]

Q2: My product analysis (GC/MS, NMR) shows multiple unexpected peaks. What are they likely to be?

Unidentified peaks in your analysis typically correspond to common side products formed during the reaction.

  • Peak for 2,6-Dicyclohexyl-p-cresol: This is the result of polyalkylation, where a second cyclohexyl group is added to the aromatic ring.[2]

  • Peak for Cyclohexyl p-methylphenyl ether: This is the O-alkylation product. Its formation is competitive with the desired C-alkylation.[5][6]

  • Peak for Dicyclohexyl ether: If using cyclohexanol as the alkylating agent, it can undergo self-condensation to form dicyclohexyl ether.[8]

  • Unreacted p-cresol: A peak corresponding to the starting material will be present, especially when a large excess is used to prevent polyalkylation.

Q3: How can I minimize the formation of the 2,6-dicyclohexyl-p-cresol byproduct?

The most effective strategy to suppress polyalkylation is to manipulate the stoichiometry of the reactants. By using a large molar excess of p-cresol (e.g., a 6:1 to 8:1 molar ratio of p-cresol to cyclohexene), you increase the statistical probability that the cyclohexyl carbocation will react with an un-substituted p-cresol molecule rather than the already alkylated product.[1]

Q4: I am observing a significant amount of an ether byproduct. How can I favor C-alkylation over O-alkylation?

The ratio of C-alkylation to O-alkylation is highly dependent on the reaction conditions, particularly temperature.

  • Increase Reaction Temperature: O-alkylation is often the kinetically favored, reversible pathway, while C-alkylation is the thermodynamically favored, more stable product.[5][6] Running the reaction at a higher temperature (e.g., 140°C) provides the energy to overcome the activation barrier for C-alkylation and can favor the formation of this compound.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the alkylation of p-cresol with cyclohexene or cyclohexanol?

The primary side reactions are:

  • Polyalkylation: Further alkylation of the desired product to yield 2,6-dicyclohexyl-p-cresol.[3]

  • O-Alkylation: Formation of cyclohexyl p-methylphenyl ether.[5]

  • Self-condensation of Alkylating Agent: If using cyclohexanol, the formation of dicyclohexyl ether is possible.[8]

  • Isomerization: While the hydroxyl group of p-cresol strongly directs substitution to the ortho position, trace amounts of meta-substituted isomers could potentially form under certain conditions.

Q2: What is the role of the acid catalyst in this reaction?

The acid catalyst, which can be a Brønsted acid (like perchloric acid or sulfuric acid) or a Lewis acid (like AlCl₃), is essential for generating the electrophile required for the reaction.[9][10]

  • With cyclohexene , the acid protonates the double bond to form a secondary cyclohexyl carbocation.

  • With cyclohexanol , the acid protonates the hydroxyl group, which then leaves as a molecule of water, also forming the cyclohexyl carbocation.[6]

Q3: Can other isomers like 3-cyclohexyl-p-cresol be formed?

The hydroxyl group of p-cresol is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the methyl group, the incoming electrophile is strongly directed to the ortho positions (positions 2 and 6). The formation of the meta-isomer (3-cyclohexyl-p-cresol) is electronically disfavored and is generally not a significant byproduct.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the impact of key reaction parameters on the synthesis of this compound, based on optimized conditions reported in the literature.

ParameterOptimized ValueEffect on this compound YieldEffect on Side Product FormationReference
Temperature 140°CYield increases with temperature up to an optimum, then may decrease due to decomposition or increased side reactions.Higher temperatures favor C-alkylation over O-alkylation.[1],[5]
Molar Ratio (p-cresol:cyclohexene) 6:1 to 8:1High excess of p-cresol significantly increases selectivity for the mono-alkylated product.Suppresses the formation of 2,6-dicyclohexyl-p-cresol.[1],[5]
Catalyst Amount (% wt. of cresol) 5% (Perchloric Acid)Yield increases with catalyst amount up to an optimum level.Excessive catalyst can promote polymerization of cyclohexene and other side reactions.[1],[5]
Reaction Time 4 hours (2h addition + 2h stirring)Sufficient time is needed for the reaction to proceed to completion.Prolonged reaction times at high temperatures can lead to product degradation or isomerization.[1],[5]

Under these optimized conditions, a yield of 95.4% for this compound (2-cyclohexyl-4-methylphenol) has been reported.[1][5]

Experimental Protocols

Key Experiment: Optimized Synthesis of this compound

This protocol is adapted from studies focused on optimizing the alkylation of p-cresol with cyclohexene.[1][5]

Materials:

  • p-Cresol

  • Cyclohexene

  • Perchloric acid (70%) as catalyst

  • Toluene (solvent)

  • Sodium hydroxide solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charging Reactants: Charge the flask with p-cresol and the catalyst (e.g., for an 8:1 molar ratio, use 8 moles of p-cresol for every 1 mole of cyclohexene to be added). Perchloric acid is added at 5% by weight of the p-cresol.

  • Heating: Heat the reaction mixture to 140°C with constant stirring.

  • Addition of Alkylating Agent: Add cyclohexene dropwise from the dropping funnel over a period of 2 hours. Maintain the temperature at 140°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 140°C for an additional 2 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene.

    • Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted p-cresol and the acid catalyst.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to isolate this compound.

Mandatory Visualization

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing side reactions.

Side_Reactions PCresol p-Cresol Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation (Electrophile) Cyclohexene->Carbocation Protonation Catalyst H+ Catalyst MainProduct This compound (Desired Product) DiProduct 2,6-Dicyclohexyl-p-cresol (Polyalkylation) OProduct Cyclohexyl p-methylphenyl ether (O-Alkylation) mid1->MainProduct C-Alkylation (Favored at high temp.) mid1->OProduct O-Alkylation (Kinetically favored) mid3->DiProduct Further Alkylation (Suppressed by excess p-Cresol)

Caption: Reaction pathways in the synthesis of this compound.

References

Improving selectivity for p-substitution in cresol alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the para-selective alkylation of cresol.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of cresol, offering potential causes and solutions to improve selectivity for p-substitution.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Conversion of Cresol 1. Catalyst Inactivity: The catalyst may have low acidity or be deactivated. 2. Suboptimal Reaction Temperature: The temperature might be too low for the specific catalyst and reactants. 3. Inadequate Reactant Molar Ratio: An insufficient amount of the alkylating agent can limit the conversion rate.1. Catalyst Selection & Activation: - Utilize catalysts with strong acid sites, such as zeolites (e.g., HZSM-5, HMCM-22), ion-exchange resins, or supported acids like 12-tungstophosphoric acid on zirconia (TPA/ZrO2).[1] - Ensure proper activation of the catalyst as per the manufacturer's or literature protocols. 2. Optimize Temperature: - Gradually increase the reaction temperature. For instance, with some catalysts, C-alkylation is more favorable at temperatures above 423 K.[2] 3. Adjust Molar Ratio: - Increase the molar ratio of the alkylating agent to cresol. For example, increasing the tert-butanol to p-cresol molar ratio has been shown to improve conversion.[3]
Poor Selectivity for p-Cresol (High ortho- or O-Alkylation) 1. Catalyst Type: Catalysts with large pores or non-shape-selective catalysts tend to produce more o-cresol.[4] 2. Reaction Temperature: Lower temperatures can favor O-alkylation, leading to the formation of ethers.[1] 3. Catalyst Acidity: The nature and strength of the acid sites can influence the product distribution.1. Employ Shape-Selective Catalysts: - Zeolites with medium-sized pores, such as HMCM-22, are known to enhance the formation of p-cresol due to shape selectivity.[5][6] - Modification of catalysts, for instance by coating the external surface with silica, can further improve p-selectivity by deactivating non-selective acid sites.[4] 2. Temperature Optimization: - Higher reaction temperatures generally favor C-alkylation over O-alkylation.[1] A systematic study of the temperature profile is recommended to find the optimal point for p-selectivity. 3. Catalyst Modification: - The acid site density of the catalyst can be tuned. For zeolites, this can be achieved by varying the Si/Al ratio.[7]
Formation of Polyalkylated Byproducts 1. High Reactant Molar Ratio: An excessive amount of the alkylating agent can lead to multiple alkyl groups being added to the cresol ring. 2. Prolonged Reaction Time: Longer reaction times can increase the likelihood of secondary alkylation reactions.1. Optimize Molar Ratio: - Carefully control the molar ratio of the alkylating agent to cresol to favor mono-alkylation. A 5:1 molar ratio of m-cresol to isopropyl alcohol was found to be optimal in one study to minimize di-alkylation.[2] 2. Monitor Reaction Time: - Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the desired conversion of the mono-alkylated product is achieved.
Catalyst Deactivation 1. Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more common at higher reaction temperatures. 2. Leaching of Active Species: For supported catalysts, the active component may leach into the reaction mixture.1. Catalyst Regeneration: - For coked catalysts, regeneration can often be achieved by calcination in air to burn off the carbon deposits. 2. Use of Robust Catalysts: - Employ catalysts known for their stability under the reaction conditions, such as certain zeolites or covalently bound acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing p-selectivity in cresol alkylation?

A1: The primary factors that control p-selectivity are the choice of catalyst, reaction temperature, and the molar ratio of reactants. Shape-selective catalysts, such as zeolites like HMCM-22 and ZSM-5, are particularly effective in enhancing the formation of the para-isomer due to their specific pore structures that sterically hinder the formation of the bulkier ortho-isomer.[4][5][6] Reaction temperature also plays a crucial role; higher temperatures generally favor C-alkylation over O-alkylation, and can also influence the isomer distribution.[1]

Q2: How do I choose the right catalyst for selective p-alkylation of cresol?

A2: For high p-selectivity, consider catalysts with well-defined pore structures that can exert shape-selective control. Zeolites such as HMCM-22 have shown high selectivity for p-cresol in the methylation of phenol.[5] The acidity of the catalyst is also important; catalysts with moderate acid strength are often preferred to avoid side reactions.[6] For instance, Al-MCM-41 with a lower Si/Al ratio (higher acidity) showed higher conversion and selectivity in the tert-butylation of p-cresol.[7]

Q3: What is the difference between O-alkylation and C-alkylation in the context of cresol alkylation?

A3: O-alkylation refers to the substitution reaction occurring at the hydroxyl group of cresol, resulting in the formation of an ether. C-alkylation, on the other hand, involves the substitution of a hydrogen atom on the aromatic ring of cresol with an alkyl group, leading to the formation of alkyl cresols (ortho, meta, or para isomers).[8]

Q4: Can the solvent affect the selectivity of the reaction?

A4: Yes, the solvent can influence the selectivity. In some cases, solvent-free conditions are employed.[9] The polarity of the solvent can affect the stability of the carbocation intermediate and the transition states leading to different isomers. For instance, an increase in the dielectric constant of the reaction media, such as with the formation of water as a byproduct, can influence product selectivity.[7]

Q5: Is it possible to completely avoid the formation of the o-isomer?

A5: While completely eliminating the formation of the o-isomer is challenging, its formation can be significantly minimized. Utilizing shape-selective catalysts is the most effective strategy.[4] Additionally, optimizing reaction conditions such as temperature and reactant ratios can further favor the formation of the p-isomer over the o-isomer.

Quantitative Data Presentation

Table 1: Performance of Various Catalysts in the Alkylation of p-Cresol with tert-Butanol

CatalystTemperature (°C)Cresol Conversion (%)Selectivity to 2-tert-butyl-p-cresol (%)Reference
15% WO3/ZrO213069.892.4[3][7]
Al-MCM-41 (Si/Al=21)9088.290.4[7]
SO3H-functionalized ionic liquidsNot Specified7992[3]
Multiple-SO3H functional ionic liquidNot Specified85.395.2[3]
Deep Eutectic Solvent (CAL-TsOH)Room Temp83 (tert-butanol conversion)Not specified for isomers[3]

Table 2: Influence of Catalyst Modification on p-Cresol Selectivity in Phenol Methylation

CatalystTemperature (K)p-cresol:o-cresol ratioReference
SiO2-Al2O34730.6 - 0.8[5]
HBEA4730.6 - 0.8[5]
HZSM54730.6 - 0.8[5]
HMCM224734[5]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Alkylation of Cresol

  • Catalyst Activation: The solid acid catalyst (e.g., zeolite, ion-exchange resin) is activated by heating under vacuum or a flow of inert gas at a specified temperature for a set duration to remove adsorbed water.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a temperature probe.

  • Charging Reactants: The activated catalyst, cresol, and a solvent (if applicable) are added to the flask.

  • Initiating the Reaction: The mixture is heated to the desired reaction temperature with stirring. The alkylating agent is then added dropwise over a period of time.

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration. The filtrate is then washed with a suitable aqueous solution to remove any remaining catalyst or byproducts, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to isolate the desired p-alkylated cresol.

Visualizations

reaction_pathway Cresol Cresol + Alkylating Agent Carbocation Carbocation Intermediate Cresol->Carbocation Catalyst O_Alkylation O-Alkylation Product (Ether) Carbocation->O_Alkylation Lower Temp. C_Alkylation C-Alkylation Intermediate Carbocation->C_Alkylation Ortho_Product ortho-Alkylated Cresol C_Alkylation->Ortho_Product Less Steric Hindrance Para_Product para-Alkylated Cresol C_Alkylation->Para_Product Shape-Selective Catalyst

Caption: Reaction pathways in cresol alkylation.

troubleshooting_workflow Start Low p-Selectivity Issue Check_Catalyst Is a shape-selective catalyst being used? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized for C-alkylation? Check_Catalyst->Check_Temp Yes Use_Zeolite Switch to a shape-selective catalyst (e.g., HMCM-22) Check_Catalyst->Use_Zeolite No Check_Ratio Is the reactant molar ratio optimized to avoid polyalkylation? Check_Temp->Check_Ratio Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Adjust_Ratio Adjust reactant molar ratio Check_Ratio->Adjust_Ratio No Solution Improved p-Selectivity Check_Ratio->Solution Yes Use_Zeolite->Check_Temp Increase_Temp->Check_Ratio Adjust_Ratio->Solution

References

Validation & Comparative

A Comparative Guide to Polymer Antioxidant Alternatives for 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the stability of polymeric materials, the selection of an appropriate antioxidant is paramount. This guide provides an objective comparison of alternatives to 2-Cyclohexyl-p-cresol, a common hindered phenolic antioxidant. The performance of prominent alternatives—Irganox 1010, Irganox 1076, and the natural antioxidant Vitamin E (α-tocopherol)—is evaluated based on key experimental data, including Oxidative Induction Time (OIT) and color stability.

Executive Summary

The selection of an optimal antioxidant hinges on a balance between performance, regulatory compliance, and compatibility with the polymer matrix. While this compound is a recognized antioxidant, a comprehensive evaluation of its alternatives is crucial for specialized applications. This guide reveals that:

  • Irganox 1010 and Irganox 1076 are high-performance synthetic hindered phenolic antioxidants that offer excellent thermal stability.

  • Vitamin E (α-tocopherol) emerges as a highly effective natural antioxidant, in some cases outperforming its synthetic counterparts at low concentrations. However, its impact on color stability at higher concentrations requires careful consideration.

This guide presents a detailed analysis of the available experimental data to facilitate an informed decision-making process for your specific polymer stabilization needs.

Quantitative Performance Comparison

The efficacy of an antioxidant is primarily assessed by its ability to delay the onset of oxidation and maintain the aesthetic properties of the polymer. The following tables summarize the performance of the selected antioxidants based on Oxidative Induction Time (OIT) and color stability (Yellowness Index).

Disclaimer: The following data is compiled from multiple studies. Direct comparison between tables should be made with caution, as experimental conditions such as polymer type, antioxidant concentration, and processing methods may vary.

Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polypropylene (PP)

AntioxidantConcentration (wt%)OIT (minutes) at 220°CSource
Unstabilized PP0< 1[1]
Vitamin E0.26.3[1]
Irganox 10100.220.5[1]
Vitamin E + Irganox 10100.1 + 0.155.5[1]

Table 2: Oxidative Stability of Various Antioxidants in Highly Cross-linked Polyethylene (HXLPE)

AntioxidantConcentration (wt%)Maximum Oxidation IndexSource
Unstabilized HXLPE00.50[2][3]
Vitamin E0.10.29[2][3]
Irganox 1010 (HPAO)0.10.28[2][3]

Table 3: Color Stability of Polypropylene Stabilized with Vitamin E and Irganox 1010

AntioxidantConcentration (wt%)Yellowness Index (YI) after ProcessingSource
Unstabilized PP0~2[1]
Vitamin E0.2~12[1]
Irganox 10100.2~4[1]
Vitamin E + Irganox 10100.1 + 0.1~6[1]

Mechanism of Action of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain mechanism of autoxidation. The bulky substituent groups ortho to the hydroxyl group sterically hinder the phenoxyl radical, enhancing its stability and preventing it from initiating further oxidation.

Mechanism of a hindered phenolic antioxidant.

Experimental Protocols

Oxidative Induction Time (OIT) - ASTM D3895

This method determines the time to the onset of oxidation of a polymer sample at a specified temperature in an oxygen atmosphere.

  • Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum sample pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure:

    • The sample is heated to the test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • Once the temperature is stable, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.

Color Stability - Yellowness Index (YI)

The Yellowness Index is a measure of the tendency of a plastic to turn yellow upon exposure to processing heat or environmental factors. It is calculated from spectrophotometric data.

  • Sample Preparation: Polymer samples are typically prepared as flat plaques of a specified thickness.

  • Instrumentation: A spectrophotometer or colorimeter is used.

  • Procedure:

    • The instrument is calibrated using a standard white tile.

    • The tristimulus values (X, Y, Z) of the polymer sample are measured.

    • The Yellowness Index is calculated using the following formula (as per ASTM E313):

      • YI = 100 * (C_x * X - C_z * Z) / Y

      • Where C_x and C_z are coefficients dependent on the illuminant and observer (e.g., for Illuminant D65 and 10° observer, C_x = 1.3013 and C_z = 1.1498).

    • A lower YI value indicates better color stability.

Experimental Workflow for Antioxidant Evaluation

The selection and validation of an antioxidant for a specific application typically follows a structured workflow to ensure comprehensive evaluation of its performance.

Antioxidant_Evaluation_Workflow start Define Polymer System & Application Requirements select Select Candidate Antioxidants start->select compound Compound Polymer with Antioxidants select->compound process Process Polymer (e.g., Extrusion, Molding) compound->process test Perform Accelerated Aging & Performance Testing process->test oit OIT (ASTM D3895) test->oit color Color Stability (YI) test->color mechanical Mechanical Properties test->mechanical analyze Analyze Data & Compare Performance oit->analyze color->analyze mechanical->analyze decision Select Optimal Antioxidant analyze->decision

Workflow for evaluating polymer antioxidants.

Conclusion

The choice of an antioxidant to replace this compound requires a careful evaluation of performance data in the context of the specific polymer and application.

  • For applications where high thermal stability is the primary concern, Irganox 1010 and Irganox 1076 are robust synthetic alternatives.

  • Vitamin E presents a compelling natural alternative, demonstrating excellent antioxidant efficacy, particularly at lower concentrations.[4][5] Its use may be advantageous in applications with stringent regulatory requirements, such as in medical devices and food packaging. However, potential discoloration at higher concentrations necessitates thorough formulation and testing.[4][5]

  • Synergistic blends of antioxidants, such as Vitamin E with a synthetic hindered phenol, can offer a balanced performance profile, enhancing oxidative stability while managing color formation.[1]

Ultimately, the data presented in this guide should be used as a starting point for further, application-specific testing to determine the most suitable antioxidant for your polymer system.

References

Performance Showdown: A Comparative Guide to Catalysts for p-Cresol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective alkylation of p-cresol is a critical step in the synthesis of valuable antioxidants and chemical intermediates, most notably 2,6-di-tert-butyl-p-cresol (BHT). The choice of catalyst is paramount in dictating the reaction's success, influencing conversion rates, product selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for p-cresol alkylation, supported by experimental data and detailed methodologies.

The alkylation of p-cresol, typically with tert-butanol or isobutylene as the alkylating agent, is an electrophilic aromatic substitution reaction.[1] The primary goal is often the selective synthesis of 2,6-di-tert-butyl-p-cresol, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries.[1] The reaction can, however, yield a mixture of products, including 2-tert-butyl-p-cresol (2-TBC), 2,6-di-tert-butyl-p-cresol (DTBC), and O-alkylation products. The catalyst's role is to enhance the rate of reaction and to steer the selectivity towards the desired C-alkylated products, particularly the di-substituted BHT.

This guide explores the performance of several classes of catalysts, including solid acids like zeolites and clays, heteropoly acids, and ionic liquids. The comparative data presented below is synthesized from various studies to aid in the selection of the most appropriate catalyst for specific research and development needs.

Comparative Performance of Catalysts

The efficacy of a catalyst in p-cresol alkylation is primarily assessed by the conversion of p-cresol and the selectivity towards the desired alkylated products. The following tables summarize the performance of different catalysts under optimized reaction conditions as reported in the literature.

Catalyst TypeCatalystAlkylating AgentReaction Temp. (°C)p-Cresol Conversion (%)Selectivity to 2-TBC (%)Selectivity to 2,6-DTBC (%)Reference
Solid Acid (Clay) Dealuminated Montmorillonite (D3-MMT)tert-Butyl Alcohol140-170Superior to zeolites--
Solid Acid (Zeolite) Al-MCM-41 (Si/Al=21)tert-Butyl Alcohol9088.290.4-
Heteropoly Acid 15% TPA/ZrO2tert-Butanol130High--[2]
Heteropoly Acid 12-Tungstophosphoric acid on nanosilica (TPA/SiO2)tert-Butanol140>9092-[3]
Heteropoly Acid PW/MCM-41 (10% PW loading)Isobutylene9093.8951.2945.24
Ionic Liquid Double SO3H-functionalized Brønsted acidic ionic liquidstert-Butyl Alcohol-93.289.2-[2][4]
Ionic Liquid Multiple-SO3H functional ionic liquidtert-Butyl Alcohol-85.395.2-[5]
Deep Eutectic Solvent Caprolactam & p-toluenesulfonic acidtert-Butyl AlcoholRoom Temp.53 (after 6h)--[5]
Sulfated Zirconia Sulfated ZirconiaIsobutylene-High activity--[3]
Mesoporous Silica Modified mesoporous silica supported Nb/Mo/CuIsobutylene-70.35 (mixed cresols)-78.43[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and p-cresol alkylation.

Synthesis of 12-Tungstophosphoric Acid on Nanosilica (TPA/SiO2)

This procedure outlines the wet impregnation method for preparing a TPA/SiO2 catalyst.[3]

  • Preparation of Support: Nanosilica is dried in an oven at 120°C for 4 hours to remove any adsorbed moisture.

  • Impregnation: A calculated amount of 12-tungstophosphoric acid (TPA) is dissolved in methanol. The dried nanosilica is then added to this solution.

  • Solvent Evaporation: The mixture is stirred continuously at room temperature until the methanol has completely evaporated.

  • Drying: The resulting solid is dried in an oven at 110°C for 12 hours.

  • Steaming: The dried catalyst is then subjected to steaming at 150°C for 6 hours.[3]

  • Calcination: The steamed catalyst is calcined in a muffle furnace at a specified temperature to obtain the final active catalyst.

General Procedure for p-Cresol Alkylation

The following is a generalized protocol for the liquid-phase alkylation of p-cresol. Specific parameters such as temperature, pressure, and reactant ratios will vary depending on the catalyst used.

  • Reactor Setup: A batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is used.

  • Charging Reactants: p-cresol, the alkylating agent (e.g., tert-butanol or isobutylene), and the catalyst are charged into the reactor in the desired molar ratio.

  • Reaction: The reaction mixture is heated to the desired temperature under constant stirring. The reaction is allowed to proceed for a specific duration.

  • Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals and analyzed using gas chromatography (GC) to determine the conversion of p-cresol and the selectivity to various products.

  • Catalyst Separation: After the reaction, the solid catalyst is separated from the reaction mixture by filtration.

  • Product Isolation: The liquid product mixture is then subjected to distillation to separate the desired alkylated p-cresol products from unreacted starting materials and byproducts.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Product Separation C1 Precursor Mixing C2 Impregnation/Synthesis C1->C2 C3 Drying C2->C3 C4 Calcination/Activation C3->C4 R1 Reactant Charging (p-cresol, alkylating agent, catalyst) C4->R1 Active Catalyst R2 Reaction at Controlled Temperature R1->R2 R3 Sampling & GC Analysis R2->R3 W1 Catalyst Filtration R3->W1 Reaction Mixture W2 Distillation W1->W2 W3 Purified Product W2->W3

Caption: Experimental workflow for p-cresol alkylation.

Reaction_Pathway cluster_products Products PC p-Cresol TBC 2-tert-butyl-p-cresol (2-TBC) PC->TBC + AA OAP O-Alkylation Product PC->OAP + AA AA Alkylating Agent (e.g., Isobutylene) Cat Acid Catalyst AA->Cat Cat->PC activates DTBC 2,6-di-tert-butyl-p-cresol (DTBC) TBC->DTBC + AA

References

A Comparative Analysis of 2-Cyclohexyl-p-cresol and Other Phenolic Antioxidants in Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal stability of 2-Cyclohexyl-p-cresol against other common phenolic antioxidants. While direct, publicly available experimental data for the thermal decomposition of this compound is limited, this document outlines the expected performance based on its chemical structure and compares it with established data for other widely used phenolic antioxidants.

Introduction to Phenolic Antioxidants and Thermal Stability

Phenolic compounds are a cornerstone in the stabilization of materials susceptible to thermal degradation. Their primary function is to act as radical scavengers, interrupting the auto-oxidation chain reactions that lead to the deterioration of material properties at elevated temperatures. The efficacy of a phenolic antioxidant is largely determined by the steric hindrance around the hydroxyl group and the nature of the substituents on the aromatic ring. Increased steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.

This compound, a substituted hindered phenol, is expected to exhibit robust thermal stability due to the bulky cyclohexyl group ortho to the hydroxyl moiety. This structural feature is designed to provide significant steric hindrance, thereby enhancing its antioxidant capabilities at high temperatures.

Comparative Thermal Stability Data

AntioxidantChemical StructureOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Reference/Source
This compound 2-Cyclohexyl-4-methylphenolData Not AvailableData Not Available-
BHT (Butylated Hydroxytoluene) 2,6-di-tert-butyl-4-methylphenol~150 - 200~220 - 250Published Literature
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)~300 - 350~380 - 420Manufacturer's Data
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate~280 - 330~350 - 390Manufacturer's Data
Ethanox 330 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene~320 - 370~400 - 440Manufacturer's Data

Note: The provided temperature ranges are typical and can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

To ensure accurate and reproducible thermal stability data, standardized experimental protocols are crucial. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal stability of antioxidants.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the antioxidant by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • A sample of the antioxidant (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air and prevent premature oxidation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) are determined from the resulting TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the antioxidant as a function of temperature. This can be used to determine the onset of oxidation (Oxidative Induction Time/Temperature - OIT).

Apparatus: A calibrated differential scanning calorimeter.

Procedure for Oxidative Induction Temperature (OIT):

  • A small sample of the antioxidant (typically 3-5 mg) is weighed into an open aluminum pan.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature below its expected decomposition temperature.

  • The purge gas is then switched to an oxidizing atmosphere (e.g., air or pure oxygen) at the same flow rate.

  • Heating continues at the same rate until an exothermic event, indicating the onset of oxidation, is observed.

  • The OIT is determined as the onset temperature of this exothermic peak.

Mandatory Visualizations

Antioxidant Mechanism of Action

The primary mechanism by which hindered phenolic antioxidants like this compound inhibit thermal degradation is through radical scavenging. The following diagram illustrates this general signaling pathway.

Antioxidant_Mechanism cluster_propagation Oxidation Chain Propagation R Free Radical (R•) RH Stable Molecule (RH) R->RH Donates H• Termination Termination Products AH Phenolic Antioxidant (ArOH) (e.g., this compound) A Stable Phenoxy Radical (ArO•) AH->A Forms stable radical A->Termination Reacts with another R•

Caption: General mechanism of a hindered phenolic antioxidant scavenging a free radical.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to compare the thermal stability of phenolic antioxidants is depicted below.

Thermal_Analysis_Workflow start Start: Select Antioxidants tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis (Tonset, Tpeak, OIT) tga->data_analysis dsc->data_analysis comparison Comparative Analysis of Thermal Stability data_analysis->comparison conclusion Conclusion on Relative Stability comparison->conclusion

Caption: Workflow for the comparative thermal analysis of phenolic antioxidants.

Conclusion

Based on its chemical structure, this compound is anticipated to be an effective phenolic antioxidant with good thermal stability. The presence of a bulky cyclohexyl group provides steric hindrance that is crucial for stabilizing the phenoxy radical intermediate, a key factor in high-temperature antioxidant performance. While direct comparative experimental data is currently unavailable, it is reasonable to hypothesize that its thermal stability would be superior to less hindered phenols and potentially comparable to other commercially available hindered phenolic antioxidants. Further experimental investigation using standardized TGA and DSC protocols is necessary to definitively quantify its thermal stability and benchmark its performance against other leading antioxidants. Such data would be invaluable for researchers and professionals in the selection of appropriate stabilization systems for demanding applications.

A Comparative Guide to the Validation of HPLC Methods for 2-Cyclohexyl-p-cresol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Cyclohexyl-p-cresol against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is collated from established analytical methodologies for structurally similar alkylated phenols and cresols, offering a robust framework for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the routine quantification of this compound. This technique is well-suited for the analysis of moderately polar compounds like substituted phenols.

Experimental Protocol: Proposed RP-HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm. This is a reverse-phase column with low silanol activity, offering good peak shape for phenolic compounds.[1][2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak symmetry. For applications requiring mass spectrometry compatibility, 0.1% formic acid can be used as a substitute.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with the DAD. A common wavelength for phenolic compounds is around 275 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration that falls within the linear range of the calibration curve, using the mobile phase as the diluent.

4. Validation Parameters: The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a high degree of selectivity and sensitivity and serves as an excellent alternative or confirmatory technique for the analysis of this compound. This method is particularly useful for identifying and quantifying volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Data acquisition and processing software.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

3. Sample Preparation:

  • Samples containing this compound are typically dissolved in a volatile organic solvent such as dichloromethane or hexane.

  • Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase the volatility and improve the chromatographic peak shape of the analyte.

Performance Comparison

The following tables summarize the expected performance characteristics for the proposed HPLC method and the alternative GC-MS method, based on typical validation data for similar phenolic compounds.[6][7][8]

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Performance for Alkylated Phenols
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%) - Repeatability≤ 1.0%
Precision (RSD%) - Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
SpecificityNo interference from blank and placebo

Table 2: GC-MS Method Performance Characteristics

Validation ParameterTypical Performance for Substituted Phenols
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%) - Repeatability≤ 5.0%
Precision (RSD%) - Intermediate Precision≤ 10.0%
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
SpecificityHigh, based on mass spectral data

Visualization of Experimental Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Outcome prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report Method_Comparison_Logic cluster_hplc HPLC Method cluster_gcms GC-MS Method analyte This compound Quantification hplc_adv Advantages: - Robust and routine - Good precision and accuracy analyte->hplc_adv gcms_adv Advantages: - High sensitivity and specificity - Confirmatory identification analyte->gcms_adv hplc_disadv Disadvantages: - Moderate sensitivity decision Method Selection hplc_adv->decision gcms_disadv Disadvantages: - May require derivatization - More complex instrumentation gcms_adv->decision

References

A Comparative Analysis of Synthetic Routes to Cyclohexylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylphenols are valuable chemical intermediates in the manufacturing of dyes, resins, biocides, and serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. Their synthesis can be achieved through several distinct chemical pathways, each with its own set of advantages and disadvantages concerning yield, selectivity, and process complexity. This guide provides a comparative overview of the three primary synthetic routes: direct alkylation of phenol, one-pot hydroalkylation of phenol, and hydrogenation of biphenyl or its derivatives.

At a Glance: Performance Comparison of Synthesis Routes

The selection of an optimal synthesis route for cyclohexylphenols is contingent on the desired isomer, required purity, and scalability of the process. The following tables summarize the quantitative performance of each major pathway based on experimental data from published research.

Route 1: Alkylation of Phenol with Cyclohexene/Cyclohexanol

This is a widely utilized industrial method involving the Friedel-Crafts alkylation of phenol using an acidic catalyst. The choice of catalyst significantly influences the conversion rates and the selectivity towards ortho- (2-cyclohexylphenol) or para- (4-cyclohexylphenol) isomers.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)SelectivityKey Observations
H-Y Zeolite Cyclohexanol200~85High for p-cyclohexylphenol at higher temperatures.[1]Ortho-isomer is favored at lower temperatures.[2]
H-Mordenite Cyclohexanol200~85High for p-cyclohexylphenol at higher temperatures.[1]A selective catalyst for the para-isomer.[3]
H-Beta Zeolite Cyclohexanol200~72High for p-cyclohexylphenol at higher temperatures.[1]Efficient for producing the para-isomer.[3]
20% DTP/K-10 Clay Cyclohexene60-Selective for O-alkylation (cyclohexyl phenyl ether).C-alkylation is favored at higher temperatures.

DTP = Dodecatungstophosphoric Acid

Route 2: Hydroalkylation of Phenol

This one-pot synthesis is an elegant approach that avoids the separate handling of the alkylating agent by generating it in situ from phenol. This is achieved using a bifunctional catalyst that facilitates both the hydrogenation of phenol and the subsequent alkylation.

Catalyst SystemTemperature (°C)Phenol Conversion (%)Cyclohexylphenol Yield (%)Cyclohexylphenol Selectivity (%)
Co2P/Beta Zeolite -774356[4][5]
Co2P/MCM-22 -90--
Co2P/Ferrierite -65--
Co2P/Mordenite -30--
Raney Ni + Hierarchical Beta Zeolite 15064-~70[6]
Route 3: Hydrogenation of Biphenyl and Phenylphenols

This route offers a high degree of selectivity for specific products, such as cyclohexylbenzene from biphenyl or p-cyclohexylphenol from p-phenylphenol.

SubstrateCatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Product
p-Phenylphenol 10 wt% Pd/C1403.510092.3p-Cyclohexylphenol[7]
Biphenyl Skeletal Ni70110099.4Cyclohexylbenzene[8]
Biphenyl 20% Ni/SiO2200399.699.3 (Yield)Cyclohexylbenzene[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Protocol 1: Alkylation of Phenol with Cyclohexanol using H-Mordenite

This procedure is adapted from a patented process for the preparation of 4-cyclohexylphenol.[3]

  • Catalyst Preparation (H-Mordenite): a. Prepare a sodium silicate solution and an aluminum sulfate solution. b. Mix the solutions under controlled pH and temperature to form a hydrogel. c. Age the gel and then subject it to hydrothermal treatment to crystallize the Na-form of Mordenite. d. Filter, wash, and dry the Na-Mordenite crystals. e. Perform ion exchange with an ammonium nitrate solution to obtain the ammonium form. f. Calcine the ammonium form at 500°C to yield the H-form of Mordenite (H-Mordenite).

  • Alkylation Reaction: a. Charge a glass reactor with phenol and cyclohexanol in a molar ratio between 1:1 and 5:1. b. Add the prepared H-Mordenite catalyst (typically 1-10% by weight of the reactants). c. Heat the reaction mixture to a temperature between 140°C and 220°C under atmospheric pressure. d. Maintain the reaction with stirring for a period of 2 to 12 hours. e. Monitor the reaction progress using Gas Chromatography (GC).

  • Product Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Separate the catalyst from the reaction mixture by filtration. c. The liquid product can be purified by fractional distillation under reduced pressure to separate the ortho- and para-cyclohexylphenol isomers from unreacted phenol and byproducts.

Protocol 2: Hydroalkylation of Phenol using Co2P/Beta Zeolite Catalyst

This protocol is based on the synthesis of cyclohexylphenol via one-pot hydroalkylation.[4][5]

  • Catalyst Synthesis (Co2P/Beta Zeolite): a. The Beta zeolite support is first prepared or obtained commercially. b. The zeolite is impregnated with a solution of a cobalt precursor (e.g., cobalt nitrate) and a phosphorus precursor (e.g., ammonium dihydrogen phosphate). c. The impregnated support is dried and then calcined. d. The calcined material is then subjected to a temperature-programmed reduction under a hydrogen atmosphere to form the cobalt phosphide (Co2P) active phase.

  • Hydroalkylation Reaction: a. The reaction is carried out in a high-pressure autoclave reactor. b. The reactor is charged with phenol, the Co2P/Beta zeolite catalyst, and a solvent (if necessary). c. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. d. The mixture is heated to the reaction temperature (e.g., 150-250°C) and stirred for a specified duration. e. The reaction progress is monitored by analyzing samples withdrawn at intervals.

  • Product Analysis: a. After the reaction, the autoclave is cooled, and the pressure is released. b. The catalyst is separated by filtration. c. The liquid products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to cyclohexylphenol and other products.

Protocol 3: Selective Hydrogenation of Biphenyl using a Skeletal Ni Catalyst

This procedure is for the highly selective hydrogenation of one of the aromatic rings of biphenyl.[8]

  • Catalyst Preparation (Skeletal Ni): a. Skeletal Ni (Raney-type Nickel) is prepared from a Ni-Al alloy. b. The alloy is treated with a concentrated sodium hydroxide solution to leach out the aluminum, leaving a porous, high-surface-area nickel catalyst. c. The catalyst is thoroughly washed with deionized water until the washings are neutral and then with a suitable solvent (e.g., ethanol or the reaction solvent) before use. The catalyst is pyrophoric and must be kept wet.

  • Hydrogenation Reaction: a. A high-pressure reactor is charged with biphenyl, a solvent (e.g., tetrahydrofuran), and the prepared skeletal Ni catalyst. b. The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1 MPa). c. The reaction mixture is heated to the target temperature (e.g., 70°C) with vigorous stirring. d. The reaction is monitored by the uptake of hydrogen and by analyzing aliquots of the reaction mixture by GC.

  • Product Isolation: a. Upon completion, the reactor is cooled, and the pressure is vented. b. The catalyst is carefully separated from the reaction mixture by filtration (under an inert atmosphere if the catalyst is to be recycled). c. The solvent is removed from the filtrate by rotary evaporation to yield the crude cyclohexylbenzene. d. The product can be further purified by distillation if necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow and key stages of each synthetic route.

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Alkylation cluster_separation Separation & Purification cluster_products Products phenol Phenol reactor Reactor with Acid Catalyst (e.g., Zeolite) phenol->reactor cyclohexene Cyclohexene/ Cyclohexanol cyclohexene->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture distillation Fractional Distillation filtration->distillation Crude Product products o-Cyclohexylphenol p-Cyclohexylphenol distillation->products

Caption: Workflow for Phenol Alkylation.

Hydroalkylation_Workflow cluster_reaction One-Pot Hydroalkylation cluster_separation Separation phenol Phenol autoclave Autoclave with Bifunctional Catalyst (e.g., Co2P/Zeolite) phenol->autoclave h2 H₂ h2->autoclave filtration Catalyst Filtration autoclave->filtration Reaction Mixture product Cyclohexylphenol Mixture filtration->product

Caption: Workflow for Phenol Hydroalkylation.

Hydrogenation_Workflow cluster_reaction Selective Hydrogenation cluster_separation Separation & Purification substrate Biphenyl or p-Phenylphenol reactor Reactor with Metal Catalyst (e.g., Ni, Pd/C) substrate->reactor h2 H₂ h2->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture purification Solvent Removal/ Distillation filtration->purification Crude Product product Cyclohexylbenzene or p-Cyclohexylphenol purification->product

Caption: Workflow for Selective Hydrogenation.

References

Cross-Validation of GC and HPLC for Cresol Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cresol isomers (o-, m-, and p-cresol) is critical in various fields, including pharmaceutical manufacturing, environmental monitoring, and chemical synthesis. As structural isomers, their similar physicochemical properties present a significant analytical challenge. This guide provides an objective comparison of two of the most common analytical techniques for cresol isomer analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into their respective performances, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.

Principles of Separation

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, leading to their separation. For cresol isomers, which are semi-volatile, GC analysis often requires high temperatures and may necessitate derivatization to improve separation and peak shape.

High-Performance Liquid Chromatography (HPLC) , on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separation is influenced by the polarity of the analytes, the mobile phase, and the stationary phase. For cresol isomers, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of stationary phase, particularly those offering alternative selectivities like phenyl columns, can be crucial for resolving the isomers.

Performance Comparison: GC vs. HPLC for Cresol Isomer Analysis

The choice between GC and HPLC for cresol isomer analysis depends on several factors, including the required sensitivity, resolution, sample matrix, and whether derivatization is a viable option. The following table summarizes the key performance parameters for each technique based on published experimental data.

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Resolution Can be challenging for m- and p-cresol on standard columns; derivatization (e.g., silylation) is often required for baseline separation.[1][2]Baseline separation of all three isomers can be achieved without derivatization, particularly with phenyl columns that offer π-π interactions.[3]
Sensitivity (LOD/LOQ) High sensitivity can be achieved, especially with detectors like FID and MS. LODs in the low µg/L range have been reported with techniques like HS-SPME-GC-FID.Good sensitivity with UV detection, suitable for many applications. Detection limits are often in the ppm range.[4]
Accuracy & Precision Generally provides high accuracy and precision, with RSD values typically ≤ 5.9% reported.Demonstrates good accuracy and precision, with excellent linearity (r² > 0.999) reported for quantitative analysis.
Analysis Time Runtimes can be relatively short, although a derivatization step can add to the overall sample preparation time.[1]Isocratic methods can offer run times of less than 40 minutes.[5]
Sample Volatility Requires samples to be volatile or semi-volatile.Suitable for a wider range of compounds, including non-volatile analytes.
Derivatization Often necessary to improve the separation of m- and p-cresol and to enhance peak shape.[1]Can often be avoided, simplifying the analytical workflow.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of cresol isomers by GC and HPLC.

Gas Chromatography (GC-FID) with Derivatization

This protocol is based on the principle of silylation to improve the volatility and separation of cresol isomers.

1. Sample Preparation (Silylation):

  • To a known amount of the cresol isomer mixture in a vial, add a suitable solvent like dichloromethane.

  • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC.

2. GC-FID Conditions:

  • Column: A capillary column suitable for phenol analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an Elite Wax column.[1][6]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol utilizes a phenyl stationary phase for the direct separation of cresol isomers without derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the cresol isomer standard or sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-UV Conditions:

  • Column: A phenyl-based column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol or acetonitrile. A typical starting point is a mixture of water and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detector: UV detector set at a wavelength of 270 nm.

  • Injection Volume: 10 µL.

Workflow and Cross-Validation

The cross-validation of GC and HPLC results is essential to ensure the accuracy and reliability of the analytical data. This process involves comparing the quantitative results obtained from both methods for the same set of samples.

cluster_sample Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample Test Sample Prep Aliquoting & Dilution Sample->Prep Deriv Derivatization (Silylation) Prep->Deriv HPLC_Inject HPLC Injection Prep->HPLC_Inject GC_Inject GC Injection Deriv->GC_Inject GC_Analysis GC Separation & Detection GC_Inject->GC_Analysis GC_Data GC Data Acquisition GC_Analysis->GC_Data Quant_GC Quantification (GC) GC_Data->Quant_GC HPLC_Analysis HPLC Separation & Detection HPLC_Inject->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Compare Statistical Comparison of Results Quant_GC->Compare Quant_HPLC->Compare Conclusion Method Validation & Selection Compare->Conclusion

Caption: Workflow for the cross-validation of GC and HPLC methods for cresol isomer analysis.

Signaling Pathway of Separation Mechanisms

The underlying principles of separation in GC and HPLC for cresol isomers can be visualized as follows:

cluster_gc GC Separation cluster_hplc HPLC Separation cluster_isomers Cresol Isomers GC_Vapor Vaporization GC_Partition Partitioning based on Volatility & Polarity GC_Vapor->GC_Partition GC_Elution Elution GC_Partition->GC_Elution HPLC_Inject Injection in Liquid Phase HPLC_Partition Partitioning based on Polarity & π-π Interactions HPLC_Inject->HPLC_Partition HPLC_Elution Elution HPLC_Partition->HPLC_Elution Isomers o-, m-, p-cresol Isomers->GC_Vapor Isomers->HPLC_Inject

Caption: Separation principles for cresol isomers in GC and HPLC.

Conclusion

Both GC and HPLC are powerful techniques for the analysis of cresol isomers, each with its own set of advantages and limitations.

  • GC is an excellent choice when high sensitivity is required and when dealing with complex matrices where techniques like headspace sampling can be beneficial. However, the need for derivatization to separate m- and p-cresol adds a step to the sample preparation process.

  • HPLC , particularly with a phenyl column, offers a more straightforward approach by providing baseline separation of all three isomers without the need for derivatization. This makes it a robust and efficient method for routine analysis in quality control settings.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, resolution, sample throughput, and the availability of instrumentation. For critical applications, cross-validation of the results between GC and HPLC is highly recommended to ensure data integrity and confidence in the analytical findings.

References

A Comparative Guide to the Efficacy of 2-Cyclohexyl-p-cresol and Other Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2-Cyclohexyl-p-cresol as a stabilizer relative to other commonly used antioxidants. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of appropriate stabilizing agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes and mechanisms.

Quantitative Performance Comparison of Antioxidant Stabilizers

The following table presents a summary of the performance of various common antioxidant stabilizers. Direct comparative data for this compound is not extensively available in publicly accessible literature. However, by examining the performance of structurally similar hindered phenolic antioxidants, an estimation of its potential efficacy can be inferred. The data below is compiled from studies on the oxidative stability of polyethylene, a common polymer in pharmaceutical packaging and medical devices.

Antioxidant StabilizerChemical ClassConcentration (wt%)Polymer MatrixTest MethodPerformance MetricResult
Butylated Hydroxytoluene (BHT) Hindered Phenol0.1PolyethyleneAccelerated Aging & FTIROxidation Index0.21
Irganox 1076 Hindered PhenolNot SpecifiedPolyethyleneNot SpecifiedNot SpecifiedWidely used, effective stabilizer
Irganox 1010 Hindered PhenolNot SpecifiedPolyethyleneNot SpecifiedHigh molecular weight, low volatilityEffective at high temperatures
Vitamin E (α-tocopherol) Natural Phenolic0.1PolyethyleneAccelerated Aging & FTIROxidation Index0.29
Unstabilized Control -0PolyethyleneAccelerated Aging & FTIROxidation Index~0.35

Note: A lower Oxidation Index indicates a higher level of oxidative stability. The data for BHT and Vitamin E are derived from a comparative study on irradiated polyethylene. While specific quantitative data for this compound is not available in the cited sources, its structural similarity to BHT (both are hindered phenols based on a p-cresol backbone) suggests it would exhibit potent antioxidant activity. The cyclohexyl group in this compound is expected to enhance its solubility in nonpolar matrices and may influence its volatility and long-term stability compared to the tert-butyl groups in BHT.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, including this compound, function as primary antioxidants by interrupting the free-radical chain mechanism of oxidation. They act as hydrogen atom donors to neutralize reactive peroxy radicals, thereby preventing the propagation of oxidative damage.

Hindered Phenol Antioxidant Mechanism Polymer Polymer R• Alkyl Radical Polymer->R• Initiation (Heat, UV) ROO• Peroxy Radical R•->ROO• + O2 ROO•->R• + RH (Propagation) ROOH + A• ROOH + A• ROO•->ROOH + A• + AH (Hindered Phenol) A• Stabilized Phenoxy Radical Non-radical products Non-radical products A•->Non-radical products Termination ROOH Hydroperoxide AH Hindered Phenol (e.g., this compound)

Caption: General mechanism of a hindered phenolic antioxidant.

The bulky substituent (e.g., a cyclohexyl group) ortho to the hydroxyl group sterically hinders the resulting phenoxy radical, preventing it from initiating new oxidation chains and allowing it to terminate other free radicals.

Experimental Protocols

To evaluate and compare the efficacy of antioxidant stabilizers, several standardized experimental protocols are employed. The following are detailed methodologies for two common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The antioxidant stabilizer to be tested is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the antioxidant concentration. A lower IC50 value indicates higher antioxidant efficacy.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Antioxidant Solutions DPPH_Solution->Mix Antioxidant_Solutions Prepare Serial Dilutions of Antioxidant Antioxidant_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The OIT test is an accelerated aging test that determines the oxidative stability of a material. It measures the time until the onset of exothermic oxidation of a sample at a constant elevated temperature in an oxygen atmosphere.

Methodology:

  • Sample Preparation: A small, uniform sample of the material containing the antioxidant (typically 5-10 mg) is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated under the inert atmosphere to a specified isothermal test temperature (e.g., 200°C for polyethylene).

  • Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from the inert gas to oxygen at the same flow rate. This marks the beginning of the measurement period.

  • Data Acquisition: The heat flow to the sample is monitored over time.

  • Determination of OIT: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.

OIT Measurement Workflow Sample_Prep Place Sample in DSC Pan Heat_Inert Heat to Isothermal Temp (under Nitrogen) Sample_Prep->Heat_Inert Switch_Gas Switch to Oxygen Atmosphere Heat_Inert->Switch_Gas Monitor_Heat_Flow Monitor Heat Flow vs. Time Switch_Gas->Monitor_Heat_Flow Determine_OIT Determine Time to Onset of Exotherm Monitor_Heat_Flow->Determine_OIT

Caption: Workflow for Oxidation Induction Time (OIT) measurement.

Conclusion

While direct quantitative comparisons for this compound are limited in publicly available literature, its chemical structure as a hindered phenol strongly suggests its efficacy as a primary antioxidant. Its performance is anticipated to be comparable to other well-established hindered phenolic stabilizers like BHT. The presence of the cyclohexyl group may offer advantages in terms of solubility and reduced volatility in certain formulations. For a definitive assessment of its suitability for a specific application, it is recommended to conduct direct comparative studies using standardized methods such as the DPPH radical scavenging assay and Oxidation Induction Time (OIT) analysis against other relevant stabilizers.

A Comparative Guide to Bio-based Alternatives for Synthetic Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for natural and safer alternatives in the pharmaceutical and food industries has propelled research into bio-based antioxidants as substitutes for their synthetic counterparts. This guide provides an objective comparison of the performance of common bio-based phenolic compounds against widely used synthetic antioxidants, supported by experimental data from various in vitro assays. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced understanding.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values and other relevant metrics for a selection of bio-based and synthetic phenolic antioxidants, as determined by the DPPH, ABTS, and FRAP assays.

Antioxidant CompoundTypeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol Fe²⁺/g)
Bio-based Alternatives
QuercetinFlavonoid19.17--
CatechinFlavonoid---
Gallic AcidPhenolic Acid---
Caffeic AcidPhenolic Acid5.9[1]--
Oregano OilEssential Oil474[2]-4304[2]
Rosemary OilEssential Oil56610[2]-3584[2]
Synthetic Antioxidants
BHA (Butylated hydroxyanisole)Synthetic Phenol5.2[2]7.26 (reference)[3]12341[2]
BHT (Butylated hydroxytoluene)Synthetic Phenol11[2]22.32 (reference)[3]9928[2]
TBHQ (tert-Butylhydroquinone)Synthetic Phenol---
Propyl GallateSynthetic Phenol4.2 (µmol/L)[4]4.2 (µmol/L)[4]0.506 (FRAP value)[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as solvent systems and reaction times. The data presented here is for comparative purposes to illustrate the relative antioxidant potential.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the key in vitro assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of DPPH is visually observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Antioxidant standard (e.g., Ascorbic acid, Trolox)

  • Test samples

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Pipette 100 µL of the DPPH working solution into the wells of a 96-well microplate.

    • Add 100 µL of the antioxidant standard or test sample at various concentrations to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Antioxidant standard (e.g., Trolox)

  • Test samples

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Pipette 190 µL of the diluted ABTS•+ solution into the wells of a 96-well microplate.

    • Add 10 µL of the antioxidant standard or test sample at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidants.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test samples

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Pipette 180 µL of the FRAP reagent into the wells of a 96-well microplate.

    • Add 20 µL of the test sample, standard (FeSO₄), or blank (distilled water) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: A standard curve is prepared using different concentrations of FeSO₄. The FRAP value of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cultured cells from oxidative damage. The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by intracellular reactive oxygen species (ROS).

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • 96-well black, clear-bottom cell culture plates

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • Quercetin (as a standard antioxidant)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells per well and culture for 24 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of the test compound or quercetin standard at various concentrations in treatment medium containing 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation of CAA Value: The area under the curve of fluorescence versus time is calculated. The CAA value is determined using the following formula:

    Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value, the concentration required to provide 50% antioxidant activity, is then determined.

Signaling Pathways and Experimental Workflows

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary mechanism by which cells protect themselves against oxidative stress.[4] Many bio-based phenolic compounds exert their antioxidant effects by activating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Association Cul3_Rbx1->Nrf2 Ubiquitination Phytochemicals Bio-based Phenols (e.g., Quercetin) Phytochemicals->Keap1 Modification Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1)

Caption: Nrf2-ARE signaling pathway activation by bio-based phenols.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the DPPH, ABTS, and FRAP assays follows a similar pattern of reagent preparation, reaction with the antioxidant sample, and subsequent spectrophotometric measurement.

Experimental_Workflow start Start prep_reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) start->prep_reagents prep_samples Prepare Antioxidant Samples & Standards (Serial Dilutions) start->prep_samples reaction Mix Reagents and Samples in 96-well Plate prep_reagents->reaction prep_samples->reaction incubation Incubate under Specific Conditions reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: General experimental workflow for in vitro antioxidant assays.

References

Comparative Toxicity of Cresol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of the three cresol isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Toxicity Data

The acute toxicity of cresol isomers varies depending on the route of administration and the animal model. The following table summarizes key quantitative toxicity data for the three isomers.

Toxicity EndpointSpeciesRouteo-Cresolm-Cresolp-CresolReference
LD50 RatOral (undiluted)121 mg/kg242 mg/kg207 mg/kg[1]
LD50 RatOral (10% in olive oil)1,350 mg/kg2,020 mg/kg1,800 mg/kg[1]
LD50 MouseOral344 mg/kg760 mg/kg-[2][3]
LD50 RabbitDermal-2,050 mg/kg300 mg/kg[4]
LC50 RatInhalation-58 mg/m³29 mg/m³[4]
NOAEL (Systemic) RatOral (gavage, 90 days)50 mg/kg/day50 mg/kg/day-[5]
LOAEL (Nasal Lesions) RatDietary (28 days)No effectNo effect770 mg/kg/day (females)[6][7]
LOAEL (Nasal Lesions) MouseDietary (28 days)No effectNo effect163 mg/kg/day (males)[6]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to cause death in 50% of test animals. NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental point at which there was not an observed toxic or adverse effect. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest concentration or amount of a substance that causes an adverse effect.

Mechanistic Insights and Signaling Pathways

The toxicity of cresols is generally attributed to their ability to denature and precipitate cellular proteins, leading to cell death.[8][9] However, specific mechanisms can differ between isomers. Notably, p-cresol has been shown to be the most toxic isomer to rat liver tissue in vitro, with its toxicity linked to the formation of a reactive intermediate.[10]

The proposed metabolic activation of p-cresol involves its oxidation to a reactive quinone methide intermediate, which can then covalently bind to cellular macromolecules or be detoxified by conjugation with glutathione.[4][9][10]

p_cresol_toxicity_pathway pCresol p-Cresol Metabolism Metabolic Activation (CYP450) pCresol->Metabolism QuinoneMethide Reactive Quinone Methide Intermediate Metabolism->QuinoneMethide GSH_Detox Detoxification (Conjugation with Glutathione) QuinoneMethide->GSH_Detox GSH CovalentBinding Covalent Binding to Cellular Macromolecules (Proteins, DNA) QuinoneMethide->CovalentBinding Excretion Excretion GSH_Detox->Excretion Toxicity Cellular Toxicity (e.g., Hepatotoxicity) CovalentBinding->Toxicity

Caption: Proposed metabolic pathway for p-cresol-induced toxicity.

Experimental Protocols

A common in vitro method for assessing the cytotoxicity of cresol isomers involves the use of precision-cut liver slices. This technique allows for the maintenance of the tissue's structural and functional integrity, providing a more physiologically relevant model than cultured cells.

Cytotoxicity Assessment using Precision-Cut Liver Slices

Objective: To determine and compare the cytotoxic potential of o-, m-, and p-cresol.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krumdieck tissue slicer

  • Waymouth's medium

  • o-Cresol, m-cresol, p-cresol (analytical grade)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Bradford protein assay kit

Methodology:

  • Liver Slice Preparation:

    • Rats are anesthetized, and livers are perfused in situ with ice-cold saline.

    • The liver is excised, and cylindrical cores are prepared.

    • Precision-cut liver slices (250 µm thickness) are generated using a Krumdieck tissue slicer in ice-cold Waymouth's medium.

  • Incubation:

    • Liver slices are incubated in vials containing Waymouth's medium saturated with 95% O2 / 5% CO2.

    • Slices are pre-incubated for 30 minutes to stabilize.

    • Cresol isomers are added to the medium at various concentrations. Control slices are incubated with vehicle only.

    • Incubation is carried out for a defined period (e.g., 2-6 hours) at 37°C in a shaking water bath.

  • Cytotoxicity Assessment (LDH Leakage):

    • At the end of the incubation period, the medium is collected.

    • The slices are homogenized.

    • LDH activity is measured in both the medium and the slice homogenate using a commercial kit.

    • Cytotoxicity is expressed as the percentage of total LDH released into the medium.

  • Protein Quantification:

    • Total protein content in the slice homogenate is determined using the Bradford assay.

    • LDH leakage can be normalized to the total protein content of the slice.

  • Data Analysis:

    • The concentration-response curves for each isomer are plotted.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the toxicity of the isomers.

experimental_workflow_cytotoxicity Start Start AnimalPrep Anesthetize Rat and Perfuse Liver Start->AnimalPrep SlicePrep Prepare Precision-Cut Liver Slices (250 µm) AnimalPrep->SlicePrep Incubation Incubate Slices with Cresol Isomers (o-, m-, p-) SlicePrep->Incubation SampleCollection Collect Medium and Homogenize Slices Incubation->SampleCollection LDH_Assay Measure LDH Activity (Medium and Homogenate) SampleCollection->LDH_Assay Protein_Assay Measure Protein Content (Homogenate) SampleCollection->Protein_Assay DataAnalysis Calculate % LDH Leakage and Analyze Data LDH_Assay->DataAnalysis Protein_Assay->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for cytotoxicity assessment of cresol isomers.

Summary of Comparative Toxicity

Overall, while the cresol isomers exhibit similar patterns of toxicity, there are notable differences in their potency and target organs.

  • Acute Toxicity: Based on oral LD50 values in rats for undiluted compounds, the order of toxicity is o-cresol > p-cresol > m-cresol .[1] For dermal exposure in rabbits, p-cresol is significantly more toxic than m-cresol .[4]

  • Systemic Toxicity: p-Cresol and mixtures containing p-cresol have a specific and potent effect on the nasal respiratory epithelium in rats and mice, an effect not observed with o- or m-cresol alone in 28-day studies.[6]

  • Hepatotoxicity: In vitro studies suggest that p-cresol is the most toxic isomer to liver cells , likely due to the formation of a reactive metabolite.[10]

  • Genotoxicity and Carcinogenicity: All three isomers have been classified as possible human carcinogens (Group C) by the EPA, based on limited animal data and some evidence of tumor promotion.[8][11] In vitro genotoxicity tests have yielded mixed results, with some evidence of clastogenicity in mammalian cells.[8][12]

This guide highlights the importance of considering the specific isomer when assessing the potential health risks of cresol exposure. Further research is needed to fully elucidate the mechanisms underlying the differential toxicity of these isomers.

References

Evaluating the Performance of 2-Cyclohexyl-p-cresol in Different Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is crucial for ensuring the long-term stability and performance of polymer matrices used in various applications, including in research, scientific, and drug development fields. This guide provides a framework for evaluating the performance of 2-Cyclohexyl-p-cresol, a hindered phenolic antioxidant, in comparison to other common alternatives. While direct, publicly available quantitative performance data for this compound is limited, this guide outlines the expected performance characteristics, key evaluation metrics, and detailed experimental protocols to enable a thorough comparative analysis.

Overview of this compound as a Polymer Antioxidant

This compound, also known as 2-Cyclohexyl-4-methylphenol, is a synthetic organic compound belonging to the family of hindered phenolic antioxidants.[1][2] Its chemical structure, featuring a bulky cyclohexyl group adjacent to the hydroxyl group on the phenol ring, is key to its function as a stabilizer in plastics and other polymeric materials.[2] Like other hindered phenols, this compound is designed to protect polymers from degradation caused by thermo-oxidative processes.

The primary mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to terminate the chain reaction of free radicals formed during polymer oxidation. The resulting antioxidant radical is stabilized by the bulky neighboring groups (in this case, the cyclohexyl group), which prevents it from initiating new degradation chains. This interruption of the oxidative cycle helps to preserve the mechanical, physical, and optical properties of the polymer.

Performance Data Comparison

Table 1: Illustrative Performance Data of Antioxidants in Polymer Matrices

Performance Metric Polymer Matrix This compound (Hypothetical) Alternative Antioxidant (e.g., BHT) Alternative Antioxidant (e.g., Irganox 1076) Control (No Antioxidant)
Oxidative Induction Time (OIT) @ 200°C (min) Polyethylene (PE)Data PointData PointData PointData Point
Oxidative Induction Time (OIT) @ 190°C (min) Polypropylene (PP)Data PointData PointData PointData Point
Onset of Decomposition (TGA, °C) Polyethylene (PE)Data PointData PointData PointData Point
Onset of Decomposition (TGA, °C) Polypropylene (PP)Data PointData PointData PointData Point
Yellowness Index (after accelerated aging) Polyethylene (PE)Data PointData PointData PointData Point
Melt Flow Index (MFI) Change (%) Polypropylene (PP)Data PointData PointData PointData Point

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

To generate the comparative data, the following standardized experimental protocols are recommended.

Oxidative Induction Time (OIT)

Objective: To determine the relative resistance of a stabilized polymer to thermo-oxidative degradation. A longer OIT indicates better stabilization.

Apparatus: Differential Scanning Calorimeter (DSC).

Methodology (based on ASTM D3895):

  • A small sample (5-10 mg) of the polymer compound is placed in an open aluminum pan.

  • The sample is heated in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. A higher onset temperature of decomposition indicates greater thermal stability.

Apparatus: Thermogravimetric Analyzer (TGA).

Methodology:

  • A small sample (10-20 mg) of the polymer compound is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Yellowness Index (YI)

Objective: To quantify the change in color of the polymer after exposure to heat or UV light, which can be an indicator of degradation.

Apparatus: Spectrophotometer or Colorimeter.

Methodology (based on ASTM E313):

  • The initial yellowness index of the polymer sample is measured.

  • The sample is subjected to accelerated aging conditions (e.g., oven aging at a specific temperature for a set duration or exposure to a UV lamp).

  • The yellowness index is measured again after aging.

  • The change in Yellowness Index (ΔYI) is calculated.

Melt Flow Index (MFI)

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing. A smaller change in MFI after processing or aging indicates better stabilization.

Apparatus: Melt Flow Indexer.

Methodology (based on ASTM D1238):

  • The MFI of the virgin polymer and the stabilized polymer compounds are measured under standard conditions of temperature and load.

  • To simulate processing, the polymer can be passed through an extruder multiple times, with MFI measurements taken after each pass.

  • The percentage change in MFI is calculated to evaluate the degree of degradation.

Visualizing Experimental Workflow and Antioxidant Mechanism

To better understand the evaluation process and the role of this compound, the following diagrams illustrate the experimental workflow and the antioxidant's mechanism of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis p Polymer Resin mix Melt Compounding p->mix a This compound a->mix alt Alternative Antioxidants alt->mix pellet Pelletized Compound mix->pellet oit OIT (DSC) pellet->oit tga TGA pellet->tga yi Yellowness Index pellet->yi mfi Melt Flow Index pellet->mfi comp Comparative Analysis oit->comp tga->comp yi->comp mfi->comp report Publish Guide comp->report

Caption: Experimental workflow for evaluating antioxidant performance.

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Chain Termination by Antioxidant R Polymer Radical (R•) O2 Oxygen (O2) R->O2 + O2 ROO Peroxy Radical (ROO•) O2->ROO RH Polymer Chain (RH) ROO->RH + RH AH This compound (AH) ROO->AH + AH RH->R - R• ROOH Hydroperoxide (ROOH) RH->ROOH AH->ROOH A Stable Antioxidant Radical (A•) AH->A A->R + R• A->ROO + ROO•

Caption: Antioxidant mechanism of a hindered phenol.

Conclusion

References

A Head-to-Head Comparison of Hindered Phenolic Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research and drug development, hindered phenols stand out for their efficacy in mitigating oxidative stress, a key factor in cellular damage and the progression of numerous diseases. This guide provides a detailed comparison of 2-Cyclohexyl-p-cresol with other notable hindered phenols, offering insights into their performance based on available experimental data and structural characteristics.

Understanding Hindered Phenols: Mechanism of Action

Hindered phenols are a class of antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups. This structural arrangement is crucial to their function. The primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, effectively neutralizing it and terminating the oxidative chain reaction. The steric hindrance provided by the bulky substituents enhances the stability of the resulting phenoxy radical, preventing it from initiating new radical chains. This "sacrificial" yet stable nature makes them highly effective radical scavengers.[1]

Quantitative Comparison of Antioxidant Activity

Factors influencing the antioxidant activity of hindered phenols include the stability of the phenoxy radical formed, the number of hydrogen atoms that can be donated, the rate of hydrogen atom transfer, and the ability of the resulting radical to combine with other free radicals.[2][3]

Table 1: Quantitative Antioxidant Activity Data for Selected Hindered Phenols

Antioxidant AssayThis compound (IC50)Butylated Hydroxytoluene (BHT) (IC50)p-Cresol Dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol)Reference Compound
Chemiluminescence Data not available8.5 µM[4]Data not available-
DPPH Radical Scavenging Data not availableWide range reported; e.g., ~200 µg/mLData not availableAscorbic Acid: ~5 µg/mL
Induction Period Method Data not availableStoichiometric factor (n) < 2Stoichiometric factor (n) = 3-
Cytotoxicity (RAW 264.7 cells) Data not availableID50 > 0.6 mMID50 = 0.6 mM[5]Butylated Hydroxyanisole (BHA): ID50 = 0.4 mM[5]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The stoichiometric factor (n) represents the number of free radicals trapped by one molecule of the antioxidant. ID50 (Inhibitory Dose 50%) in cytotoxicity assays represents the concentration of a substance that is lethal to 50% of the cells.

Based on its structure, this compound, with a cyclohexyl group ortho to the hydroxyl group, is expected to exhibit significant antioxidant activity. The bulky cyclohexyl group provides steric hindrance, which should stabilize the resulting phenoxy radical. Its performance is anticipated to be comparable to other alkyl-substituted phenols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Preparation of Test Samples: The hindered phenol and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A defined volume of the DPPH solution is mixed with various concentrations of the test sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Chemiluminescence Assay

This assay measures the light emitted from a chemical reaction to determine antioxidant activity.

Principle: A free radical generating system, such as the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to produce peroxyl radicals. These radicals react with a chemiluminescent probe (e.g., luminol), resulting in the emission of light. An antioxidant will scavenge the free radicals, thereby reducing the chemiluminescence in a concentration-dependent manner.

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of the free radical generator (AAPH), and a solution of the chemiluminescent probe (luminol).

  • Reaction Mixture: In a luminometer cuvette or microplate well, combine the buffer, luminol, and the antioxidant sample at various concentrations.

  • Initiation: Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately measure the chemiluminescence intensity over time using a luminometer.

  • Calculation: The antioxidant activity is determined by the degree of quenching of the chemiluminescence signal compared to a control without the antioxidant. The IC50 value can be calculated from the dose-response curve.[4]

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanism of action for hindered phenols and a typical experimental workflow for evaluating their antioxidant capacity.

G Mechanism of Hindered Phenol Antioxidant Action Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Hindered_Phenol Hindered Phenol (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical H• donation

Caption: General mechanism of free radical scavenging by a hindered phenol.

G Experimental Workflow for Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Antioxidant Prepare Hindered Phenol Solutions (various concentrations) Mix Mix Antioxidant and Reagent Prepare_Antioxidant->Mix Prepare_Reagent Prepare Assay Reagent (e.g., DPPH, Luminol) Prepare_Reagent->Mix Incubate Incubate (if required) Mix->Incubate Measure Measure Signal (Absorbance or Luminescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A typical workflow for in vitro antioxidant capacity determination.

Signaling Pathways and Broader Biological Effects

While the primary role of hindered phenols is direct free radical scavenging, their interaction with cellular systems can also influence signaling pathways involved in oxidative stress response. For instance, some phenolic antioxidants have been shown to modulate pathways such as the Keap1-Nrf2 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes. While specific data for this compound is limited, the potential for hindered phenols to influence such pathways warrants further investigation in drug development contexts.

G Simplified Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitination & Degradation Nrf2->Ub Basal State Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: The Keap1-Nrf2 pathway in cellular antioxidant response.

References

A Comparative Guide to the Synthesis of 2-Cyclohexyl-p-cresol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of intermediates is paramount. 2-Cyclohexyl-p-cresol, a valuable building block, can be synthesized through various methods, each presenting a unique balance of cost, efficiency, and environmental impact. This guide provides a detailed comparison of the most common synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for your laboratory or production needs.

The primary route to this compound is the Friedel-Crafts alkylation of p-cresol. This reaction typically employs either cyclohexene or cyclohexanol as the alkylating agent, facilitated by an acid catalyst. The choice of catalyst is a critical factor influencing the reaction's yield, selectivity, and overall cost. Here, we analyze three prominent catalytic systems: perchloric acid, p-toluenesulfonic acid, and solid acidic zeolites.

Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound. The cost analysis is based on approximate current market prices of the reagents.

ParameterMethod 1: Perchloric AcidMethod 2: p-Toluenesulfonic AcidMethod 3: Zeolite Catalyst
Alkylating Agent CyclohexeneCyclohexeneCyclohexanol or Cyclohexene
Catalyst Perchloric Acid (HClO₄)p-Toluenesulfonic Acid (PTSA)Acidic Zeolite (e.g., ZSM-5)
Optimal Temperature 140°C[1][2]Not explicitly stated, but generally requires elevated temperatures.Not explicitly stated, but typically requires high temperatures.
Molar Ratio (p-cresol:alkylating agent) 8:1[1][2]Not explicitly specified, but excess p-cresol is common.1:1.1 - 1:2 (cyclohexanol/ene to p-cresol)
Catalyst Loading 5% by weight of p-cresol[1][2]Not explicitly quantified in the provided results.1-10% by weight of p-cresol[3]
Reaction Time 4 hours (2h addition, 2h stirring)[1][2]Not explicitly stated.Not explicitly stated.
Maximum Yield 95.4%[1][2]High yields reported, but specific percentages for this compound are not detailed.Not explicitly quantified, but generally lower yields than homogeneous catalysts.
Purity High, with easy purification mentioned.[2]Not explicitly stated.Not explicitly stated.
Approximate Reagent Cost per Mole of Product *~$25 - $35~$30 - $40~$40 - $60
Key Advantages High yield, relatively short reaction time.Milder catalyst than perchloric acid, less corrosive.[4]Catalyst is reusable, environmentally friendly, and reduces waste.[3]
Key Disadvantages Perchloric acid is highly corrosive and hazardous.Requires significant energy input for catalyst removal/neutralization.Lower yields, may require higher temperatures and pressures.

Note: The cost per mole of product is an estimation based on publicly available bulk pricing of reactants and catalysts and does not include solvent, energy, or labor costs.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using the compared methods.

Method 1: Alkylation with Cyclohexene using Perchloric Acid

Materials:

  • p-Cresol

  • Cyclohexene

  • Perchloric acid (70%)

  • Round-bottom flask (three-necked)

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, thermometer, dropping funnel, and magnetic stirrer, place p-cresol and 5% by weight of perchloric acid.

  • Heat the mixture to 140°C with constant stirring.

  • Add cyclohexene dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 140°C. The molar ratio of p-cresol to cyclohexene should be 8:1.[1][2]

  • After the addition is complete, continue stirring the reaction mixture at 140°C for an additional 2 hours.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, can then be isolated and purified by distillation under reduced pressure.

Method 2: Alkylation with Cyclohexene using p-Toluenesulfonic Acid

Materials:

  • p-Cresol

  • Cyclohexene

  • p-Toluenesulfonic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Charge a round-bottom flask with p-cresol and a catalytic amount of p-toluenesulfonic acid.

  • Attach a reflux condenser and heat the mixture to the desired reaction temperature with stirring.

  • Add cyclohexene to the reaction mixture. While the exact molar ratio is not specified in the available literature for this specific product, a molar excess of p-cresol is generally used in Friedel-Crafts alkylations to favor mono-alkylation.

  • Reflux the reaction mixture for a sufficient time to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture.

  • The catalyst can be neutralized with a base, and the product can be isolated by extraction and subsequent distillation.

Method 3: Alkylation with Cyclohexanol/Cyclohexene using a Zeolite Catalyst

Materials:

  • p-Cresol

  • Cyclohexanol or Cyclohexene

  • Acidic zeolite catalyst (e.g., large-pore acidic zeolite)

  • Reaction vessel suitable for heterogeneous catalysis (e.g., packed bed reactor or stirred tank reactor)

  • Heating and stirring equipment

Procedure:

  • In a suitable reaction vessel, heat a mixture of the acidic zeolite catalyst (1-10% by weight based on p-cresol) and p-cresol to the desired reaction temperature with stirring.[3]

  • Slowly add cyclohexanol or cyclohexene to the heated mixture. The molar ratio of the alkylating agent to p-cresol is typically in the range of 1:1.1 to 1:2.

  • Maintain the reaction at the set temperature until the conversion of p-cresol is maximized.

  • The key advantage of this method is the ease of catalyst separation. Once the reaction is complete, the solid zeolite catalyst can be recovered by simple filtration.[3]

  • The liquid product mixture can then be purified by distillation to isolate this compound. The recovered catalyst can be washed, dried, and reused in subsequent batches.

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between the starting materials, catalysts, and the final product in the synthesis of this compound.

Synthesis_Methods cluster_reactants Starting Materials cluster_catalysts Catalysts p-Cresol p-Cresol Product This compound p-Cresol->Product Cyclohexene Cyclohexene Cyclohexene->Product Alkylation Cyclohexanol Cyclohexanol Cyclohexanol->Product Alkylation Perchloric_Acid Perchloric Acid Perchloric_Acid->Product PTSA p-Toluenesulfonic Acid PTSA->Product Zeolite Zeolite Zeolite->Product

Caption: Synthesis pathways for this compound.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.

  • For high yield and rapid synthesis , the perchloric acid-catalyzed alkylation of p-cresol with cyclohexene is a strong contender, albeit with significant safety and handling considerations due to the corrosive nature of the catalyst.[1][2]

  • For a balance between efficiency and safety , p-toluenesulfonic acid offers a milder alternative to perchloric acid, though it may require more rigorous purification steps.[4]

  • For environmentally conscious and scalable production , the use of a reusable zeolite catalyst is highly attractive. While the initial yield may be lower, the long-term cost benefits and reduced environmental impact of a recyclable catalyst are significant advantages.[3]

Ultimately, a thorough evaluation of laboratory capabilities, safety protocols, budget constraints, and desired product purity will guide the optimal selection of a synthesis strategy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Cyclohexyl-p-cresol (also known as 2-Cyclohexyl-4-methylphenol). As a substituted phenol, this compound shares properties with the broader cresol family, necessitating rigorous adherence to safety and environmental regulations. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. Its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) selection to final disposal methodology. The compound is a combustible solid that presents significant health and environmental dangers.

Key Hazards Associated with this compound and Related Cresols:

Hazard CategoryGHS Classification & Signal WordDescription of Risk
Acute Toxicity (Oral, Dermal) H301 + H311: Toxic if swallowed or in contact with skin. [1]Ingestion or skin absorption can lead to severe systemic effects, including muscular weakness, nervous system depression, and potential damage to the liver and kidneys.[2][3]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. [1][3][4]Direct contact is highly corrosive and can cause intense burning, irreversible tissue damage, and loss of feeling.[2][5]
Serious Eye Damage Category 1: Causes serious eye damage. [3][6]Contact can lead to intense pain, swelling, and potentially irreversible corneal damage or blindness.[4]
Aquatic Hazard (Acute & Chronic) H401 & H412: Toxic to aquatic life with long lasting effects. [1][6]Release into the environment poses a significant threat to aquatic ecosystems. Discharge into drains or surface water must be strictly avoided.[1][4]

These hazards underscore that this compound is not a substance to be managed casually. Every container, residue, and contaminated piece of equipment must be treated as hazardous.

Regulatory Mandate: EPA Hazardous Waste Classification

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Due to their toxicity and other hazardous characteristics, cresols and related substances are explicitly listed as hazardous wastes.

  • F-Listed Waste: Spent non-halogenated solvents, including cresols and cresylic acid, are designated with the EPA hazardous waste code F004 .[7] This applies if this compound is used as a solvent and is subsequently discarded.

  • D-Listed Waste: If the waste exhibits the characteristic of toxicity, it may also be classified. p-Cresol is specifically listed as D025 , and the general category for Cresol is D026 .[7]

The Causality of Classification: This regulatory framework exists because improper disposal of cresol-based compounds can lead to the contamination of soil and groundwater, posing a direct hazard to drinking water supplies and public health.[1] Therefore, disposing of this compound down the sanitary sewer is a serious regulatory violation. All waste must be collected, managed, and transferred to a licensed hazardous waste disposal facility.[1][4][8]

Standard Operating Procedure for Routine Waste Disposal

This protocol ensures that waste is handled safely from the point of generation to its final pickup by environmental health and safety professionals.

Step 1: Waste Segregation

  • Action: Designate a specific, clearly labeled waste container exclusively for this compound and materials heavily contaminated with it.

  • Causality: Never mix cresol waste with other chemical waste streams.[1] Incompatible materials can react, and mixing wastes complicates the disposal process, increasing costs and risks. The "mixture rule" under RCRA states that mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous.[9]

Step 2: Proper Containerization

  • Action: Use a container compatible with phenols. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. The original product container is often the best choice.[1]

  • Causality: this compound can attack some forms of plastics, coatings, and rubber.[5] Using a compatible container prevents leaks and spills during storage and transport.

Step 3: Accurate Labeling

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All associated hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date (the date the first drop of waste enters the container)

  • Causality: Proper labeling is a strict regulatory requirement that ensures safe handling by all personnel and proper management by waste disposal technicians. It prevents accidental exposures and ensures the waste is routed to the correct disposal facility.

Step 4: Safe Laboratory Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator and feature secondary containment (e.g., a chemical-resistant tray or tub). Store it away from incompatible materials like strong oxidizing agents and bases.[4][10]

  • Causality: Secondary containment ensures that any potential leak is captured, preventing a wider spill. Segregation from incompatible materials prevents dangerous chemical reactions.

Step 5: Arranging for Disposal

  • Action: Once the container is full or you are discontinuing the process, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[11]

  • Causality: EHS professionals are trained and equipped to transport hazardous waste safely and are responsible for ensuring its final disposal at a permitted facility, typically via high-temperature incineration.[2][12]

Emergency Protocol for Spills and Decontamination

Spills must be handled immediately and correctly by trained personnel to mitigate exposure and environmental release.

Required Personal Protective Equipment (PPE):

  • Gloves: Heavy-duty nitrile or butyl rubber gloves.

  • Eye/Face Protection: Chemical splash goggles and a face shield.[1]

  • Body: A chemically resistant lab coat or apron.[4]

  • Respiratory: For significant spills or dust generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Protocol for a Small, Manageable Spill (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition as the material is combustible.[4][6]

  • Control Dust: Gently dampen the spilled solid material with 60-70% ethanol.[5]

  • Causality: Dampening the powder prevents it from becoming airborne, which is a primary route of exposure. Ethanol is used as it is a suitable solvent that can be safely incinerated with the waste.

  • Absorb and Collect: Cover the dampened spill with an inert absorbent material such as vermiculite, dry sand, or clay.[2][13] Using non-sparking tools, carefully sweep or scoop the material into your designated hazardous waste container.[4][6]

  • Decontaminate the Area: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[5] All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.

  • Personal Decontamination: Immediately remove any contaminated clothing for disposal or specialized laundering.[1][4] Thoroughly wash hands and any affected skin with soap and water.

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team or local fire department.

Visualized Workflow: Disposal Decision Pathway

This diagram illustrates the logical steps from waste generation to final disposal, incorporating both routine and emergency scenarios.

G cluster_spill Emergency Spill Protocol cluster_routine Routine Disposal Protocol start Waste Generated: This compound or Contaminated Material decision_type Is this a spill or routine waste accumulation? start->decision_type spill_ppe Step 1: Don Full PPE decision_type->spill_ppe Spill routine_segregate Step 1: Segregate Waste into a Dedicated Container decision_type->routine_segregate Routine spill_contain Step 2: Secure Area & Remove Ignition Sources spill_ppe->spill_contain spill_clean Step 3: Dampen, Absorb, and Collect Spill Material spill_contain->spill_clean spill_decon Step 4: Decontaminate Area & Dispose of Cleanup Materials spill_clean->spill_decon collect_waste Place All Waste Material into a Sealed, Labeled Hazardous Waste Container spill_decon->collect_waste routine_label Step 2: Label Container with Hazardous Waste Tag routine_segregate->routine_label routine_store Step 3: Store in Satellite Accumulation Area routine_label->routine_store routine_store->collect_waste contact_ehs Request Waste Pickup from EHS/EH&S collect_waste->contact_ehs end_disposal Professional Disposal at a Permitted Facility (e.g., Incineration) contact_ehs->end_disposal

Caption: Decision workflow for managing this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-p-cresol
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-p-cresol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。